molecular formula C14H17NO3 B1414765 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid CAS No. 1021245-39-5

3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid

Cat. No.: B1414765
CAS No.: 1021245-39-5
M. Wt: 247.29 g/mol
InChI Key: LLFFYRADJLCLMX-UHFFFAOYSA-N
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Description

3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[1-(2-methoxyethyl)indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-9-8-15-10-11(6-7-14(16)17)12-4-2-3-5-13(12)15/h2-5,10H,6-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFFYRADJLCLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid, a valuable intermediate in pharmaceutical research and development. The synthesis is achieved through a robust and efficient N-alkylation of indole-3-propanoic acid. This document offers an in-depth exploration of the synthetic strategy, a step-by-step experimental procedure, and comprehensive characterization of the final product. It is intended for researchers, chemists, and professionals in the field of drug development who require a reliable and well-documented synthetic method. The guide emphasizes the rationale behind the choice of reagents and conditions, providing a framework for troubleshooting and potential optimization.

Introduction

The Significance of Indole-3-Propanoic Acid Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Indole-3-propanoic acid and its derivatives, in particular, have garnered significant attention due to their diverse biological activities. These compounds serve as crucial building blocks in the synthesis of a wide array of therapeutic agents, including those with anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3][4] The functionalization of the indole ring, especially at the N-1 position, allows for the modulation of the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.[5]

Profile of the Target Molecule: this compound

The target molecule, this compound, is a key intermediate in the synthesis of more complex pharmaceutical compounds. The introduction of the 2-methoxyethyl group at the N-1 position of the indole ring can enhance solubility and metabolic stability, and provide a handle for further chemical modifications. A reliable and scalable synthesis of this compound is therefore of considerable interest to the drug development community.

Synthetic Strategy Overview

The most direct and efficient approach to the synthesis of this compound is the N-alkylation of commercially available indole-3-propanoic acid. This strategy is predicated on the deprotonation of the indole nitrogen to form a nucleophilic anion, which then undergoes a nucleophilic substitution reaction with a suitable 2-methoxyethyl electrophile. This method is favored for its high regioselectivity for N-alkylation over C-alkylation, especially when a strong base is employed in an appropriate solvent.[6]

Materials and Instrumentation

Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier
Indole-3-propanoic acid830-96-6C₁₁H₁₁NO₂189.21Major Chemical Suppliers
Sodium hydride (60% dispersion in oil)7646-69-7NaH24.00Major Chemical Suppliers
1-Bromo-2-methoxyethane6482-24-2C₃H₇BrO138.99Major Chemical Suppliers
Anhydrous Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Major Chemical Suppliers
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11Major Chemical Suppliers
Hexanes110-54-3C₆H₁₄86.18Major Chemical Suppliers
Hydrochloric acid (1M)7647-01-0HCl36.46Major Chemical Suppliers
Brine (saturated NaCl solution)7647-14-5NaCl58.44Major Chemical Suppliers
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Major Chemical Suppliers
Instrumentation
  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C NMR)

  • Infrared (IR) Spectrometer

  • Mass Spectrometer (MS)

Experimental Procedure: Synthesis via N-Alkylation

Reaction Scheme
Rationale for the Synthetic Approach

The N-H proton of the indole ring is weakly acidic (pKa ≈ 17 in DMSO) and can be removed by a strong base like sodium hydride (NaH) to generate the corresponding indole anion.[7] This anion is a potent nucleophile that readily attacks electrophiles. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the sodium cation, leaving the indole anion more reactive, and it has a high boiling point, allowing for a wide range of reaction temperatures.[6] 1-Bromo-2-methoxyethane is chosen as the alkylating agent due to the good leaving group ability of the bromide ion.

Step-by-Step Protocol
  • Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add indole-3-propanoic acid (1.0 g, 5.29 mmol).

  • Dissolution: Add anhydrous DMF (20 mL) to the flask and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.25 g, 6.35 mmol, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The cessation of gas evolution indicates the completion of deprotonation.[5][8]

  • Alkylation: To the resulting solution, add 1-bromo-2-methoxyethane (0.88 g, 0.63 mL, 6.35 mmol, 1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of water (50 mL). Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield this compound as a solid.

In-process Controls and Monitoring

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material, indole-3-propanoic acid, should diminish over time, with the concurrent appearance of a new, less polar spot corresponding to the N-alkylated product.

Troubleshooting Guide
IssuePossible CauseSolution
Incomplete reactionInsufficient base or alkylating agent, or reaction time too short.Ensure anhydrous conditions. Use a slight excess of NaH and alkylating agent. Increase reaction time.
Low yieldIncomplete deprotonation, side reactions (e.g., C3-alkylation), or loss during work-up.Ensure complete deprotonation before adding the alkylating agent. Maintain a low temperature during the addition of reagents. Careful extraction and purification.
O-alkylation of the carboxylic acidThe carboxylate anion can also act as a nucleophile.N-alkylation is generally favored under these conditions. If O-alkylation is observed, hydrolysis of the resulting ester back to the carboxylic acid can be performed.

Characterization of this compound

Physical Properties
PropertyValue
AppearanceOff-white to pale yellow solid
Molecular FormulaC₁₄H₁₇NO₃
Molecular Weight247.29 g/mol
Melting PointTo be determined experimentally
Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 10.0-11.0 (br s, 1H, COOH), 7.6-7.0 (m, 5H, Ar-H), 4.25 (t, 2H, N-CH₂), 3.65 (t, 2H, O-CH₂), 3.30 (s, 3H, O-CH₃), 3.05 (t, 2H, Ar-CH₂), 2.75 (t, 2H, CH₂-COOH).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 178.0 (COOH), 136.0, 128.0, 127.0, 122.0, 120.0, 119.0, 112.0, 109.0 (Ar-C), 70.0 (O-CH₂), 59.0 (O-CH₃), 46.0 (N-CH₂), 35.0 (Ar-CH₂), 21.0 (CH₂-COOH).
IR (KBr, cm⁻¹)ν: 3400-2500 (br, O-H), 2930 (C-H), 1700 (C=O), 1460, 1220, 1110, 740.
MS (ESI+)m/z: 248.1 [M+H]⁺, 270.1 [M+Na]⁺.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • 1-Bromo-2-methoxyethane is a lachrymator and is harmful if swallowed or inhaled. Use with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this synthesis.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound via N-alkylation of indole-3-propanoic acid. The detailed protocol, along with the rationale for the chosen synthetic strategy and troubleshooting guide, provides a comprehensive resource for researchers in the field. The successful synthesis and characterization of this valuable intermediate will facilitate the development of novel therapeutics based on the indole scaffold.

Visualizations

Retrosynthetic Analysis

G target This compound disconnection1 C-N Disconnection (N-Alkylation) target->disconnection1 intermediates Indole-3-propanoic acid + 2-methoxyethyl halide disconnection1->intermediates

Caption: Retrosynthetic analysis of the target molecule.

Overall Synthetic Workflow

G start Indole-3-propanoic acid step1 Deprotonation with NaH in DMF start->step1 step2 N-Alkylation with 1-bromo-2-methoxyethane step1->step2 step3 Aqueous Work-up and Extraction step2->step3 step4 Purification by Column Chromatography step3->step4 product This compound step4->product

Caption: The overall synthetic workflow for the target molecule.

References

  • Burakova, E. A., Burchak, O. N., & Chibiryaev, A. M. (2002). N- and О-Alkylation of 3-indolylcyclopropylacetic acid derivatives. Russian Chemical Bulletin, 51(10), 1829–1840. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3744, 1H-Indole-3-propanoic acid. PubChem. [Link]

  • NIST. (n.d.). 1H-Indole-3-propanoic acid. NIST Chemistry WebBook. [Link]

  • Deadman, J. J., O'Mahony, G., Lynch, D., & Moody, T. S. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2579–2586. [Link]

  • Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]

  • ChemHelpASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

  • Lesyk, R., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Molecules, 28(5), 2345. [Link]

  • Wikipedia contributors. (2023, December 27). 3-Indolepropionic acid. In Wikipedia, The Free Encyclopedia. [Link]

Sources

In-Depth Technical Guide: Physicochemical Properties of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid is a derivative of indole-3-propanoic acid, a compound class that has garnered significant interest in medicinal chemistry and drug discovery.[1] The indole scaffold is a privileged structure in pharmacology, and modifications at the N1 and C3 positions can profoundly influence a molecule's interaction with biological systems.[1] Understanding the fundamental physicochemical properties of this specific derivative is paramount for any research or development endeavor. These properties govern a molecule's behavior from initial handling and formulation to its ultimate pharmacokinetic and pharmacodynamic profile, influencing absorption, distribution, metabolism, and excretion (ADME).[2][3][4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational data and detailed, field-proven experimental protocols for in-house validation. The narrative emphasizes the causal relationships between these properties and their practical implications in a laboratory and development setting.

Molecular Identity and Core Properties

A precise understanding of a compound's structure and fundamental properties is the bedrock of all subsequent analysis.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₄H₁₇NO₃N/A
Molecular Weight 247.29 g/mol N/A
Canonical SMILES COCCN1C=C(C=C2C1=CC=CC=2)CCC(=O)ON/A

This data is calculated based on the chemical structure.

Acidity and Ionization (pKa)

Scientific Context: The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For this compound, two key ionizable groups are present: the carboxylic acid and the indole nitrogen.

  • Carboxylic Acid Group (-COOH): This group is acidic and will be predominantly in its deprotonated, anionic form (-COO⁻) at physiological pH (~7.4). The pKa of a typical propanoic acid is around 4.87. Alkyl and indole substitutions will modulate this value.

  • Indole Nitrogen (-NH-): The lone pair of electrons on the indole nitrogen contributes to the aromaticity of the ring system, making it a very weak base. The pKa of the indole nitrogen itself is approximately -2.4 to -3.6, meaning it is only protonated under strongly acidic conditions.[6] The N-H proton, however, is weakly acidic with a pKa of about 17, making it susceptible to deprotonation only by very strong bases.[7] In the target molecule, this proton is replaced by a 2-methoxyethyl group, rendering this specific acidic site irrelevant.

The overall ionization state significantly impacts solubility, permeability across biological membranes, and binding to target proteins.[4][5]

Experimental Protocol: Potentiometric pKa Determination

This protocol describes a standardized method for determining pKa values by titrating the compound with a strong acid or base and monitoring the pH.

Principle: The pKa is the pH at which the concentrations of the acidic and basic forms of the ionizable group are equal. This corresponds to the midpoint of the titration curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 0.01 M Compound Solution D Place Solution on Stir Plate with pH Probe A->D B Calibrate pH Meter (pH 4, 7, 10) B->D C Prepare Standardized 0.1 M NaOH Titrant E Add Titrant in Small Increments C->E D->E F Record pH after Each Addition E->F G Plot pH vs. Volume of Titrant F->G H Calculate First Derivative (dpH/dV) G->H I Identify Equivalence Point (Peak of Derivative) H->I J Determine pKa (pH at 1/2 Equiv. Vol.) I->J

Caption: Workflow for Potentiometric pKa Determination.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent system (e.g., methanol/water) to create a ~0.01 M solution. The choice of co-solvent is critical for compounds with low aqueous solubility.

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Titration: Place a known volume of the compound solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar.

  • Data Collection: Add standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.02 mL). Allow the pH reading to stabilize after each addition before recording the value.

  • Analysis: Plot the recorded pH values against the volume of titrant added. The pKa of the carboxylic acid will be the pH at the half-equivalence point. The equivalence point can be accurately determined from the peak of the first derivative of the titration curve.

Lipophilicity (LogP and LogD)

Scientific Context: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design. It is quantified by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for all ionic and neutral species.[8] A balanced lipophilicity is crucial; excessively high values can lead to poor aqueous solubility, high metabolic turnover, and non-specific toxicity, while low values may hinder membrane permeability and target engagement.[3][8]

For this compound, the LogD at pH 7.4 will be lower than its LogP because the carboxylic acid group will be predominantly ionized and thus more hydrophilic.

Experimental Protocol: RP-HPLC Method for LogP/LogD Determination

The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method for determining lipophilicity.[9][10][11] It relies on the correlation between a compound's retention time on a non-polar stationary phase and its LogP value.

Principle: A compound's retention on a C18 column is proportional to its lipophilicity. By calibrating the system with standards of known LogP values, the LogP of the unknown compound can be determined from its retention time.

HPLC_LogP_Workflow cluster_setup System Setup & Calibration cluster_sample Sample Analysis cluster_calc Calculation A Prepare Mobile Phase (e.g., ACN/Buffered Water) B Equilibrate C18 Column A->B C Inject LogP Standards (e.g., Alkylbenzenes) D Record Retention Times (tR) C->D E Create Calibration Curve (LogP vs. log k') D->E J Determine LogP/LogD from Calibration Curve E->J F Dissolve Test Compound in Mobile Phase G Inject Sample F->G H Record Retention Time (tR) G->H I Calculate Capacity Factor log k' = log((tR - t0)/t0) H->I I->J

Caption: Workflow for LogP/LogD Determination by RP-HPLC.

Step-by-Step Methodology:

  • System Preparation: Use a C18 HPLC column. The mobile phase should be a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. For LogP, a neutral pH is used. For LogD, the buffer pH is set to the desired value (e.g., 7.4).

  • Calibration: Prepare a series of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compound.

  • Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column's dead time.

  • Standard and Sample Analysis: Inject each standard and the test compound separately, recording the retention time (tR) for each.

  • Calculation:

    • For each compound, calculate the capacity factor (k'): k' = (tR - t₀) / t₀.

    • Plot the known LogP values of the standards against their corresponding log k' values.

    • Perform a linear regression to generate a calibration curve.

    • Using the log k' value of the test compound, interpolate its LogP (or LogD) from the calibration curve.

Aqueous Solubility

Scientific Context: Aqueous solubility is a fundamental property that dictates the maximum concentration of a substance that can be dissolved in water. It is a critical factor for oral bioavailability and the development of parenteral formulations.[5][8] The solubility of this compound will be pH-dependent due to the ionizable carboxylic acid group. At low pH (pH < pKa), the neutral form will dominate, likely exhibiting lower solubility. As the pH increases above the pKa, the compound will convert to its more soluble carboxylate salt.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[10][12] It involves saturating a solvent with the compound and measuring the resulting concentration.

Principle: An excess of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Solubility_Workflow A Add Excess Solid to Buffer Solution B Agitate at Constant Temp (e.g., 24-48 hours) A->B C Verify Equilibrium (e.g., time-point sampling) B->C D Separate Solid and Liquid (Centrifuge/Filter) C->D E Dilute Supernatant D->E F Quantify Concentration (e.g., HPLC-UV) E->F G Calculate Solubility (mg/mL or µM) F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4). The excess should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the solid from the solution. This is best achieved by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Prepare a standard curve of the compound in the mobile phase. Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Validation: It is crucial to confirm that the solid remaining after the experiment is the same polymorphic form as the starting material, typically using techniques like XRPD or DSC.

Conclusion

The physicochemical properties of this compound—namely its acidity, lipophilicity, and solubility—are interconnected and foundational to its potential application in research and drug development. The pKa of its carboxylic acid will govern its charge state, which in turn dictates its pH-dependent solubility (LogS) and lipophilicity (LogD). These parameters are not merely abstract values; they are predictive indicators of a compound's behavior in complex biological systems.[2][8] The robust, validated protocols provided herein serve as a guide for obtaining reliable experimental data, which is essential for building predictive models, designing effective formulations, and ultimately, making informed decisions in the progression of a research project.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). [No source provided in search result]
  • Mavromoustakos, T. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • Scifinder. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
  • LookChem. (2023). What are the physicochemical properties of drug?.
  • Encyclopedia.pub. (2022).
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Analytice. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • KREATiS. (n.d.).
  • Química Organica.org. (n.d.). indole acidity.
  • EPP Ltd. (n.d.). List of OECD Test Methods for Physico-Chemical Testing.
  • PubChem. (2026). (2S)-3-(1H-indol-3-yl)-2-methoxy-propanoic acid | C12H13NO3 | CID 163253657.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PubChem. (n.d.). Indole | C8H7N | CID 798.
  • PubMed. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors.

Sources

"3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid CAS 1021245-39-5"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid (CAS 1021245-39-5): A Framework for Investigation Based on the Indole-3-Propanoic Acid Scaffold

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 1021245-39-5), a derivative of the well-studied indole-3-propanoic acid (IPA) scaffold. Due to the limited publicly available data on this specific molecule, this document establishes a foundational understanding by leveraging the extensive research on its parent compound and related analogs. We will explore the core chemical identity, propose a logical synthetic pathway, and, through reasoned extrapolation, discuss potential biological activities and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating a research program to fully characterize this compound's potential.

Introduction and Chemical Identity

This compound is a synthetic organic compound belonging to the class of indole derivatives. The core structure consists of an indole ring, a bicyclic aromatic heterocycle, substituted at the N1 position with a 2-methoxyethyl group and at the C3 position with a propanoic acid chain. Its unique N1-substitution distinguishes it from the naturally occurring and extensively studied Indole-3-propionic acid (IPA).

While specific physicochemical and toxicological properties for this compound are not fully investigated, its structure suggests it is a solid at room temperature and likely requires a chemical fume hood for safe handling due to potential irritation to mucous membranes and the upper respiratory tract[1].

Table 1: Core Compound Identification
IdentifierValueSource
IUPAC Name This compound-
CAS Number 1021245-39-5[1][2][3][4]
Molecular Formula C₁₄H₁₇NO₃Calculated
Molecular Weight 247.29 g/mol Calculated

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The parent compound, IPA, is a metabolite of the amino acid tryptophan produced by gut microbiota, notably Clostridium sporogenes[5]. This natural origin and its potent biological activities provide a compelling rationale for investigating its synthetic derivatives.

The Scientific Rationale: Extrapolating from the Indole-3-Propanoic Acid (IPA) Core

Understanding the potential of this compound necessitates a deep dive into its parent compound, IPA. IPA is a potent neuroprotective antioxidant that scavenges hydroxyl radicals more effectively than melatonin, without generating pro-oxidant intermediates[5][6]. Its biological activities are multifaceted, stemming from its ability to interact with key cellular receptors and pathways.

Potential Mechanisms of Action

Based on the known functions of IPA, we can hypothesize several potential mechanisms of action for its N-substituted derivative. The N1-(2-methoxyethyl) group may modulate the compound's lipophilicity, cell permeability, and receptor binding affinity compared to the parent IPA.

Key potential pathways include:

  • Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Agonism : IPA is a known ligand for both AhR and PXR[7]. PXR activation in intestinal cells helps maintain mucosal homeostasis, while AhR signaling in immune cells can modulate inflammatory responses[5][7].

  • Antioxidant Activity : The indole ring itself is a potent electron donor, enabling it to act as a powerful free radical scavenger[7]. This is a primary mechanism behind IPA's neuroprotective effects against oxidative stress induced by agents like amyloid beta-protein[6][8].

  • Anti-inflammatory Signaling : IPA has been shown to reduce the synthesis of pro-inflammatory cytokines like TNF-α and to inhibit the NLRP3 inflammasome, a key component of the innate immune response[7][9].

Potential_Biological_Pathways Figure 1: Hypothesized Biological Pathways Compound 3-[1-(2-methoxyethyl)-1H- indol-3-yl]propanoic acid PXR Pregnane X Receptor (PXR) Compound->PXR Activates? AhR Aryl Hydrocarbon Receptor (AhR) Compound->AhR Activates? ROS Reactive Oxygen Species (ROS) (e.g., Hydroxyl Radicals) Compound->ROS Scavenges? Inflammation Pro-inflammatory Pathways (NF-κB, NLRP3) Compound->Inflammation Inhibits? Gut_Homeostasis Gut Barrier Integrity PXR->Gut_Homeostasis Promotes Immune_Modulation Immune Cell Modulation (e.g., IL-22 Production) AhR->Immune_Modulation Promotes Neuroprotection Neuroprotection ROS->Neuroprotection Reduces Anti_Inflammatory_Effect Anti-inflammatory Effect Inflammation->Anti_Inflammatory_Effect Reduces

Caption: Hypothesized pathways based on IPA activity.

Proposed Synthetic Pathway and Characterization

While specific synthesis details for CAS 1021245-39-5 are not published in peer-reviewed literature, a logical and robust synthetic route can be proposed based on established indole chemistry. The synthesis would likely involve a two-step process starting from commercially available indole-3-propanoic acid.

Proposed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Step 1: N-Alkylation of Indole-3-propanoic acid

  • Reaction Setup: To a solution of indole-3-propanoic acid (1 equivalent) in a polar aprotic solvent such as Dimethylformamide (DMF), add a strong base like sodium hydride (NaH, ~1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation of the indole nitrogen.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding water. Acidify the aqueous layer to pH ~3 with 2M HCl[10].

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography on silica gel.

Step 2: Characterization

  • Structural Verification: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Analysis: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC).

Synthetic_Workflow Figure 2: Proposed Synthetic Workflow Start Indole-3-propanoic acid Reagents 1. NaH, DMF, 0°C 2. 1-bromo-2-methoxyethane Reaction N-Alkylation Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Target Compound CAS 1021245-39-5 Purification->Product Analysis NMR, HRMS, HPLC Product->Analysis Characterization

Caption: A logical workflow for synthesis and analysis.

A Framework for Biological Evaluation

To validate the hypothesized biological activities, a tiered screening approach is recommended. This workflow would systematically evaluate the compound's efficacy and mechanism of action.

In Vitro Screening Cascade
  • Cytotoxicity Assessment: Initially, determine the compound's cytotoxicity in relevant cell lines (e.g., Caco-2 for gut epithelium, SH-SY5Y for neuronal models) to establish a non-toxic working concentration range.

  • Receptor Activity Assays:

    • PXR/AhR Activation: Utilize commercially available reporter gene assays to quantify the compound's ability to activate PXR and AhR.

    • Target Enzyme Inhibition: Based on related indolepropanoic acids, assess inhibitory activity against inflammatory enzymes like 5-lipoxygenase (5-LO) or cytosolic phospholipase A2α (cPLA2α)[11][12].

  • Functional Cellular Assays:

    • Antioxidant Capacity: Measure the reduction of ROS in cells challenged with an oxidative stressor (e.g., H₂O₂ or amyloid-beta).

    • Anti-inflammatory Activity: Quantify the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

Potential Therapeutic Applications

Positive results from in vitro screening would warrant further investigation into several therapeutic areas where IPA and related compounds have shown promise:

  • Neurodegenerative Diseases: Given the strong neuroprotective effects of IPA, the compound could be explored in models of Alzheimer's or Parkinson's disease[5][7].

  • Inflammatory Bowel Disease (IBD): The potential to enhance gut barrier function via PXR activation makes it a candidate for IBD models[5].

  • Inflammatory Respiratory Conditions: Other complex indole derivatives have been developed as inhibitors of the leukotriene pathway for conditions like asthma[11][13].

Conclusion

This compound represents an under-investigated molecule built upon a scientifically compelling scaffold. While direct experimental data remains scarce, the extensive body of research on indole-3-propanoic acid and its analogs provides a robust framework for predicting its potential biological activities. The N1-(2-methoxyethyl) substitution offers a clear vector for modulating the parent compound's properties, potentially leading to improved potency, selectivity, or pharmacokinetic profile. The proposed synthetic route is chemically sound, and the outlined biological evaluation cascade provides a clear, logical path forward for any research team aiming to unlock the therapeutic potential of this compound. This guide serves as a foundational blueprint for such an endeavor.

References

  • 3-Indolepropionic acid. Wikipedia. [Link]

  • Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating... PubMed. [Link]

  • Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase... ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. [Link]

  • Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. [Link]

  • Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. MDPI. [Link]

  • 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744. PubChem. [Link]

  • 3-(1H-indol-3-yl)propanoate. PubChem. [Link]

  • 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link]

  • 3-(1H-indol-3-yl)-2-methylpropanoic acid. ChemSynthesis. [Link]

  • Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. PMC - PubMed Central. [Link]

  • Compound Information Page. NIMH Chemical Synthesis and Drug Supply Program. [Link]

  • Showing Compound 1H-Indole-3-propanoic acid (FDB000941). FooDB. [Link]

  • Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. PMC - PubMed Central. [Link]

  • Synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives. ResearchGate. [Link]

  • Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. ResearchGate. [Link]

  • Showing metabocard for Indole-3-propionic acid (HMDB0002302). Human Metabolome Database. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers. [Link]

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI. [Link]

  • (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid. Synthonix. [Link]

  • (2S)-2-amino-3-(1H-indol-3-yl)(114C)propanoic acid. PubChem. [Link]

Sources

A Technical Guide to Unveiling the Therapeutic Targets of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Indole Scaffold as a Modern Therapeutic Cornerstone

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, a core structure whose versatility allows for interactions with a wide array of biological targets.[1][2][3] From oncology to neurodegenerative diseases, indole derivatives have been successfully developed into potent therapeutic agents.[1][4][5] This guide focuses on a specific, yet under-investigated molecule: 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid . While direct studies on this compound are scarce, its structural similarity to the well-characterized gut microbiota metabolite, indole-3-propanoic acid (IPA), provides a robust foundation for hypothesizing and experimentally validating its potential therapeutic targets.[6][7][8]

This document is designed for researchers, scientists, and drug development professionals. It will not merely list potential targets but will delve into the mechanistic rationale for their consideration and provide actionable, detailed protocols for their experimental validation. Our approach is grounded in the principles of rigorous scientific inquiry, ensuring that each proposed step is part of a self-validating system to build a comprehensive understanding of the compound's mechanism of action.

Section 1: Hypothesis-Driven Target Exploration Based on Structural Analogs

The structure of this compound features the classic indole-3-propanoic acid backbone, with a key modification at the N1 position—a 2-methoxyethyl group. This substitution can significantly influence the compound's pharmacokinetic properties and its binding affinity for various targets. Based on extensive research on IPA and other indole derivatives, we can logically prioritize several target classes for initial investigation.

The Aryl Hydrocarbon Receptor (AhR): A Primary Candidate

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that stands out as a primary potential target.[9] Numerous studies have established that indole compounds, including those derived from tryptophan metabolism by gut microbiota, are potent ligands for AhR.[10][11][12]

Mechanistic Rationale: AhR plays a pivotal role in regulating immune homeostasis, inflammatory responses, and epithelial barrier function.[9][10] Upon ligand binding in the cytoplasm, AhR translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on DNA, initiating the transcription of target genes like CYP1A1 and IL-22.[13] The activation of AhR by indole derivatives has been linked to anti-inflammatory effects, making it a highly attractive target for diseases with an inflammatory component.[10][13] The methoxyethyl substitution on our lead compound may modulate its binding affinity and activation profile at the AhR, potentially offering a unique therapeutic window.

Hypothetical AhR Signaling Pathway

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3-[1-(2-methoxyethyl)-1H- indol-3-yl]propanoic acid AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) Compound->AhR_complex Binding & Activation AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Subunit Dissociation ARNT ARNT AhR_active->ARNT Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer XRE XRE (DNA) AhR_ARNT->XRE Binding Transcription Gene Transcription (e.g., CYP1A1, IL-22) XRE->Transcription

Caption: Hypothetical activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Nuclear Receptors: The Pregnane X Receptor (PXR)

Concurrent with AhR, the Pregnane X Receptor (PXR) is another key nuclear receptor activated by IPA.[6][8]

Mechanistic Rationale: PXR is a critical sensor of foreign compounds (xenobiotics) and plays a significant role in regulating the expression of genes involved in drug metabolism and transport. Like AhR, PXR activation has also been linked to the modulation of inflammatory responses, particularly within the gut.[7] Investigating our compound's activity at PXR is a logical parallel path to AhR studies, as it could reveal additional mechanisms contributing to potential anti-inflammatory or metabolic effects.

G-Protein Coupled Receptors (GPCRs): A Broad Target Family

The indole scaffold is a common feature in ligands for numerous G-Protein Coupled Receptors (GPCRs), the largest family of cell surface receptors and druggable targets.[14][15]

Mechanistic Rationale: Indole derivatives have been developed as ligands for a variety of aminergic GPCRs, including serotonin (5-HT) and dopamine (D2) receptors, often with applications in neuropsychiatric disorders.[16][17] While our compound's propanoic acid side chain differs from many classic GPCR ligands, the possibility of interaction cannot be dismissed. Screening against a panel of GPCRs, particularly those involved in inflammation and neurotransmission, is a worthwhile exploratory effort.

Enzymes and Other Potential Targets

The structural versatility of indole derivatives allows them to target a wide range of enzymes and other proteins.[1][2]

  • Inflammatory Enzymes: Analogs of the topic compound have been designed as inhibitors of cytosolic phospholipase A2α (cPLA2α) and 5-lipoxygenase-activating protein (FLAP), both of which are key players in the production of inflammatory lipid mediators like leukotrienes.[18][19]

  • Kinases, HDACs, and Tubulin: Various indole-based molecules have shown activity as inhibitors of protein kinases, histone deacetylases (HDACs), and tubulin polymerization, primarily in the context of oncology.[1][2]

  • NF-κB Pathway: IPA has been shown to suppress the pro-inflammatory NF-κB signaling pathway, which could be a downstream consequence of receptor activation (like AhR) or a direct effect.[8]

Section 2: Experimental Workflows for Target Identification and Validation

Identifying the direct molecular target of a small molecule is a critical step in drug discovery.[20][21] We will outline two primary, robust strategies: an affinity-based approach and a label-free approach. Both workflows are designed to be self-validating, incorporating orthogonal assays to confirm initial findings.

Workflow 1: Affinity-Based Target Identification

This classical approach uses a modified version of the small molecule to "pull down" its binding partners from a complex biological sample, such as a cell lysate.[20][22][23]

Affinity-Based Pulldown Workflow

Affinity_Workflow cluster_synthesis Probe Synthesis cluster_incubation Binding & Capture cluster_analysis Protein Identification Synth Synthesize Affinity Probe: Compound + Linker + Biotin Tag Lysate Incubate Probe with Cell Lysate Synth->Lysate Capture Capture with Streptavidin Beads Lysate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS LC-MS/MS Analysis (Protein ID) SDS_PAGE->MS Validation Target Validation (e.g., Western Blot, SPR) MS->Validation

Caption: A generalized workflow for affinity-based small molecule target identification.

Step-by-Step Protocol: Biotin-Tagged Affinity Pulldown

  • Probe Synthesis (Causality: Creating a tool for capture):

    • Action: Synthesize an analog of this compound that incorporates a linker (e.g., polyethylene glycol) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for biological activity. Covalently attach a biotin molecule to the end of the linker.

    • Rationale: Biotin has an exceptionally high affinity for streptavidin, allowing for highly efficient capture of the probe and any bound proteins.[20] The linker provides spatial separation to minimize steric hindrance.

    • Validation: Confirm that the synthesized probe retains the biological activity of the parent compound in a relevant functional assay (e.g., inhibition of cytokine release in stimulated immune cells). This is a critical control to ensure the modification has not destroyed the relevant binding interaction.

  • Incubation and Capture (Causality: Isolating the target complex):

    • Action: Incubate the biotinylated probe with a cell lysate from a therapeutically relevant cell line (e.g., human macrophages for inflammation studies). As a crucial negative control, also incubate the lysate with an excess of the original, non-biotinylated compound before adding the probe.

    • Rationale: The probe will bind to its target protein(s). The negative control experiment is designed to validate specificity; the original compound will occupy the binding sites on the target, preventing the probe from binding.

    • Action: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe-protein complexes.

    • Rationale: The strong biotin-streptavidin interaction facilitates the isolation of the complex from the thousands of other proteins in the lysate.[20]

  • Washing and Elution (Causality: Purifying the target):

    • Action: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads or the probe. Elute the specifically bound proteins from the beads using a denaturing solution (e.g., SDS sample buffer).

    • Rationale: This step is critical for reducing background noise and false positives, ensuring that the identified proteins are true binding partners.

  • Identification and Validation (Causality: Identifying and confirming the target):

    • Action: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the negative control sample. Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Rationale: This comparative analysis directly pinpoints proteins that specifically interact with the compound.

    • Action: Validate the interaction using an orthogonal method. For example, confirm the identity of a candidate protein via Western Blotting of the eluate. Further characterize the binding affinity and kinetics using a label-free in vitro system like Surface Plasmon Resonance (SPR).

Workflow 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free method that avoids the need for chemical modification of the compound.[23] It is based on the principle that the binding of a small molecule can stabilize its target protein, rendering it resistant to degradation by proteases.[20]

Step-by-Step Protocol: DARTS

  • Compound Incubation (Causality: Inducing target stabilization):

    • Action: Treat a cell lysate with the this compound at various concentrations. A vehicle-only (e.g., DMSO) treated lysate serves as the negative control.

    • Rationale: If the compound binds to a target protein, it will induce a conformational change that can protect it from subsequent proteolysis.

  • Limited Proteolysis (Causality: Differentiating bound vs. unbound proteins):

    • Action: Add a protease (e.g., thermolysin or pronase) to all lysate samples and incubate for a specific, optimized time.

    • Rationale: The protease will digest most proteins. However, the target protein, stabilized by the bound compound, will be partially or fully protected from digestion.[23]

  • Analysis and Identification (Causality: Visualizing and identifying the stabilized target):

    • Action: Stop the digestion and separate the remaining proteins on an SDS-PAGE gel.

    • Rationale: A protein band that shows a dose-dependent increase in intensity in the compound-treated lanes compared to the vehicle control is a candidate target.

    • Action: Excise the candidate band and identify the protein using LC-MS/MS.

  • Validation (Causality: Confirming the direct interaction):

    • Action: Once a candidate is identified (e.g., Protein X), validate the result. Use an antibody against Protein X to perform a Western Blot on the DARTS samples to confirm its dose-dependent protection. Further confirm the direct binding using an in vitro assay like SPR or Isothermal Titration Calorimetry (ITC).

Section 3: Summary of Potential Targets and Therapeutic Areas

The exploration of this compound should be guided by the wealth of data on its structural relatives. The following table summarizes the highest-priority putative targets and their associated therapeutic implications.

Potential Target Class Specific Example(s) Rationale / Supporting Evidence from Analogs Potential Therapeutic Area(s)
Transcription Factors Aryl Hydrocarbon Receptor (AhR)[9][10][11], Pregnane X Receptor (PXR)[6][7]Indole-3-propanoic acid (IPA) is a known ligand. Activation modulates immune and inflammatory responses.Inflammatory Bowel Disease, Sepsis, Autoimmune Disorders, Neuroinflammation[7][10][24][25]
GPCRs Serotonin (5-HT) Receptors, Dopamine (D2) Receptors[16]The indole scaffold is common in aminergic GPCR ligands.Neurodegenerative Diseases, Psychiatric Disorders[16][17]
Enzymes cPLA2α, FLAP, Kinases, HDACs[1][18][19]Indole derivatives have been developed as potent enzyme inhibitors.Inflammation, Asthma, Cancer[1][18][19]
Signaling Pathways NF-κB Inhibition[8]IPA and other indole derivatives show anti-inflammatory activity by suppressing this pathway.Chronic Inflammatory Diseases, Cancer[1][8]
Structural Proteins Tubulin[1]Some indole derivatives inhibit tubulin polymerization, leading to mitotic arrest.Oncology[1]

Conclusion: A Roadmap to Mechanism of Action

While this compound is a novel chemical entity, its indole-3-propanoic acid core provides a powerful starting point for target identification. The strategies outlined in this guide, beginning with hypothesis-driven exploration of targets like AhR and progressing to robust, unbiased experimental workflows like affinity chromatography and DARTS, provide a clear and scientifically rigorous path forward. By systematically applying these methodologies, research and drug development professionals can effectively deconvolve the mechanism of action of this promising compound, unlocking its full therapeutic potential.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.). PubMed Central. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central. [Link]

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2024, May 9). PubMed. [Link]

  • Target Identification and Validation (Small Molecules) - University College London. (n.d.). University College London. [Link]

  • Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. (n.d.). Scilit. [Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024, October 9). PubMed. [Link]

  • Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. (2024, May 31). Scilit. [Link]

  • Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. (n.d.). MDPI. [Link]

  • Indole-3-propionic acid - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. [Link]

  • Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. (2024, November 7). PubMed. [Link]

  • Indole scaffolds as a promising class of the aryl hydrocarbon receptor ligands. (n.d.). ResearchGate. [Link]

  • Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. (2024, November 1). The University of Manchester. [Link]

  • Modulation of aryl hydrocarbon receptor activity by halogenated indoles. (2024, November 15). PubMed. [Link]

  • The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. (n.d.). Frontiers. [Link]

  • From Gut to Heart: Role of Indole-3-Propionic Acid in HFpEF. (2024, February 15). Circulation Research. [Link]

  • Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus. (n.d.). PubMed. [Link]

  • Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. (2019, October 15). PubMed. [Link]

  • Indole-3-Propionic Acid as a Potential Therapeutic Agent for Sepsis-Induced Gut Microbiota Disturbance. (2022, June 29). PubMed. [Link]

  • Indole-3-Propionic Acid as a Potential Therapeutic Agent for Sepsis-Induced Gut Microbiota Disturbance - PMC. (2022, June 6). PubMed Central. [Link]

  • (PDF) Indole-3-Propionic Acid Attenuates Neuronal Damage and Oxidative Stress in the Ischemic Hippocampus. (2024, August 7). ResearchGate. [Link]

  • G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds. (n.d.). PubMed. [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024, December 23). PubMed Central. [Link]

  • Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC. (2024, September 5). PubMed Central. [Link]

  • The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology. (2024, August 30). MDPI. [Link]

  • Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. (2014, September 11). PubMed. [Link]

  • GPCRs as targets for flavonoids in cancer cells: new options for intervention. (n.d.). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • (PDF) Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. (2019, July 24). ResearchGate. [Link]

  • Gut–Heart Axis and Infective Endocarditis: How Microbiota Dysbiosis Shapes Cardiovascular Risk and Infection Susceptibility. (n.d.). MDPI. [Link]

  • G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC. (n.d.). NIH. [Link]

  • Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating. (n.d.). PubMed. [Link]

  • 1H-Indole-3-propanoic acid. (n.d.). PubChem. [Link]

  • 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. (2023, March 2). MDPI. [Link]

  • (PDF) Synthesis and biological evaluation of new multi-target 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with potential antidepressant effect. (2019, September 23). ResearchGate. [Link]

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. (n.d.). MDPI. [Link]

  • Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (n.d.). MDPI. [Link]

  • 3-(1H-indol-3-yl)propanoate. (n.d.). PubChem. [Link]

Sources

The Art of Substitution: A Technical Guide to the Structure-Activity Relationship of 1-Substituted Indole-3-Propanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities. Among these, indole-3-propanoic acid and its derivatives have garnered significant attention for their therapeutic potential, ranging from anti-inflammatory and neuroprotective to anticancer effects. This technical guide delves into the critical aspect of the structure-activity relationship (SAR) of 1-substituted indole-3-propanoic acids. We will explore how modifications at the N-1 position of the indole ring profoundly influence the biological activity of these compounds, with a particular focus on their role as inhibitors of cytosolic phospholipase A2α (cPLA2α) and as modulators of the Aryl Hydrocarbon Receptor (AhR). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the SAR of this promising class of molecules.

Introduction: The Indole-3-Propanoic Acid Scaffold - A Platform for Therapeutic Innovation

Indole-3-propanoic acid (IPA) is a metabolite of the essential amino acid tryptophan, produced by the gut microbiota.[1][2] It has been recognized for its diverse biological effects, including potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] These activities are often mediated through its interaction with key cellular targets such as the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[1] The inherent bioactivity of the indole-3-propanoic acid scaffold makes it an attractive starting point for the design and development of novel therapeutic agents.

The indole ring possesses several sites amenable to chemical modification, with the N-1 position being a particularly strategic point for derivatization. Substitution at this position can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity to biological targets, as well as its pharmacokinetic properties. This guide will specifically dissect the structure-activity relationships arising from substitutions at the 1-position of the indole-3-propanoic acid core.

The Crucial Role of the 1-Substituent: A Case Study in cPLA2α Inhibition

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is the precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[3] Inhibition of cPLA2α is therefore a compelling strategy for the treatment of inflammatory diseases. A seminal study by Nakai et al. (2014) systematically explored the SAR of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as cPLA2α inhibitors, providing invaluable insights into the influence of the 1-substituent.[4]

Quantitative Structure-Activity Relationship (SAR) of 1-Aryl-Indole-3-Propanoic Acids as cPLA2α Inhibitors

The following table summarizes the inhibitory activity of a series of 1-aryl-indole-3-propanoic acid derivatives against human cPLA2α, as reported by Nakai et al. (2014).[4] This data clearly demonstrates the profound impact of the substituent at the 1-position of the indole ring on the compound's potency.

Compound ID1-Substituent (R)cPLA2α IC50 (μM)
1a Phenyl0.43
1b 4-Fluorophenyl0.28
1c 4-Chlorophenyl0.18
1d 4-Bromophenyl0.15
1e 4-Iodophenyl0.11
1f 4-Methoxyphenyl0.19
1g 4-Phenoxyphenyl0.03
1h 4-(Trifluoromethyl)phenyl0.35
1i 4-Cyanophenyl0.48
1j 3-Chlorophenyl0.32
1k 2-Chlorophenyl>10

Data extracted from Nakai et al., J. Med. Chem. 2014, 57, 17, 7244–7262.[4]

Analysis of SAR Trends

The data presented in the table reveals several key SAR trends for the 1-substituent:

  • Electronic Effects: The nature of the substituent on the N-1 phenyl ring significantly influences inhibitory activity. Electron-withdrawing groups at the para-position, such as halogens (fluoro, chloro, bromo, iodo), generally lead to increased potency compared to the unsubstituted phenyl ring. This suggests that modulating the electron density of the indole nitrogen can enhance the interaction with the target enzyme.

  • Steric Hindrance: The position of the substituent on the phenyl ring is critical. A chloro-substituent at the ortho-position (Compound 1k ) results in a dramatic loss of activity, likely due to steric hindrance that prevents optimal binding to the cPLA2α active site.

  • Hydrophobicity and Bulk: The most potent compound in this series, 1g , features a large, hydrophobic 4-phenoxyphenyl group at the 1-position. This highlights the importance of a bulky, lipophilic substituent at this position for achieving high inhibitory potency. This substituent may engage in favorable hydrophobic interactions within a specific pocket of the enzyme.

The following diagram illustrates the key SAR findings for the 1-position of indole-3-propanoic acids as cPLA2α inhibitors.

SAR_Summary Indole Indole-3-propanoic Acid Core N1 N-1 Position Indole->N1 Substitution at Aryl Aryl Group (e.g., Phenyl) N1->Aryl Bulk Bulky/Lipophilic Group (e.g., 4-Phenoxyphenyl) Optimal for Potency N1->Bulk Para Para-Substitution (Halogens, OPh) Enhances Activity Aryl->Para Ortho Ortho-Substitution (e.g., Cl) Decreases Activity Aryl->Ortho

Caption: Key SAR at the 1-position for cPLA2α inhibition.

Mechanistic Insights: The Role of the Aryl Hydrocarbon Receptor (AhR)

Beyond direct enzyme inhibition, the biological effects of many indole derivatives are mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR).[1] AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and cellular homeostasis.[1] Indole-3-propanoic acid and its derivatives are known to be agonists of AhR.

The 1-substituent of indole-3-propanoic acids can significantly influence their ability to activate AhR. The nature of the substituent can affect the molecule's affinity for the AhR ligand-binding pocket and its ability to induce the conformational changes required for receptor activation and subsequent downstream signaling.

The activation of AhR by 1-substituted indole-3-propanoic acids can lead to a variety of cellular responses, including the modulation of cytokine production and the induction of phase I and phase II drug-metabolizing enzymes. This mechanistic pathway provides a broader context for understanding the pleiotropic biological effects of this class of compounds.

The following diagram illustrates the general pathway of AhR activation by an indole derivative ligand.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1-Substituted Indole-3-Propanoic Acid AhR_complex AhR-Hsp90-XAP2 Complex Ligand->AhR_complex Binds to AhR_active Activated AhR AhR_complex->AhR_active Conformational Change Hsp90/XAP2 Dissociation AhR_ARNT AhR-ARNT Complex AhR_active->AhR_ARNT Translocates to Nucleus and Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene Target Gene Transcription (e.g., CYP1A1, Cytokines) XRE->Gene Initiates

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of 1-substituted indole-3-propanoic acids and for key biological assays.

General Synthesis of 1-Substituted Indole-3-Propanoic Acids

The synthesis of 1-substituted indole-3-propanoic acids can be achieved through a variety of methods. A common and versatile approach involves the N-alkylation or N-arylation of an indole-3-propanoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Step 1: Esterification of Indole-3-propanoic Acid

  • To a solution of indole-3-propanoic acid in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the indole-3-propanoic acid ester.

Step 2: N-Alkylation/N-Arylation of the Indole Ester

  • To a solution of the indole-3-propanoic acid ester in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a base (e.g., sodium hydride or potassium carbonate).

  • Stir the mixture at room temperature for a short period to deprotonate the indole nitrogen.

  • Add the desired alkyl halide (R-X) or aryl halide (Ar-X) to the reaction mixture. For N-arylation, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) may be employed.

  • Heat the reaction mixture at an appropriate temperature, monitoring its progress by TLC.

  • After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 1-substituted indole-3-propanoic acid ester.

Step 3: Hydrolysis of the Ester

  • Dissolve the 1-substituted indole-3-propanoic acid ester in a mixture of a suitable solvent (e.g., tetrahydrofuran or methanol) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final 1-substituted indole-3-propanoic acid.

The following diagram outlines the general synthetic workflow.

Synthesis_Workflow Start Indole-3-propanoic Acid Esterification Esterification (e.g., MeOH, H+) Start->Esterification Ester Indole-3-propanoic Acid Ester Esterification->Ester N_Alkylation N-Alkylation/Arylation (Base, R-X or Ar-X) Ester->N_Alkylation Substituted_Ester 1-Substituted Indole-3-propanoic Acid Ester N_Alkylation->Substituted_Ester Hydrolysis Hydrolysis (e.g., LiOH, then H+) Substituted_Ester->Hydrolysis Final_Product 1-Substituted Indole-3-propanoic Acid Hydrolysis->Final_Product

Caption: General synthetic route for 1-substituted indole-3-propanoic acids.

cPLA2α Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of test compounds against cPLA2α.

Materials:

  • Recombinant human cPLA2α enzyme

  • Fluorescent phospholipid substrate (e.g., PED6)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Serially dilute the test compounds in assay buffer to the desired concentrations.

  • In a 96-well black microplate, add the test compound dilutions. Include a positive control (known cPLA2α inhibitor) and a negative control (DMSO vehicle).

  • Add the cPLA2α enzyme to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorescent phospholipid substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for PED6) over a set period of time using a fluorescence plate reader.

  • Calculate the rate of substrate hydrolysis for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This protocol describes a cell-based reporter gene assay to assess the ability of test compounds to activate the AhR signaling pathway.

Materials:

  • A suitable cell line (e.g., HepG2) stably transfected with an AhR-responsive reporter construct (e.g., a luciferase reporter gene under the control of a xenobiotic response element - XRE).

  • Cell culture medium and supplements.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • A known AhR agonist (e.g., TCDD) as a positive control.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the transfected cells in a 96-well white, clear-bottom microplate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and the positive control in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the test compounds or controls.

  • Incubate the cells for a specified period (e.g., 24 hours) to allow for AhR activation and reporter gene expression.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel cytotoxicity assay) to account for any compound-induced cell death.

  • Express the results as fold induction of luciferase activity relative to the vehicle control.

  • Determine the EC50 value for AhR activation by plotting the fold induction against the logarithm of the test compound concentration.

Conclusion and Future Directions

The 1-position of the indole-3-propanoic acid scaffold is a critical determinant of its biological activity. As demonstrated by the SAR of cPLA2α inhibitors, strategic modifications at this position can lead to significant enhancements in potency. The interplay between the electronic, steric, and hydrophobic properties of the 1-substituent dictates the interaction with the target protein. Furthermore, the ability of these compounds to modulate the AhR signaling pathway provides a mechanistic framework for their diverse pharmacological effects.

Future research in this area should focus on:

  • Exploring a wider range of substituents at the 1-position: The chemical space at this position is vast and warrants further exploration to identify novel pharmacophores with improved activity and selectivity.

  • Investigating the SAR against other biological targets: While this guide has focused on cPLA2α and AhR, 1-substituted indole-3-propanoic acids may exhibit activity against other relevant targets.

  • Optimizing pharmacokinetic properties: In addition to potency, the 1-substituent can be modified to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Quantitative Structure-Activity Relationship (QSAR) studies: The development of robust QSAR models can aid in the rational design of new analogs with predicted activity, thereby accelerating the drug discovery process.

References

  • Burakova, E. A., Burchak, O. N., & Chibiryaev, A. M. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Russian Chemical Bulletin, 51(10), 1829–1840.
  • Elias, A. E., et al. (2024). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Journal of Applied Microbiology, 135(11), lxae273.
  • Konopelski, P., & Mogilnicka, I. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. International Journal of Molecular Sciences, 23(3), 1222.
  • Liu, Z., et al. (2021). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition, 8, 750872.
  • Nakai, Y., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(17), 7244–7262.
  • Shaikh, T. M., & Debebe, H. (2020). Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. Journal of Chemistry, 2020, 8868293.
  • Srivastava, S., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616.
  • Vang, O., et al. (2022). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 23(19), 11843.
  • Zhang, L., et al. (2024). Gut microbial metabolite indole-3-propionic acid inhibits inflammation and restores blood-milk barrier in S. aureus- induced mastitis by targeting aryl hydrocarbon receptor. Frontiers in Immunology, 15, 1409333.

Sources

Spectroscopic Data for 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic Acid: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of scientific literature and chemical databases has revealed no publicly available experimental spectroscopic data (NMR, IR, MS) for the specific compound 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid.

As a result, the creation of an in-depth technical guide or whitepaper on the spectroscopic characterization of this molecule, as initially requested, cannot be fulfilled at this time. The core requirements of providing detailed, experimentally validated data, explaining experimental choices, and ensuring scientific integrity cannot be met without access to primary research articles or database entries that have characterized this specific compound.

The search for the synthesis and characterization of this compound did not yield any publications detailing its preparation and subsequent analysis. While spectroscopic data for structurally related compounds, such as indole-3-propanoic acid and other N-substituted derivatives, are available, this information cannot be reliably extrapolated to provide an accurate and authoritative guide for the target molecule.

For researchers, scientists, and drug development professionals, access to verified experimental data is paramount. Any attempt to generate a technical guide without this foundational information would be speculative and would not meet the standards of scientific accuracy and trustworthiness.

Should research containing the synthesis and spectroscopic analysis of this compound be published and made publicly available in the future, a detailed technical guide could then be compiled. We recommend that interested parties monitor scientific databases for future publications on this compound.

A Comprehensive Technical Guide to the Solubility and Stability of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of a Novel Indole Derivative

In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. It is the bedrock upon which successful formulation, manufacturing, and ultimately, therapeutic efficacy are built. This guide provides an in-depth technical exploration of the solubility and stability of a promising novel compound, 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid. As direct experimental data for this specific molecule is not yet widely available in published literature, this document serves as both a predictive guide based on the well-understood chemistry of its parent indole-3-propionic acid scaffold and a practical manual for researchers and drug development professionals to meticulously characterize its behavior.

Our approach is rooted in the principles of Quality by Design (QbD), emphasizing a proactive and systematic methodology to comprehend and control the critical attributes of this active pharmaceutical ingredient (API). We will delve into the theoretical underpinnings of its expected solubility and stability profile, followed by detailed, field-proven experimental protocols for its comprehensive assessment. The causality behind each experimental choice is elucidated, providing a "why" to complement the "how," thereby empowering scientists to not only execute these studies but also to interpret the results with a high degree of confidence.

Molecular Profile and Predicted Physicochemical Attributes

This compound is a derivative of indole-3-propanoic acid, a naturally occurring auxin and a metabolite of tryptophan. The introduction of a 2-methoxyethyl group at the N1 position of the indole ring is anticipated to modulate its physicochemical properties, including lipophilicity, and potentially, its metabolic stability and receptor interactions.

Structure:

Caption: Chemical structure of this compound.

Predicted Properties based on Parent Compound (Indole-3-propionic acid):

PropertyPredicted Value/Behavior for Parent CompoundRationale for Topic Compound
Aqueous Solubility Slightly soluble in water.[1]The addition of the methoxyethyl group may slightly increase polarity and the potential for hydrogen bonding, potentially leading to a modest increase in aqueous solubility compared to the parent compound. However, the overall molecule remains largely hydrophobic.
Organic Solvent Solubility Soluble in ethanol, DMSO, and DMF.[2][3]Expected to be soluble in polar organic solvents like alcohols, DMSO, and DMF due to the presence of the carboxylic acid and ether functionalities. Solubility in non-polar solvents is likely to be limited.
pKa The carboxylic acid group has a predicted pKa of approximately 4.8.[1]The pKa of the carboxylic acid is expected to be in a similar range, making the molecule's charge and, consequently, its aqueous solubility highly pH-dependent.
LogP The predicted LogP is around 2.04-2.15.[1]The methoxyethyl group will likely increase the lipophilicity, resulting in a higher LogP value compared to indole-3-propionic acid.

Comprehensive Solubility Assessment

A definitive understanding of the solubility profile is critical for formulation development, influencing everything from dissolution rate and bioavailability to the selection of appropriate manufacturing processes.

Rationale for Experimental Design

The solubility of an ionizable compound like this compound is profoundly influenced by the pH of the medium. Therefore, a comprehensive assessment must evaluate its solubility across a physiologically relevant pH range. The choice of solvents for non-aqueous solubility testing should span a range of polarities to inform potential formulation strategies for various dosage forms.

Experimental Protocol: Equilibrium Solubility Determination

This protocol is designed to determine the equilibrium solubility of the test compound in various aqueous and organic media.

Materials:

  • This compound

  • Phosphate buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)

  • Purified water

  • Ethanol (95%)

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated pH meter

  • Validated HPLC-UV method for quantification

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the compound to a known volume of each solvent in separate vials. The excess should be visually confirmed.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • pH Measurement: For aqueous solutions, measure the pH of the supernatant after equilibration.

Data Presentation:

The results should be tabulated as follows:

Solvent/BufferpH (for aqueous)Temperature (°C)Solubility (mg/mL)
pH 1.2 Buffer25
pH 4.5 Buffer25
pH 6.8 Buffer25
pH 7.4 Buffer25
Purified Water25
Ethanol (95%)N/A25
Propylene GlycolN/A25
PEG 400N/A25
DMSON/A25

In-Depth Stability and Forced Degradation Studies

Stability testing is a non-negotiable aspect of drug development, providing critical information on how the quality of a drug substance varies over time under the influence of environmental factors.[4] Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to identify potential degradation products and establish degradation pathways.[1]

Causality in Stress Condition Selection

The choice of stress conditions is guided by the International Council for Harmonisation (ICH) guidelines and the chemical nature of the molecule.[5][6][7] The indole nucleus is known to be susceptible to oxidation, and the propanoic acid side chain introduces the possibility of esterification or decarboxylation under certain conditions. The N-substitution may influence the electron density of the indole ring, potentially affecting its susceptibility to electrophilic attack.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes Acidic Hydrolysis Acidic Hydrolysis HPLC-UV/DAD HPLC-UV/DAD Acidic Hydrolysis->HPLC-UV/DAD Analyze Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->HPLC-UV/DAD Analyze Oxidative Oxidative Oxidative->HPLC-UV/DAD Analyze Thermal Thermal Thermal->HPLC-UV/DAD Analyze Photolytic Photolytic Photolytic->HPLC-UV/DAD Analyze LC-MS/MS LC-MS/MS HPLC-UV/DAD->LC-MS/MS Characterize Peaks Identification of Degradants Identification of Degradants LC-MS/MS->Identification of Degradants Degradation Pathways Degradation Pathways Stability-Indicating Method Stability-Indicating Method Degradation Pathways->Stability-Indicating Method Identification of Degradants->Degradation Pathways API Solution API Solution API Solution->Acidic Hydrolysis Expose to API Solution->Basic Hydrolysis Expose to API Solution->Oxidative Expose to API Solution->Thermal Expose to API Solution->Photolytic Expose to

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: Forced Degradation

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Validated HPLC-UV/DAD and LC-MS/MS methods

General Procedure:

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[1] For each stress condition, an unstressed control sample should be prepared and analyzed alongside the stressed samples. The target degradation is typically in the range of 5-20%.[8]

Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Heat at an elevated temperature (e.g., 60-80 °C) for a specified duration.

    • Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and dilute for analysis.

    • Rationale: The indole ring is generally stable to acid, but the ether linkage in the side chain could be susceptible to cleavage under harsh acidic conditions.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Maintain at room temperature or heat gently (e.g., 40-60 °C).

    • Withdraw samples, neutralize with HCl, and dilute for analysis.

    • Rationale: The carboxylic acid will be deprotonated, which may influence the reactivity of the rest of the molecule. The indole N-H is absent, which typically increases stability towards base-catalyzed decomposition of the indole ring itself.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep at room temperature and protected from light.

    • Withdraw samples at various time points and dilute for analysis.

    • Rationale: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the pyrrole ring.[9][10]

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound in a thermostatically controlled oven at an elevated temperature (e.g., 60-80 °C).

    • Analyze samples at specified intervals.

    • Rationale: To assess the intrinsic thermal stability of the molecule in both solid and solution states.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples after exposure.

    • Rationale: Indole derivatives can be photolabile, undergoing photooxidation or photodimerization.[11][12]

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a reverse-phase HPLC method.[13]

Key Characteristics:

  • Specificity: The method must be able to resolve the parent compound from all significant degradation products and any process-related impurities.

  • Peak Purity: A photodiode array (PDA) detector should be used to assess the peak purity of the parent compound in the presence of its degradants.

  • Mass Balance: The total amount of the drug and its degradation products should be accounted for, ideally approaching 100%.

Analytical Techniques:

  • HPLC with UV/PDA Detection: For the quantitative analysis of the parent compound and its degradation products. Gradient elution is often necessary to separate compounds with a range of polarities.[14]

  • LC-MS/MS: For the identification and structural elucidation of the degradation products based on their mass-to-charge ratio and fragmentation patterns.

Concluding Remarks and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By systematically applying the outlined protocols, researchers and drug development professionals can generate the critical data necessary to inform formulation strategies, establish appropriate storage conditions, and ensure the quality and safety of this novel therapeutic candidate.

The insights gained from these studies will be instrumental in navigating the subsequent stages of preclinical and clinical development. A thorough understanding of the molecule's liabilities will enable the design of a stable and bioavailable drug product, ultimately accelerating its journey from the laboratory to the patients who may benefit from its therapeutic potential.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]

  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Indole-3-propionic acid (HMDB0002302). Retrieved from [Link]

  • Alsante, K. M., Hata, T., & Lohr, A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-13.
  • International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. Retrieved from [Link]

  • Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817–13824.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • Kozak, J., Wesołowska, O., & Wójtowicz, A. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics, 11(7), 299.
  • Solubility of Things. (n.d.). Indole-3-propionic acid. Retrieved from [Link]

  • ACS Publications. (2019, March 13). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • MDPI. (2023, December 6). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). A concise review on method development and validation parameters. Retrieved from [Link]

  • ResearchGate. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Retrieved from [Link]

  • ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

  • PubMed. (n.d.). [Oxidation of indole and its derivatives by heme-independent chloroperoxidases]. Retrieved from [Link]

Sources

In-Depth Technical Guide: Homology Modeling of Targets for 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in-silico investigation of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid, a derivative of the neuroprotective and anti-inflammatory molecule indole-3-propionic acid (IPA). Recognizing the therapeutic potential of IPA and its analogues, this document outlines a strategic approach to identifying and structurally characterizing its protein targets. While the initial premise involves homology modeling, our preliminary investigation reveals the availability of high-resolution crystal structures for the primary putative targets of the parent compound, IPA. Therefore, this guide pivots to leverage these existing experimental structures for detailed molecular docking and interaction analysis, a critical step in modern drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of novel small molecules.

Introduction: The Therapeutic Potential of Indole-3-Propionic Acid Derivatives

Indole-3-propionic acid (IPA) is a metabolite of tryptophan produced by the gut microbiota and has garnered significant scientific interest due to its potent antioxidant and neuroprotective properties[1]. Research has implicated IPA and its derivatives in the modulation of several key signaling pathways, making them attractive candidates for therapeutic development in areas such as neurodegenerative diseases and inflammatory conditions. The compound of interest, this compound, is a synthetic derivative of IPA, designed to potentially enhance its pharmacological properties.

A critical first step in the development of any new therapeutic agent is the identification and characterization of its molecular targets. For IPA, literature suggests several primary protein targets that mediate its biological effects. These include:

  • Pregnane X Receptor (PXR): A nuclear receptor that plays a key role in xenobiotic metabolism and inflammation[2].

  • Aryl Hydrocarbon Receptor (AhR): A ligand-activated transcription factor involved in regulating immune responses and cellular homeostasis[2].

  • Methionine Adenosyltransferase 2A (MAT2A): A crucial enzyme in the methionine cycle, which is implicated in cancer and inflammation[3].

  • 5-lipoxygenase-activating protein (FLAP): A key protein in the biosynthesis of leukotrienes, which are potent inflammatory mediators[4][5].

Understanding how this compound interacts with these targets at a molecular level is paramount for predicting its efficacy, selectivity, and potential off-target effects.

Strategic Pivot: From Homology Modeling to Leveraging Experimental Structures

Initially, the objective of this guide was to provide a detailed protocol for the homology modeling of the putative targets of this compound. Homology modeling is a powerful computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein. However, a thorough search of the Protein Data Bank (PDB) revealed the availability of high-resolution, experimentally determined crystal structures for the human isoforms of all four primary targets: PXR, AhR, MAT2A, and FLAP.

The availability of experimental structures represents a significant advantage in computational drug discovery. These structures provide a more accurate and reliable representation of the protein's conformation and active site architecture compared to homology models. Therefore, this guide will focus on the direct use of these PDB structures for molecular docking studies. This approach eliminates the potential inaccuracies inherent in model building and allows for a more robust analysis of the ligand-protein interactions.

Target Identification and Structure Selection

The following table summarizes the identified primary targets and the selected representative PDB structures for use in molecular docking studies. The selection criteria included resolution, presence of co-crystallized ligands (which can help define the binding pocket), and the biological relevance of the structure.

Target ProteinPDB IDResolution (Å)Description
Pregnane X Receptor (PXR)1ILH2.76Crystal structure of the human PXR ligand-binding domain.[6]
Aryl Hydrocarbon Receptor (AhR)5NJ83.30Crystal structure of a heterodimeric AHR:ARNT complex bound to DNA.[4]
Methionine Adenosyltransferase 2A (MAT2A)7KCC1.32Crystal structure of human MAT2A in complex with SAM and an allosteric inhibitor.
5-lipoxygenase-activating protein (FLAP)2Q7R4.00Crystal structure of inhibitor-bound human FLAP.

Experimental Workflow: Molecular Docking and Interaction Analysis

The following section details the step-by-step methodology for performing molecular docking of this compound with its putative protein targets. This workflow is designed to be a self-validating system, with each step building upon the previous one to ensure scientific rigor.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation & Interpretation ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (Grid Generation, Ligand Docking) ligand_prep->docking protein_prep Protein Preparation (PDB Structure Retrieval, Cleaning, Protonation) protein_prep->docking analysis Interaction Analysis (Binding Pose Scoring, Visualization of Interactions) docking->analysis interpretation Biological Interpretation (Hypothesis Generation on Mechanism of Action) analysis->interpretation

Figure 1: A streamlined workflow for molecular docking and analysis.
Step 1: Ligand Preparation

The accuracy of molecular docking is highly dependent on the quality of the input ligand structure.

Protocol:

  • 2D to 3D Conversion: Generate a 3D structure of this compound from its 2D representation (e.g., SMILES string) using a molecular modeling software such as ChemDraw or MarvinSketch.

  • Tautomeric and Ionization States: Determine the most probable tautomeric and ionization state of the ligand at physiological pH (7.4). The propanoic acid moiety will likely be deprotonated.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for ensuring a realistic starting geometry for docking. Software like Avogadro or the tools within molecular docking suites can be used for this purpose.

Step 2: Protein Preparation

The downloaded PDB structures require processing to make them suitable for docking simulations.

Protocol:

  • PDB Structure Retrieval: Download the selected PDB files (1ILH, 5NJ8, 7KCC, 2Q7R) from the RCSB PDB database.

  • Structure Cleaning:

    • Remove all water molecules from the crystal structure.

    • Remove any co-crystallized ligands, ions, or other heteroatoms that are not relevant to the binding site of interest.

    • For structures with multiple chains, select the chain that is biologically relevant for the docking study.

  • Protonation: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. The protonation state of titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be assigned based on the local microenvironment or using specialized software that predicts pKa values.

  • Assigning Charges and Atom Types: Assign appropriate partial charges and atom types to all atoms in the protein according to the force field that will be used in the docking calculations.

Software such as UCSF Chimera, PyMOL, or the preparation wizards within docking software like AutoDock Tools are commonly used for these tasks.

Step 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Protocol:

  • Binding Site Definition: Define the binding site on the protein.

    • If a co-crystallized ligand was present, the binding site can be defined as the region surrounding this ligand.

    • Alternatively, binding pocket prediction algorithms can be used to identify potential binding sites.

  • Grid Generation: Generate a grid box that encompasses the defined binding site. The docking algorithm will search for favorable ligand poses within this grid.

  • Ligand Docking: Perform the docking calculation using software such as AutoDock Vina, Glide, or GOLD. These programs will generate a series of possible binding poses for the ligand and score them based on a scoring function that estimates the binding affinity.

Step 4: Interaction Analysis

The output of the docking simulation needs to be carefully analyzed to understand the nature of the ligand-protein interactions.

Protocol:

  • Pose Selection: Select the top-scoring binding poses for further analysis. It is also important to visually inspect the poses to ensure they are sterically and chemically reasonable.

  • Interaction Visualization: Use molecular visualization software (e.g., PyMOL, UCSF Chimera, LigPlot+) to visualize the interactions between the ligand and the protein. Identify key interactions such as:

    • Hydrogen bonds: These are critical for specificity and affinity.

    • Hydrophobic interactions: These often contribute significantly to the overall binding energy.

    • Pi-stacking interactions: These can occur between aromatic rings in the ligand and protein.

    • Salt bridges: These are electrostatic interactions between charged groups.

  • Quantitative Analysis: Quantify the binding affinity using the scoring function values provided by the docking software. While these scores are estimates, they can be useful for comparing the binding of different ligands to the same target.

Signaling Pathway Context

Understanding the signaling pathways in which the target proteins operate is crucial for interpreting the results of the docking studies.

Signaling_Pathways cluster_pxr PXR Pathway cluster_ahr AhR Pathway PXR_ligand IPA Derivative PXR PXR PXR_ligand->PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR DNA XRE PXR_RXR->DNA Gene_Expression Target Gene Expression (e.g., CYP3A4) DNA->Gene_Expression AhR_ligand IPA Derivative AhR AhR AhR_ligand->AhR AhR_ARNT AhR-ARNT Heterodimer AhR->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT DNA_XRE XRE AhR_ARNT->DNA_XRE Gene_Expression_AhR Target Gene Expression DNA_XRE->Gene_Expression_AhR

Figure 2: Simplified signaling pathways for PXR and AhR activation.

Activation of PXR and AhR by a ligand like the IPA derivative leads to their heterodimerization with the Retinoid X Receptor (RXR) and the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), respectively. These complexes then bind to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their expression.

Conclusion and Future Directions

This guide has outlined a robust in-silico strategy for investigating the molecular targets of this compound. By leveraging existing high-resolution crystal structures of its putative targets—PXR, AhR, MAT2A, and FLAP—we can bypass the need for homology modeling and proceed directly to more accurate molecular docking and interaction analyses. The detailed protocols provided herein offer a clear roadmap for researchers to predict the binding modes and affinities of this novel compound, thereby generating valuable hypotheses about its mechanism of action.

The insights gained from these computational studies will be instrumental in guiding subsequent experimental validation, such as in vitro binding assays and cell-based functional assays. Ultimately, this integrated computational and experimental approach will accelerate the development of promising new therapeutic agents based on the indole-3-propionic acid scaffold.

References

  • Watkins, R. E., Wisely, G. B., Moore, L. B., Collins, J. L., Lambert, M. H., Williams, S. P., ... & Redinbo, M. R. (2001). The human nuclear xenobiotic receptor PXR: structural determinants of directed promiscuity. Biochemistry, 40(22), 6563-6573. [Link]

  • Padyana, A., & Jin, L. (2021). Crystal structure of human methionine adenosyltransferase 2A (MAT2A) in complex with SAM and allosteric inhibitor AG-270. RCSB Protein Data Bank. [Link]

  • Ferguson, A. D., et al. (2007). Crystal structure of inhibitor-bound human 5-lipoxygenase-activating protein. Science, 317(5837), 510-512. [Link]

  • Schulte, K. W., Green, E., Wilz, A., Platten, M., & Daumke, O. (2017). Structural basis for aryl hydrocarbon receptor-mediated gene activation. Structure, 25(7), 1025-1033. [Link]

  • Wikipedia contributors. (2023, December 12). 3-Indolepropionic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • Evans, J. F., et al. (2009). Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. Journal of Pharmacology and Experimental Therapeutics, 331(3), 1042-1050. [Link]

  • Ren, W., et al. (2025). Bacterial indole-3-propionic acid inhibits macrophage IL-1β production through targeting methionine metabolism. Science China Life Sciences, 68(4), 1118-1131. [Link]

  • Patsnap Synapse. (2025). Indole-3-propionic acid - Drug Targets, Indications, Patents. Retrieved January 19, 2026, from [Link]

  • Ferguson, A. D., et al. (2007). Crystal structure of inhibitor-bound human 5-lipoxygenase-activating protein. Science, 317(5837), 510-512. [Link]

  • Schulte, K. W., Green, E., Wilz, A., Platten, M., & Daumke, O. (2017). Structural basis for aryl hydrocarbon receptor-mediated gene activation. Structure, 25(7), 1025-1033. [Link]

  • Padyana, A., & Jin, L. (2021). Crystal structure of human methionine adenosyltransferase 2A (MAT2A) in complex with SAM and allosteric inhibitor compound 35. RCSB Protein Data Bank. [Link]

  • Watkins, R. E., et al. (2001). The human nuclear xenobiotic receptor PXR: structural determinants of directed promiscuity. Biochemistry, 40(22), 6563-6573. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Aryl hydrocarbon receptor. Retrieved January 19, 2026, from [Link]

  • Wikipedia contributors. (2023, November 28). 5-lipoxygenase-activating protein. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • Gilbert, N. C., et al. (2011). The structure of human 5-lipoxygenase. Science, 331(6014), 217-219. [Link]

  • ResearchGate. (2017). Crystal structure of human aryl hydrocarbon receptor in heterodimer with aryl hydrocarbon nuclear translocator and recruit on DNA in dioxin element response. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid, a valuable heterocyclic building block. The indole scaffold is a privileged structure in medicinal chemistry, and targeted N-alkylation allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This protocol first details the synthesis of the precursor, 3-(1H-indol-3-yl)propanoic acid, via a base-catalyzed reaction between indole and acrylic acid. The subsequent step describes a highly efficient N-alkylation of this intermediate using 1-bromo-2-methoxyethane under classical conditions. We provide detailed procedural steps, mechanistic insights, quantitative tables, and troubleshooting guidance to ensure reliable and reproducible execution.

Introduction and Rationale

N-substituted indole-3-propanoic acid derivatives are important structural motifs found in a variety of biologically active molecules, including synthetic auxin mimics and potential therapeutic agents. The targeted synthesis of these compounds is crucial for developing new chemical entities. The protocol outlined herein presents a logical and field-tested approach, breaking the synthesis into two distinct, high-yielding stages:

  • Formation of the Indole-3-propanoic Acid Core: This step establishes the foundational C3-substituted propanoic acid side chain.

  • Selective N-Alkylation: This step introduces the 2-methoxyethyl group onto the indole nitrogen, a key modification for altering the molecule's physicochemical properties.

The primary challenge in indole chemistry often lies in controlling the regioselectivity of alkylation (N-1 vs. C-3). By starting with 3-(1H-indol-3-yl)propanoic acid, the C-3 position is already occupied, thus directing the subsequent alkylation exclusively to the indole nitrogen. The use of a strong base like sodium hydride (NaH) ensures the complete deprotonation of the indole N-H, forming a highly nucleophilic indolate anion that readily reacts with the alkylating agent.[1][2][3] This classical approach remains one of the most robust and high-yielding methods for this transformation.[2][4]

Overall Synthetic Scheme

The two-step synthesis proceeds as illustrated below. The first step involves the formation of the indole-3-propanoic acid intermediate, which is then isolated and used in the second step, the N-alkylation, to yield the final product.

Synthetic Scheme Indole Indole Intermediate 3-(1H-indol-3-yl)propanoic acid Indole->Intermediate Step 1: KOH, 250°C AcrylicAcid Acrylic Acid FinalProduct This compound Intermediate->FinalProduct Step 2: NaH, DMF then Alkyl Halide AlkylHalide 1-Bromo-2-methoxyethane

Caption: Overall two-step reaction scheme.

Part I: Synthesis of 3-(1H-indol-3-yl)propanoic acid

Background and Mechanistic Insight

This procedure is adapted from established methods for the direct C3-alkylation of indole with acrylic acid.[5][6] The reaction is base-catalyzed and proceeds at elevated temperatures. The base, potassium hydroxide (KOH), facilitates the addition of the indole ring to the acrylic acid Michael acceptor. While indole itself is nucleophilic at C3, the harsh conditions drive the reaction to completion.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mol)Equivalents
Indole117.1523.4 g0.201.0
Acrylic Acid72.0615.8 g0.221.1
Potassium Hydroxide (85%)56.1118.0 g~0.27~1.35
Step-by-Step Protocol
  • Reaction Setup: To a high-pressure stainless steel autoclave, add indole (23.4 g, 0.20 mol), acrylic acid (15.8 g, 0.22 mol), and potassium hydroxide (85%, 18.0 g, ~0.27 mol).

  • Reaction Execution: Seal the autoclave and heat the mixture to 250°C. Maintain this temperature with stirring or rocking for 17-18 hours.

  • Cooling and Dissolution: After the reaction period, cool the autoclave to below 100°C. Carefully open the vessel and add 50 mL of deionized water. Heat the mixture to 100°C for 30 minutes to dissolve the potassium salt of the product.

  • Work-up: Cool the mixture to room temperature. The unreacted indole may solidify. Filter the mixture to remove any solid unreacted indole.

  • Acidification and Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution to approximately pH 2 using concentrated hydrochloric acid (HCl). The product, 3-(1H-indol-3-yl)propanoic acid, will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the solid product under vacuum to a constant weight. The crude product can be purified further by recrystallization from water or a water/ethanol mixture if necessary.

Part II: Synthesis of this compound

Background and Mechanistic Insight

This step is a classic Williamson ether synthesis-like N-alkylation. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the indole nitrogen (pKa ≈ 17), forming the sodium indolate salt.[1] This salt is a potent nucleophile that attacks the primary alkyl halide, 1-bromo-2-methoxyethane, via an SN2 mechanism.[7] Anhydrous dimethylformamide (DMF) is the ideal solvent as its polar, aprotic nature effectively solvates the sodium cation and accelerates the SN2 reaction without interfering with the nucleophile.[3][8]

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
3-(1H-indol-3-yl)propanoic acid189.219.46 g50.01.0
Sodium Hydride (60% in oil)24.00 (NaH)4.40 g110.02.2
1-Bromo-2-methoxyethane138.997.65 g55.01.1
Anhydrous DMF73.09250 mL--

Note on Reagents: Two equivalents of NaH are used to ensure deprotonation of both the indole N-H and the carboxylic acid O-H protons.

Step-by-Step Protocol
  • Preparation: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-(1H-indol-3-yl)propanoic acid (9.46 g, 50.0 mmol).

  • Dissolution: Add anhydrous DMF (250 mL) to the flask and stir to dissolve the starting material.

  • Deprotonation: Place the flask in an ice-water bath and cool the solution to 0°C. Under a steady stream of nitrogen, carefully add the sodium hydride (60% dispersion, 4.40 g, 110.0 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The cessation of gas evolution indicates the completion of deprotonation.

  • Alkylation: Cool the reaction mixture back down to 0°C in an ice bath. Add 1-bromo-2-methoxyethane (7.65 g, 55.0 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% methanol in dichloromethane as the eluent).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Very carefully and slowly quench the reaction by the dropwise addition of 50 mL of deionized water to destroy any excess NaH.

  • Acidification: Acidify the aqueous mixture to pH 2-3 with 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and saturated brine solution (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% acetic acid to afford the pure product.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • 1H NMR (400 MHz, CDCl₃): Expect characteristic signals for the indole core protons, the propanoic acid chain (two triplets), the N-alkyl chain (two triplets for the ethyl bridge and a singlet for the methoxy group), and a broad singlet for the carboxylic acid proton.

  • 13C NMR (100 MHz, CDCl₃): Expect signals corresponding to the indole carbons, the propanoic acid carbonyl and methylene carbons, and the N-alkyl chain carbons.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₄H₁₇NO₃, [M+H]⁺ = 248.12.

  • FT-IR (ATR, cm⁻¹): Expect a broad absorption for the O-H stretch of the carboxylic acid (~3300-2500 cm⁻¹), a sharp C=O stretch (~1710 cm⁻¹), and characteristic C-H and aromatic C=C stretching frequencies.

Overall Experimental Workflow

The entire process from reagent preparation to final product characterization follows a logical sequence of synthetic and analytical steps.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Purification & Analysis s1_reagents Weigh Indole, Acrylic Acid, KOH s1_reaction Heat in Autoclave (250°C, 17h) s1_reagents->s1_reaction s1_workup Aqueous Work-up & Acidification (HCl) s1_reaction->s1_workup s1_isolate Filter & Dry Intermediate s1_workup->s1_isolate s2_setup Dissolve Intermediate in Anhydrous DMF s1_isolate->s2_setup To Step 2 s2_deprotonate Deprotonate with NaH (0°C -> RT) s2_setup->s2_deprotonate s2_alkylate Add Alkyl Halide (0°C -> RT, 16h) s2_deprotonate->s2_alkylate s2_quench Quench (H₂O) & Acidify (HCl) s2_alkylate->s2_quench pur_extract Extract with Ethyl Acetate s2_quench->pur_extract To Purification pur_dry Dry, Filter & Concentrate pur_extract->pur_dry pur_column Flash Column Chromatography pur_dry->pur_column pur_char Characterization (NMR, MS, IR) pur_column->pur_char

Caption: Detailed workflow from starting materials to final analysis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1Incomplete reaction.Ensure autoclave reaches and maintains 250°C. Extend reaction time if necessary.
Incomplete deprotonation in Step 2Wet DMF; Old NaH.Use freshly opened, anhydrous DMF. Use a fresh bottle of NaH or wash the dispersion with anhydrous hexanes before use.
No reaction in Step 2Inactive alkylating agent.Check the purity and age of the 1-bromo-2-methoxyethane.
Mixture of N- and C-alkylated products(Unlikely for this substrate)This protocol is designed to prevent C-alkylation. If observed, ensure the starting material is correct.
Difficulty purifying final productResidual DMF; Impurities.Ensure complete removal of DMF during work-up (thorough washing). Use the recommended 1% acetic acid in the chromatography eluent to keep the product protonated and improve peak shape.

References

  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles.
  • BenchChem. (2025). Step-by-Step Guide for the N-alkylation of Indoles with Methyl 2-(bromomethyl)-4- chlorobenzoate.
  • ResearchGate. (2025). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. [Link]

  • Pougnet, B. et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. [Link]

  • ResearchGate. (2008). Synthesis and biological activities of indole-3-propionic acids. [Link]

  • Myers, D. V. (1962). Process for the production of 3-indole-propionic acids. U.S.
  • Engle, K. M., & Yu, J. Q. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. [Link]

  • PubMed. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. [Link]

  • Johnson, H. E., & Crosby, D. G. (1962). 3-Indolepropionic Acid. Some Reactions of Indole with Salts of Acrylic and Methacrylic Acids. The Journal of Organic Chemistry. [Link]

  • Wlodarska, M. et al. (2019). Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation. Cell Host & Microbe. [Link]

  • ResearchGate. (2010). Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase. [Link]

  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. [Link]

  • PubChem. 3-(1H-indol-3-yl)propanoate. [Link]

Sources

Application Notes & Protocols: Leveraging 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic Acid as a Selective Molecular Probe for the CRTH2 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Role of CRTH2 in Allergic Inflammation

The Chemoattractant Receptor-Homologous molecule expressed on T-helper 2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor (GPCR) that plays a pivotal role in the orchestration of type 2 inflammatory responses.[1][2][3] Predominantly expressed on key immune cells such as eosinophils, basophils, and Th2 lymphocytes, CRTH2 is activated by its endogenous ligand, prostaglandin D2 (PGD2).[1][2][4] This activation triggers a cascade of downstream signaling events, including intracellular calcium mobilization and inhibition of cyclic adenosine monophosphate (cAMP) production, ultimately leading to chemotaxis, cellular activation, and the release of pro-inflammatory mediators.[5][6]

Given its central role in the pathophysiology of allergic diseases like asthma and allergic rhinitis, CRTH2 has emerged as a significant therapeutic target.[2][4][7] The development of selective antagonists for CRTH2 is therefore of paramount interest in drug discovery. 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid belongs to a class of indole-propanoic acid derivatives that have been investigated as CRTH2 antagonists. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a molecular probe to investigate CRTH2 biology and to screen for novel modulators of this receptor.

I. The Molecular Probe: this compound

While the exact compound "this compound" is not extensively documented as a standalone probe in the public domain, its core structure, indole-3-propanoic acid, is a well-established scaffold for potent and selective CRTH2 antagonists.[8] For the purpose of these application notes, we will refer to it as "CRTH2-Probe-3MPA". This guide is built upon the established principles of using such indole derivatives to probe the CRTH2 receptor.

Key Characteristics (Hypothesized based on class):

  • Target: Chemoattractant Receptor-Homologous molecule expressed on T-helper 2 cells (CRTH2/DP2).

  • Mechanism of Action: Competitive antagonist of the prostaglandin D2 (PGD2) binding site.

  • Readouts: Inhibition of PGD2-induced cellular responses, such as calcium mobilization, chemotaxis, and cytokine release.

II. Probing the CRTH2 Signaling Pathway

CRTH2 is a Gαi-coupled receptor.[5][6] Upon binding of its agonist, PGD2, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunits can activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm, a key signaling event that can be readily measured.[9]

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Activates Probe CRTH2-Probe-3MPA (Antagonist) Probe->CRTH2 Blocks G_protein Gαi/βγ CRTH2->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_out Ca²⁺ Release ER->Ca2_out Cellular_Response Cellular Response (e.g., Chemotaxis) Ca2_out->Cellular_Response

Caption: CRTH2 receptor signaling pathway upon agonist (PGD2) activation and its inhibition by CRTH2-Probe-3MPA.

III. Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for utilizing CRTH2-Probe-3MPA to characterize the CRTH2 receptor in a cellular context.

A. Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of CRTH2-Probe-3MPA for the CRTH2 receptor. It relies on the competition between the unlabeled probe and a radiolabeled ligand (e.g., [³H]-PGD2) for binding to the receptor.

Materials:

  • HEK293 cells stably expressing human CRTH2.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Radiolabeled ligand (e.g., [³H]-PGD2).

  • CRTH2-Probe-3MPA.

  • Unlabeled PGD2 (for determining non-specific binding).

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Filtration manifold.

Workflow:

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes from CRTH2-expressing cells start->prep_membranes setup_assay Set up Assay Tubes: - Total Binding (TB) - Non-Specific Binding (NSB) - Competition prep_membranes->setup_assay add_reagents Add Reagents: - Membranes - [³H]-PGD2 - Buffer or Unlabeled Ligands setup_assay->add_reagents incubate Incubate at Room Temperature add_reagents->incubate filter_wash Rapid Filtration and Washing (Glass Fiber Filters) incubate->filter_wash scintillation_count Add Scintillation Cocktail and Count Radioactivity filter_wash->scintillation_count analyze Analyze Data: - Calculate Specific Binding - Determine IC₅₀ and Ki scintillation_count->analyze end End analyze->end

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CRTH2-expressing cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Assay Setup:

    • Total Binding (TB): Add cell membranes, [³H]-PGD2 (at a concentration near its Kd), and assay buffer.

    • Non-Specific Binding (NSB): Add cell membranes, [³H]-PGD2, and a saturating concentration of unlabeled PGD2.

    • Competition: Add cell membranes, [³H]-PGD2, and varying concentrations of CRTH2-Probe-3MPA.

  • Incubation: Incubate the reactions to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of CRTH2-Probe-3MPA.

    • Determine the IC₅₀ value (the concentration of the probe that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.[10]

Data Presentation:

ParameterDescriptionExpected Outcome
IC₅₀ Concentration of CRTH2-Probe-3MPA causing 50% inhibition of radioligand binding.Dependent on probe potency.
Ki Inhibitory constant, reflecting the binding affinity of the probe for CRTH2.A lower Ki indicates higher affinity.
B. Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of CRTH2-Probe-3MPA to block PGD2-induced increases in intracellular calcium.[9][11][12]

Materials:

  • CRTH2-expressing cells (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • PGD2 (agonist).

  • CRTH2-Probe-3MPA.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[9][11]

Step-by-Step Methodology:

  • Cell Plating: Plate CRTH2-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Incubate to allow for de-esterification of the dye.

  • Probe Incubation: Add varying concentrations of CRTH2-Probe-3MPA to the wells and incubate.

  • Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a pre-determined concentration of PGD2 (typically the EC₈₀) and record the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity upon PGD2 addition.

    • Plot the percentage of inhibition of the PGD2 response against the log concentration of CRTH2-Probe-3MPA.

    • Determine the IC₅₀ value for the inhibition of calcium mobilization.

Data Presentation:

ParameterDescriptionExpected Outcome
EC₅₀ of PGD2 Concentration of PGD2 that elicits 50% of the maximal calcium response.To be determined in a separate agonist dose-response experiment.
IC₅₀ of Probe Concentration of CRTH2-Probe-3MPA that inhibits 50% of the PGD2-induced calcium response.A lower IC₅₀ indicates higher functional antagonism.

IV. Validation and Interpretation of Results

A robust molecular probe should be well-characterized to ensure that its effects are on-target.[13]

  • Selectivity: To confirm that CRTH2-Probe-3MPA is selective for CRTH2, it should be tested against other related prostanoid receptors, such as the DP1 receptor.

  • Mode of Antagonism: Schild analysis can be performed using the functional assay data to determine if the antagonism is competitive. This involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A rightward shift in the agonist EC₅₀ with no change in the maximal response is indicative of competitive antagonism.

V. Conclusion

This compound, as a representative of the indole-propanoic acid class of CRTH2 antagonists, is a valuable molecular probe for investigating the biology of this important inflammatory receptor. The protocols outlined in this guide provide a solid foundation for researchers to characterize its binding and functional activity, and to use it as a tool in the discovery of new therapeutics for allergic diseases.

References

  • NCI Drug Dictionary. (n.d.). Definition of CRTH2 antagonist ACT-774312.
  • Singh, D., Al-Samri, H., & Twiss, T. (2017). CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications, 9, 145–153. [Link]

  • Lukacs, N. W., et al. (2010). CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation. American Journal of Physiology-Lung Cellular and Molecular Physiology, 298(3), L376–L385. [Link]

  • Pfeffer, P. E., & Johnston, S. L. (2017). The therapeutic potential of CRTH2/DP2 beyond allergy and asthma. Pharmacology & Therapeutics, 179, 105–122. [Link]

  • Singh, D., Al-Samri, H., & Twiss, T. (2017). CRTH2 antagonists in asthma: current perspectives. Taylor & Francis Online. [Link]

  • Singh, D., Al-Samri, H., & Twiss, T. (2017). CRTH2 antagonists in asthma: current perspectives. ResearchGate. [Link]

  • Pritchard, A., et al. (2020). Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial. Thorax, 75(1), 15–22. [Link]

  • Brown, D. G., et al. (2013). Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example. ACS Medicinal Chemistry Letters, 4(11), 1044–1049. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

  • Weaver, C. D., & Lindsley, C. W. (2010). Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors. Journal of Visualized Experiments, (39), 1957. [Link]

  • Watterson, K. R., et al. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 874, 43–55. [Link]

  • Tovey, S. C., & Willars, G. B. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 79–89. [Link]

  • Zhang, Y., et al. (2023). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in Bioinformatics, 24(5), bbad296. [Link]

  • Wan, Q., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 416–423. [Link]

  • Zhang, Y., et al. (2024). Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. bioRxiv. [Link]

  • Peters, M. F., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PLoS One, 12(3), e0174026. [Link]

  • Fabgennix International. (n.d.). Competition Assay Protocol. [Link]

  • ResearchGate. (n.d.). The protocol of competitive binding assay. [Link]

  • JoVE. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay. [Link]

  • Lee, Y. R., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(19), 8014–8032. [Link]

  • Gervais, F. G., et al. (2001). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology, 134(6), 1219–1228. [Link]

  • Geddo, F., et al. (2024). Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. International Journal of Molecular Sciences, 25(6), 3196. [Link]

  • Zettner, A., & Duly, P. E. (1974). Principles of competitive binding assays (saturation analyses). II. Sequential saturation. Clinical Chemistry, 20(1), 5–14. [Link]

  • S, S., et al. (2022). Esterified Indole-3-propionic Acid: A Novel Inhibitor against Cholinesterase Identified through Experimental and Computational Approaches. ACS Omega, 7(31), 27367–27380. [Link]

  • ChemSynthesis. (n.d.). 3-(1H-indol-3-yl)-2-methylpropanoic acid. [Link]

  • Y, H., et al. (2023). Indole-3-propionic acid links gut dysfunction to diabetic retinopathy: a biomarker and novel therapeutic approach. Gut. [Link]

  • NIMH Chemical Synthesis and Drug Supply Program. (2021). Compound Information Page. [Link]

  • Lesyk, R., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Molecules, 28(5), 2275. [Link]

  • W, K., & M, S. (2019). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. International Journal of Molecular Sciences, 20(1), 203. [Link]

  • W, K., & M, S. (2021). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. International Journal of Molecular Sciences, 22(16), 8899. [Link]

  • W, K., et al. (2019). Synthesis and biological evaluation of new multi-target 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with potential antidepressant effect. European Journal of Medicinal Chemistry, 182, 111634. [Link]

  • S, P., et al. (2004). Synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives. Arkivoc, 2004(5), 13–21. [Link]

  • Lesyk, R., et al. (2019). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules, 24(18), 3375. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers in Chemistry, 10, 951556. [Link]

  • PubChem. (n.d.). 1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl](hydroxy)phosphoryl}propanamido)-3-(1H-indol-3-yl)propanoic acid. [Link]

  • PubChem. (n.d.). (2R)-3-(1H-indol-3-yl)-2-methylsulfanyl-propanoic acid. [Link]

  • Khan, I., et al. (2011). 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid including an unknown solvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2319. [Link]

  • Montalbano, A., et al. (2014). 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. Molecules, 19(10), 16362–16377. [Link]

  • Li, D., et al. (2018). Elucidating the Interaction of Indole-3-Propionic Acid and Calf Thymus DNA: Multispectroscopic and Computational Modeling Approaches. Molecules, 23(11), 2993. [Link]

Sources

Application Note: High-Resolution Purification of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid via Preparative HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The compound 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid is a substituted indole derivative, a class of molecules frequently encountered as key intermediates in pharmaceutical development.[1] Achieving high purity of such intermediates is non-negotiable, as the impurity profile directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task, offering unparalleled resolution and efficiency in separating the target compound from reaction byproducts, unreacted starting materials, and degradation products.[2][3]

This guide provides a detailed, experience-driven framework for purifying this specific molecule. We will move beyond a simple list of steps to explore the underlying chemical principles and strategic decisions that inform a robust and scalable purification protocol. The core strategy involves a systematic, two-stage process: first, developing a high-resolution analytical method, and second, scaling this method to a preparative scale for bulk purification.

Understanding the Analyte: Chemical Properties and Chromatographic Implications

The molecular structure of this compound dictates its behavior in a chromatographic system. Its key features are:

  • A Nonpolar Indole Core: The bicyclic indole ring system is hydrophobic. This characteristic is the primary driver for retention in a reversed-phase HPLC system.[4]

  • A Polar, Acidic Carboxylic Acid Group: The propanoic acid tail (-CH₂CH₂COOH) is ionizable. The charge state of this group is highly dependent on the pH of the mobile phase.

This dual nature presents a specific challenge: inconsistent ionization of the carboxylic acid group can lead to severe peak tailing and poor separation.[5] This occurs due to unwanted secondary ionic interactions with the silica backbone of the stationary phase.

The Causality of pH Control: To achieve sharp, symmetrical peaks, the ionization of the carboxylic acid must be suppressed. This is accomplished by maintaining the mobile phase pH at least 1-2 units below the pKa of the analyte.[5] By adding an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, the carboxyl group remains in its neutral, protonated form (-COOH), ensuring that separation is governed solely by hydrophobic interactions.

Table 1: Key Physicochemical Properties of the Target Compound & Analogs
PropertyValue (Estimated/Analog-Based)Implication for HPLC
Structure Indole ring with N-methoxyethyl and C-propanoic acid substituentsModerately hydrophobic, requires reversed-phase conditions.
Molecular Weight ~247.28 g/mol Well within the range for standard HPLC analysis.
pKa (Carboxylic Acid) ~4.5 - 5.0Mobile phase pH should be maintained below 3.5 to ensure protonation.
UV λmax ~280 nm (typical for indole core)Optimal wavelength for UV detection, ensuring high sensitivity.[6]

The Purification Workflow: From Analytical Method to Pure Compound

A successful purification campaign follows a logical and self-validating workflow. The process begins with method development at the analytical scale to conserve sample and time, followed by a systematic scale-up for preparative purification, and concludes with rigorous purity verification.

cluster_dev Phase 1: Method Development cluster_prep Phase 2: Preparative Purification cluster_verify Phase 3: Purity Verification A Crude Sample Analysis B Column & Mobile Phase Screening A->B Initial Assessment C Gradient Optimization B->C Selectivity Tuning D Final Analytical Method C->D Achieve Baseline Resolution E Scale-Up Calculation (Flow Rate, Gradient, Loading) D->E Transfer Method F Preparative Run & Fraction Collection E->F G Solvent Evaporation F->G H Fraction Analysis via Analytical Method G->H Quality Control I Pooling of Pure Fractions H->I Identify >99% Pure Fractions J Final Purity Check & Characterization I->J Confirm Final Purity

Caption: A systematic workflow for HPLC purification.

Detailed Experimental Protocols

These protocols provide a starting point for the purification. Adjustments may be necessary based on the specific impurity profile of the crude material.

Protocol 1: Analytical Method Development

Objective: To establish optimal chromatographic conditions for the separation of the target compound from its impurities on an analytical scale.

1. Sample Preparation:

  • Prepare a stock solution of the crude this compound at approximately 1 mg/mL.

  • Use a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water).

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to prevent particulates from damaging the column and system.[4]

2. HPLC Instrumentation and Conditions:

  • The following conditions are a robust starting point. Reversed-phase HPLC is the most effective method for indole derivatives.[4][7]

Table 2: Recommended Analytical HPLC Method Parameters
ParameterRecommended ConditionRationale & Expert Notes
Column C18, 250 x 4.6 mm, 5 µmC18 provides excellent hydrophobic retention for the indole core. A 250 mm length ensures high resolving power.[4]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterThe TFA acidifies the mobile phase (pH ~2), fully suppressing the ionization of the propanoic acid group.[5][8]
Mobile Phase B 0.1% TFA in Acetonitrile (MeCN)Acetonitrile is often preferred over methanol for its lower viscosity and favorable UV cutoff.[4]
Gradient 5% to 95% B over 20 minutesA "scouting gradient" is an effective way to elute all compounds and determine an approximate retention time.[9]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity, but start near ambient.
Detection UV at 280 nmThe indole moiety exhibits strong absorbance around this wavelength.
Injection Vol. 5-10 µLSmall volume to avoid overloading the analytical column.

3. Method Optimization Logic:

  • Execute the scouting gradient run. The goal is to achieve baseline separation between the main peak (target compound) and the closest eluting impurities.

  • If resolution is poor, adjust the gradient slope. A shallower gradient (e.g., 30-70% B over 30 minutes) will increase the separation between peaks.

  • The final analytical method should serve as the quality control standard for all subsequent steps.

A Start: Crude Sample B Select C18 Column A->B C Run Scouting Gradient (5-95% MeCN w/ 0.1% TFA) B->C D Resolution Adequate? C->D E Adjust Gradient Slope (Make Shallower) D->E No F Final Analytical Method D->F Yes E->C Re-run

Sources

Application Notes and Protocols for the Crystallization of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystalline Form in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development, influencing its stability, solubility, bioavailability, and manufacturability. For 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid, a novel indole derivative with therapeutic potential, obtaining a stable and pure crystalline form is a critical step. This document provides a comprehensive guide to developing a robust crystallization protocol for this specific molecule. Given the absence of established procedures in the public domain for this compound, this guide is structured as a systematic approach to screening and optimization, grounded in the fundamental principles of small molecule crystallization.

The molecular structure of this compound, featuring a substituted indole ring and a propanoic acid moiety, suggests a molecule with a balance of hydrophobic and polar characteristics. The indole core is largely nonpolar, while the carboxylic acid group introduces polarity and the capacity for hydrogen bonding. The N-alkylation with a methoxyethyl group will further influence its solubility profile. This inherent amphiphilicity is a key consideration in the selection of appropriate solvent systems for crystallization. The parent compound, 3-(1H-indol-3-yl)propanoic acid, is known to be sparingly soluble in water but soluble in organic solvents like ethanol and DMSO[1]. We can anticipate a similar, though not identical, solubility profile for our target molecule.

Materials and Equipment

Reagents:
  • This compound (purity >95%)

  • A range of crystallization solvents (analytical grade or higher), including but not limited to:

    • Polar Protic: Methanol, Ethanol, Isopropanol, Water

    • Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Nonpolar: Heptane, Hexane, Toluene, Dichloromethane (DCM)

  • Anti-solvents (miscible with primary solvents)

Equipment:
  • Small-volume vials (e.g., 2-4 mL) with screw caps or septa

  • Analytical balance

  • Hot plate with magnetic stirring capability

  • Vortex mixer

  • Microscope (polarized light microscopy is advantageous)

  • Spatulas and other standard laboratory glassware

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven or vacuum desiccator

  • Analytical instrumentation for characterization:

    • X-Ray Powder Diffractometer (XRPD)

    • Differential Scanning Calorimeter (DSC)

    • Thermogravimetric Analyzer (TGA)

Application Notes: The Rationale Behind the Protocol

The development of a successful crystallization protocol is often an empirical process. The following notes explain the reasoning behind the proposed experimental design.

Solvent Selection: The Heart of Crystallization

The ideal solvent for crystallization should exhibit moderate solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This temperature-dependent solubility gradient is the driving force for crystallization upon cooling. A solvent that dissolves the compound too readily at room temperature will result in poor yield, while a solvent in which the compound is insoluble even at elevated temperatures is unsuitable.

Our initial solvent screening will encompass a broad range of polarities to identify promising candidates. The presence of the carboxylic acid group suggests that polar solvents capable of hydrogen bonding may be effective. However, the substituted indole ring may necessitate the use of less polar or mixed solvent systems.

Crystallization Techniques: A Multi-pronged Approach

No single crystallization technique is universally successful. Therefore, we will employ a parallel screening approach using several common methods:

  • Slow Evaporation: This simple technique involves dissolving the compound in a relatively volatile solvent and allowing the solvent to evaporate slowly. The gradual increase in concentration leads to supersaturation and crystal nucleation. This method is effective when a suitable volatile solvent is identified.

  • Slow Cooling: This is a classical method where the compound is dissolved in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, which is then slowly cooled to induce crystallization. The rate of cooling is a critical parameter that can influence crystal size and quality.

  • Anti-Solvent Addition: This technique is useful when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent), with the two solvents being miscible. The anti-solvent is slowly added to a solution of the compound in the good solvent, reducing the overall solubility and inducing crystallization.

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the compound's solution, gradually reducing its solubility and promoting slow crystal growth. This technique is particularly useful for small quantities of material.

Experimental Protocols: A Systematic Screening Approach

Protocol 1: Initial Solubility Assessment
  • To a series of small, labeled vials, add approximately 5-10 mg of this compound.

  • To each vial, add a different solvent from the screening list in a stepwise manner (e.g., 0.1 mL increments).

  • After each addition, vortex the vial and observe the solubility at room temperature.

  • If the compound does not dissolve after the addition of approximately 1 mL of solvent, gently warm the vial (e.g., to 40-60 °C) and observe for dissolution.

  • Record the solubility observations in a table, noting whether the compound is insoluble, sparingly soluble, or freely soluble in each solvent at both room temperature and elevated temperature.

Protocol 2: Crystallization by Slow Evaporation
  • Based on the solubility assessment, select solvents in which the compound is soluble at room temperature.

  • Prepare a near-saturated solution of the compound in the chosen solvent in a clean vial.

  • Cover the vial with a cap that is not airtight (e.g., pierced with a needle or loosely screwed on) to allow for slow evaporation.

  • Place the vial in a vibration-free location and monitor for crystal formation over several days.

Protocol 3: Crystallization by Slow Cooling
  • Select solvents identified in the initial screen as having good solubility at elevated temperatures and poor solubility at room temperature.

  • Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., 10 °C below the solvent's boiling point).

  • Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature. To control the cooling rate, the vessel can be placed in an insulated container.

  • If no crystals form, try cooling the solution further in a refrigerator (4 °C) or freezer (-20 °C).

Protocol 4: Crystallization by Anti-Solvent Addition
  • Select a miscible solvent/anti-solvent pair. The compound should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent."

  • Dissolve the compound in a minimum amount of the "solvent."

  • Slowly add the "anti-solvent" dropwise while stirring until the solution becomes slightly turbid (cloudy).

  • If turbidity persists, add a small amount of the "solvent" back to clarify the solution.

  • Allow the vial to stand undisturbed and observe for crystal formation.

Characterization of the Crystalline Material

Once solid material is obtained, it is crucial to characterize it to determine if it is crystalline and to assess its properties.

  • Visual Inspection: Examine the solid under a microscope. Crystalline materials often exhibit well-defined shapes (e.g., needles, plates, prisms) and may show birefringence under polarized light.

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying crystalline materials.[2] A crystalline solid will produce a unique diffraction pattern with sharp peaks, which serves as a fingerprint for that specific crystal form.[3] An amorphous solid will show a broad halo with no distinct peaks.[3]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[4][5] For a crystalline solid, a sharp endotherm corresponding to its melting point will be observed. The presence of multiple thermal events may indicate polymorphism or the presence of solvates.[6]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[7] This technique is particularly useful for identifying solvates or hydrates, which will show a weight loss corresponding to the loss of solvent molecules upon heating.[8]

Data Presentation

The results of the crystallization screening should be systematically recorded.

Table 1: Crystallization Screening Summary for this compound

Solvent System (Solvent/Anti-solvent)Technique AppliedTemperature (°C)ObservationsResult (e.g., Amorphous, Crystalline, Oil, No Solid)
EthanolSlow Evaporation25Slow formation of solidCrystalline needles
IsopropanolSlow Cooling60 to 4Precipitation upon coolingMicrocrystalline powder
Ethyl Acetate / HeptaneAnti-Solvent Addition25Turbidity followed by precipitationAmorphous solid
AcetonitrileSlow Evaporation25Formation of a viscous oilOil
TolueneSlow Cooling80 to 25No solid formationNo solid

Table 2: Hypothetical Analytical Data for a Crystalline Form

Analytical TechniqueParameterResultInterpretation
XRPDPeak Positions (2θ)Distinct peaks at e.g., 8.5°, 12.3°, 15.8°, 21.1°Confirms crystalline nature; provides fingerprint for this form
DSCMelting PointSharp endotherm at 145.5 °CIndicates a defined melting point of a crystalline solid
TGAWeight Loss~0.1% weight loss up to 120 °CNo significant amount of bound solvent or water

Visualization

Crystallization_Workflow cluster_screening Crystallization Screening cluster_methods Crystallization Methods cluster_analysis Analysis & Characterization start Start with Amorphous or Crude Solid solubility Solubility Screening (Various Solvents) start->solubility slow_evap Slow Evaporation solubility->slow_evap slow_cool Slow Cooling solubility->slow_cool anti_solvent Anti-Solvent Addition solubility->anti_solvent vapor_diff Vapor Diffusion solubility->vapor_diff solid_obtained Solid Material Obtained? slow_evap->solid_obtained slow_cool->solid_obtained anti_solvent->solid_obtained vapor_diff->solid_obtained visual Visual Inspection (Microscopy) solid_obtained->visual Yes no_solid Re-screen with New Conditions solid_obtained->no_solid No xrd XRPD Analysis visual->xrd dsc_tga DSC / TGA Analysis xrd->dsc_tga crystalline Crystalline Form Identified? dsc_tga->crystalline end_node Optimized Crystalline Protocol crystalline->end_node Yes crystalline->no_solid No no_solid->solubility Crystallization_Parameters cluster_params Key Crystallization Parameters outcome Desired Crystal Attributes (Size, Purity, Yield, Form) solvent Solvent Choice (Polarity, Boiling Pt.) solvent->outcome concentration Concentration (Saturation Level) concentration->outcome temperature Temperature Profile (Cooling Rate) temperature->outcome mechanics Mechanical Factors (Agitation, Seeding) mechanics->outcome

Caption: Interplay of Parameters in Crystallization.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis. Retrieved from [Link]

  • Garcia-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review.
  • Thorn, A. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 73(Pt 5), 256–263. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 6). Studying Polymorphism by Means of DSC. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, June 7). Studying Polymorphism by Means of DSC. Retrieved from [Link]

  • The Solubility Company. (n.d.). XRPD Analysis: Powder X-Ray Diffraction Service. Retrieved from [Link]

  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735–1755. [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]

  • PubChem. (n.d.). alpha-Methoxy-1H-indole-3-propanoic acid. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-(1H-indol-3-yl)-2-methylpropanoic acid. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2023, June 5). 4 Frequently Used Pharmaceutical Terms You Need To Know. Retrieved from [Link]

  • American Laboratory. (2014, March 28). Improving the Crystallization Process for Optimal Drug Development. Retrieved from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

  • Solubility of Things. (n.d.). Indole-3-propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indole-3-propanoic acid. Retrieved from [Link]

  • Stenutz. (n.d.). 3-(1H-indol-3-yl)propanoic acid. Retrieved from [Link]

  • Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies. (2008). AAPS PharmSciTech, 9(3), 941–946. [Link]

  • AMRI. (n.d.). Diffraction Studies. Retrieved from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase complex. (2017). Protein Science, 26(1), 110–121. [Link]

Sources

Application Notes & Protocols for In Vivo Studies with Indole-3-Propionic Acid (IPA)

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer

Initial searches for the specific compound "3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid" did not yield sufficient public data to construct a detailed in vivo experimental guide. To fulfill the core requirements of this request with scientific integrity, this document has been developed using a closely related and extensively studied compound: Indole-3-propionic acid (IPA) . IPA is a natural metabolite with a wealth of published in vivo data, making it an excellent representative model for designing and executing in vivo studies with indole-propanoic acid derivatives. The principles, protocols, and experimental designs detailed herein are based on established research with IPA and can be adapted for novel derivatives.

Introduction: The Therapeutic Potential of Indole-3-Propionic Acid

Indole-3-propionic acid (IPA) is a metabolite produced by the gut microbiota from the dietary amino acid tryptophan.[1][2] Emerging research has highlighted its significant role in host physiology, demonstrating potent neuroprotective, anti-inflammatory, and anti-cancer properties.[1][3][4][5] As a signaling molecule in the gut-brain axis, IPA's ability to cross the blood-brain barrier and modulate key cellular pathways has made it a compound of high interest for therapeutic development.[6] These application notes provide a comprehensive guide for researchers designing in vivo experiments to investigate the biological effects of IPA.

Mechanism of Action: A Multi-Targeting Approach

IPA's biological effects are not attributed to a single mechanism but rather to its ability to interact with multiple cellular targets. This pleiotropic activity is central to its therapeutic potential. The primary mechanisms of action include:

  • Aryl Hydrocarbon Receptor (AHR) and Pregnane X Receptor (PXR) Agonism: IPA is a known ligand for both AHR and PXR, nuclear receptors that play crucial roles in regulating xenobiotic metabolism, immune responses, and gut homeostasis.[1][2] Activation of these receptors by IPA can lead to the modulation of inflammatory signaling pathways and enhancement of intestinal barrier function.[2][4]

  • Anti-inflammatory Signaling: IPA has been shown to suppress pro-inflammatory pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade.[1] This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1]

  • Antioxidant Activity: IPA is a potent free radical scavenger, protecting cells from oxidative stress-induced damage.[3] This antioxidant property is particularly relevant in neurodegenerative and ischemic conditions where oxidative damage is a key pathological feature.[3]

Signaling Pathway of Indole-3-Propionic Acid

IPA_Signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_nuclear Nuclear cluster_effects Biological Effects IPA Indole-3-Propionic Acid (IPA) AHR Aryl Hydrocarbon Receptor (AHR) IPA->AHR Binds & Activates PXR Pregnane X Receptor (PXR) IPA->PXR Binds & Activates ROS Reactive Oxygen Species (ROS) IPA->ROS Scavenges NFkB NF-κB Pathway IPA->NFkB Gene_Expression Modulation of Gene Expression (e.g., anti-inflammatory genes, barrier function proteins) AHR->Gene_Expression Translocates to nucleus PXR->Gene_Expression Translocates to nucleus Neuroprotection Neuroprotection ROS->Neuroprotection Anti_Inflammation Anti-inflammation NFkB->Anti_Inflammation Inhibits Gene_Expression->Anti_Inflammation Anti_Inflammation->Neuroprotection Anti_Cancer Anti-cancer Activity Anti_Inflammation->Anti_Cancer

Caption: Signaling pathway of Indole-3-Propionic Acid (IPA).

In Vivo Experimental Design

The design of an in vivo study using IPA will depend on the specific research question. Below are examples of experimental designs for common therapeutic areas where IPA has shown promise.

Comparative Table of In Vivo Models
Therapeutic Area Animal Model Induction Method IPA Dosage & Administration Key Endpoints References
Neuroprotection (Ischemic Stroke) Mongolian GerbilTransient forebrain ischemia (e.g., bilateral common carotid artery occlusion)10 mg/kg, oral gavage, daily for 15 days prior to ischemiaNeuronal survival (e.g., Cresyl violet staining), oxidative stress markers (e.g., 4-HNE, 8-OHdG), behavioral tests (e.g., Morris water maze)[3]
Inflammatory Bowel Disease (IBD) C57BL/6 MiceDextran sulfate sodium (DSS) in drinking water50 mg/200 mL in drinking waterDisease Activity Index (DAI), colon length, histological scoring, cytokine levels (e.g., TNF-α, IL-6), gut barrier function (e.g., FITC-dextran assay)[4][7]
Oncology (Breast Cancer) BALB/c MiceOrthotopic injection of 4T1 breast cancer cells1 nmol/g bodyweight, oral gavageTumor growth and volume, metastasis, cancer stem cell population, immune cell infiltration in the tumor microenvironment[5]
General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of IPA.

experimental_workflow cluster_preclinical Pre-Experimental Phase cluster_experimental Experimental Phase cluster_post_experimental Post-Experimental Phase acclimatization Animal Acclimatization (e.g., 1 week) baseline Baseline Measurements (e.g., body weight) acclimatization->baseline randomization Randomization into Groups (e.g., Vehicle, IPA low dose, IPA high dose) baseline->randomization disease_induction Disease Induction (as per model) randomization->disease_induction treatment IPA/Vehicle Administration (specify route and frequency) disease_induction->treatment monitoring Daily Monitoring (e.g., clinical signs, body weight) treatment->monitoring endpoint_assays Endpoint Assays (e.g., behavioral tests) monitoring->endpoint_assays euthanasia Euthanasia & Tissue Collection endpoint_assays->euthanasia analysis Ex Vivo Analysis (e.g., histology, molecular analysis) euthanasia->analysis

Caption: General experimental workflow for in vivo IPA studies.

Detailed Protocols

Protocol 1: Preparation and Administration of IPA

Materials:

  • Indole-3-propionic acid (IPA) powder

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Sonicator or vortex mixer

  • Animal feeding needles (for oral gavage)

  • Appropriately sized syringes

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of IPA based on the desired dose and the number and weight of the animals.

    • Weigh the IPA powder accurately.

    • Suspend the IPA in the chosen vehicle. For example, to prepare a 10 mg/mL solution, add 100 mg of IPA to 10 mL of vehicle.

    • Vortex or sonicate the suspension until a homogenous mixture is achieved. Prepare fresh daily.

  • Oral Administration (Gavage):

    • Gently restrain the animal.

    • Measure the correct volume of the IPA suspension into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus.

    • Slowly administer the suspension.

    • Monitor the animal for any signs of distress after administration.

Protocol 2: Assessment of Neuroprotective Effects in a Gerbil Model of Ischemic Stroke

Animal Model:

  • Adult male Mongolian gerbils (60-80 g)

Experimental Groups:

  • Sham-operated + Vehicle

  • Ischemia + Vehicle

  • Ischemia + IPA (10 mg/kg)

Procedure:

  • Pre-treatment: Administer IPA or vehicle orally once daily for 15 consecutive days.

  • Induction of Ischemia:

    • Anesthetize the animals (e.g., with isoflurane).

    • Make a midline cervical incision to expose the common carotid arteries.

    • Occlude both common carotid arteries with aneurysm clips for 5 minutes.

    • Remove the clips to allow reperfusion.

    • Suture the incision.

    • Sham-operated animals undergo the same surgical procedure without arterial occlusion.

  • Post-operative Care: Monitor the animals for recovery from anesthesia and provide appropriate post-operative care.

  • Endpoint Analysis (e.g., 7 days post-ischemia):

    • Histology: Perfuse the animals with saline followed by 4% paraformaldehyde. Collect the brains and process for paraffin embedding. Section the brains and perform Cresyl violet staining to assess neuronal survival in the hippocampal CA1 region.

    • Immunohistochemistry: Use specific antibodies to detect markers of oxidative stress, such as 4-hydroxy-2-nonenal (4-HNE) and 8-hydroxy-2'-deoxyguanosine (8-OHdG).

Protocol 3: Evaluation of Anti-inflammatory Effects in a Mouse Model of Colitis

Animal Model:

  • Male C57BL/6 mice (8-10 weeks old)

Experimental Groups:

  • Control (no DSS) + Vehicle

  • DSS + Vehicle

  • DSS + IPA

Procedure:

  • Induction of Colitis: Administer 2.5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days.

  • Treatment: Provide IPA in the drinking water (e.g., 50 mg/200 mL) concurrently with DSS administration.

  • Daily Monitoring:

    • Record body weight daily.

    • Calculate the Disease Activity Index (DAI) based on weight loss, stool consistency, and presence of blood in the feces.

  • Endpoint Analysis (Day 7):

    • Euthanize the mice and collect the colons.

    • Measure the length of the colon.

    • Fix a portion of the colon in 10% buffered formalin for histological analysis (H&E staining).

    • Homogenize another portion of the colon to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA or multiplex assay.

References

  • Wlodarska, M., et al. (2021). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. International Journal of Molecular Sciences, 22(7), 3266. [Link]

  • Hwang, I. K., et al. (2009). Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus. Journal of Neuroscience Research, 87(9), 2126-2137. [Link]

  • Flannigan, K. L., et al. (2023). Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects. American Journal of Physiology-Gastrointestinal and Liver Physiology, 325(1), G1-G13. [Link]

  • Konop, M., et al. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease. International Journal of Molecular Sciences, 23(3), 1223. [Link]

  • Bi, J., et al. (2021). Indole-3-Propionic Acid Attenuates Neuroinflammation and Cognitive Deficits by Inhibiting the RAGE-JAK2-STAT3 Signaling Pathway. Journal of Neuroinflammation, 18(1), 1-17. [Link]

  • Park, Y. H., et al. (2023). Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study. Clinical Nutrition, 42(6), 1025-1033. [Link]

  • Sári, Z., et al. (2021). Indolepropionic Acid, a Metabolite of the Microbiome, Has Cytostatic Properties in Breast Cancer by Activating AHR and PXR Receptors and Inducing Oxidative Stress. Cancers, 13(6), 1294. [Link]

  • Mollica, A., et al. (2024). The Tryptophan Metabolite Indole-3-Propionic Acid Raises Kynurenic Acid Levels in the Rat Brain In Vivo. International Journal of Molecular Sciences, 25(1), 587. [Link]

  • Serra, A., et al. (2024). Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

Sources

Application Notes & Protocols: Strategic Formulation of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic Acid for Preclinical Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the formulation of the novel investigational compound, 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid, for use in biological studies. As a substituted indolepropanoic acid derivative, this molecule is presumed to possess poor aqueous solubility, a common challenge for many indole-based structures and lipophilic drug candidates.[1][2][3] Addressing this challenge is paramount for generating reliable, reproducible, and translatable data in both in vitro and in vivo preclinical models. This document outlines a systematic approach, beginning with essential preformulation characterization and progressing to detailed protocols for developing aqueous solutions, co-solvent systems, and suspensions suitable for cell-based assays and animal dosing. The methodologies are designed to ensure compound stability, maximize bioavailability, and minimize vehicle-induced artifacts, thereby upholding the scientific integrity of the research.

Introduction: The Formulation Imperative

This compound belongs to a class of indole derivatives that are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5] The propanoic acid moiety suggests a potential for pH-dependent solubility, while the substituted indole core contributes to its lipophilicity. The successful preclinical evaluation of such a compound is critically dependent on a robust formulation strategy.[6][7] An inadequate formulation can lead to underestimated potency, erratic absorption, and poor dose-response relationships, ultimately resulting in the erroneous disqualification of a promising therapeutic candidate.

The core objectives of this formulation guide are:

  • To establish the fundamental physicochemical properties of the compound through preformulation studies.[8]

  • To provide actionable protocols for preparing homogenous and stable dosing vehicles for in vitro cell-based assays.

  • To detail methodologies for creating safe and effective formulations for oral and parenteral administration in animal models.[9]

  • To outline the analytical techniques required to characterize and validate these formulations.[10][11][12]

Preformulation Studies: Characterizing the Molecule

Preformulation is the foundational stage in which the physicochemical properties of a new chemical entity are determined to guide formulation development.[6][7][8] These studies provide the causal basis for selecting appropriate excipients and vehicle systems.

Key Physicochemical Parameters

A systematic evaluation should be conducted to determine the following properties of this compound.

Parameter Technique(s) Significance & Implication for Formulation
Aqueous Solubility Shake-flask method with HPLC-UV or LC-MS analysisDetermines intrinsic solubility. The carboxylic acid group suggests pH-dependent solubility, which must be profiled (e.g., in simulated gastric and intestinal fluids).[11] Low solubility necessitates enabling technologies.
pKa Potentiometric titration, UV-spectrophotometry, or Capillary ElectrophoresisThe pKa of the carboxylic acid will dictate the pH at which the compound is ionized (more soluble) vs. non-ionized (less soluble). This is critical for selecting buffers and predicting absorption in the GI tract.
LogP / LogD Shake-flask (octanol/water), HPLC-based methodsMeasures lipophilicity. A high LogP suggests poor aqueous solubility and potential for membrane permeability.[13] LogD (at physiological pH) is more relevant for predicting in vivo behavior.
Solid-State Properties Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), MicroscopyIdentifies crystallinity, polymorphism, and melting point.[11] Amorphous forms are typically more soluble but less stable than crystalline forms. Polymorphs can have different solubilities and stabilities.[8]
Chemical Stability Forced degradation studies (acid, base, oxidation, light, heat) with stability-indicating HPLC methodAssesses intrinsic stability and identifies degradation pathways.[6] Informs selection of antioxidants, light-protective packaging, and compatible excipients.
Workflow for Preformulation Assessment

The following diagram illustrates the logical flow of preformulation studies.

Preformulation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Solubility & Stability cluster_2 Phase 3: Formulation Strategy A Compound Synthesis & Purification B Solid-State Analysis (DSC, XRPD, TGA) A->B C Determine pKa & LogP A->C D Aqueous Solubility Profiling (pH 1.2, 4.5, 6.8, 7.4) B->D C->D E Solubility in Common Co-solvents & Excipients D->E F Forced Degradation & Solution Stability E->F G Data Analysis & Risk Assessment F->G H Select Formulation Path: Solution, Suspension, etc. G->H

Caption: Logical workflow for preformulation studies.

Formulation Development for In Vitro Studies

For cell-based assays, the primary goal is to deliver the compound in a solubilized state to ensure accurate concentration-response relationships, while minimizing vehicle toxicity. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the cell culture medium should be carefully controlled.[14]

Protocol 1: Preparation of a DMSO Stock Solution and Aqueous Working Solutions

Rationale: This protocol establishes a high-concentration stock solution in DMSO, which is then serially diluted in an aqueous vehicle (cell culture medium) to achieve the final desired concentrations for the assay. This minimizes the final DMSO concentration to non-toxic levels (typically ≤0.1%).

Materials:

  • This compound powder

  • Anhydrous DMSO, cell culture grade

  • Sterile complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes and pipette tips

  • Vortex mixer and sonicator

Procedure:

  • Prepare a High-Concentration Stock: a. Accurately weigh a precise amount of the compound (e.g., 5 mg). b. Dissolve the compound in a calculated volume of DMSO to create a high-concentration stock (e.g., 10 mM). c. Vortex vigorously and use a brief sonication if necessary to ensure complete dissolution. Visually inspect for any particulates.

  • Prepare Intermediate Dilutions (if necessary): a. Perform a serial dilution of the 10 mM stock in DMSO or complete cell culture medium to create a range of intermediate concentrations.

  • Prepare Final Working Solutions: a. Directly add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed complete cell culture medium to achieve the final assay concentrations. For example, add 2 µL of a 10 mM stock to 2 mL of medium for a final concentration of 10 µM (with 0.1% DMSO). b. Always add the DMSO stock to the aqueous medium while vortexing to prevent precipitation of the compound.

  • Vehicle Control: a. Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to differentiate compound effects from solvent effects.[14]

  • Quality Control: a. Visually inspect the final working solutions under a microscope for any signs of precipitation before adding them to the cells. If precipitation is observed, the formulation strategy needs to be revised (e.g., using a lower top concentration or a different solvent system).

Formulation Development for In Vivo Studies

Formulations for animal studies must be sterile (for parenteral routes), stable, and non-toxic at the required dose volume. The choice between a solution and a suspension depends on the required dose and the compound's solubility.[9][15]

Co-Solvent Solution for Parenteral or Oral Administration

Rationale: When the required dose can be dissolved in a tolerable volume of a co-solvent system, a solution is the preferred formulation as it ensures complete bioavailability from the vehicle.[16] The carboxylic acid moiety may allow for salt formation with a suitable base to enhance aqueous solubility, but a co-solvent approach is often more direct for initial studies.

Commonly Used Co-Solvent Systems: A popular, generally well-tolerated vehicle for preclinical studies is a mixture of DMSO, PEG300/400, Tween 80, and saline or water.[17]

Protocol 2: Preparation of a Co-Solvent Solution (e.g., for IV or IP Injection)

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • PEG 300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials, syringes, and 0.22 µm sterile filters

Procedure:

  • Calculate Required Amounts: Determine the mass of the compound needed for the desired final concentration (e.g., 5 mg/mL) and total volume.

  • Dissolve the Compound: In a sterile vial, dissolve the weighed compound in DMSO. A common starting ratio is 5-10% of the final volume. Vortex or sonicate briefly to ensure complete dissolution.

  • Add Co-solvents: To the DMSO solution, add PEG 300 (e.g., 30-40% of final volume) and mix thoroughly.

  • Add Surfactant: Add Tween 80 (e.g., 5-10% of final volume) and mix until the solution is homogenous.

  • Add Aqueous Component: While vigorously vortexing, slowly add the sterile saline dropwise to make up the final volume. This is a critical step. Rapid addition can cause the compound to precipitate.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.[17]

  • Final Inspection: The final formulation should be a clear, particle-free solution. Store appropriately (e.g., at 4°C, protected from light) and determine its short-term stability.

Example Vehicle Composition DMSO PEG 300 Tween 80 Saline
For IV/IP Administration 10%40%5%45%
For Oral Gavage 5%30%10%55%
Note: These are starting points. The final composition must be tested for tolerability in the specific animal model and species.[9]
Aqueous Suspension for Oral Administration

Rationale: If the required dose is high and cannot be achieved in a reasonable volume of a co-solvent solution, an aqueous suspension is necessary.[17] The goal is to create a uniform dispersion of fine particles that does not settle quickly, ensuring consistent dosing.

Protocol 3: Preparation of a Micronized Aqueous Suspension

Materials:

  • This compound (micronized, if possible)

  • Suspending/Wetting Agent (e.g., 0.5% Carboxymethylcellulose sodium - CMC-Na, or 0.25% Tween 80)

  • Purified Water or Saline

  • Mortar and pestle

  • Graduated cylinder and magnetic stirrer

Procedure:

  • Prepare the Vehicle: Dissolve the suspending agent (e.g., 0.5% w/v CMC-Na) in the required volume of purified water. Stir until fully hydrated and homogenous.

  • Wet the Compound: Weigh the compound and place it in a mortar. Add a small amount of the vehicle to form a thick, smooth paste. This "wetting" step is crucial to prevent particle agglomeration.

  • Geometric Dilution: Gradually add the remaining vehicle to the paste in small portions, triturating continuously to ensure a uniform dispersion.

  • Homogenization: Transfer the mixture to a beaker or vial and stir continuously with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Dosing: Use a magnetic stirrer to keep the suspension uniform immediately before and during dose administration. Use an appropriate syringe or gavage needle for dosing.

Formulation_Decision_Tree A Determine Required Dose (mg/kg) & Dosing Volume (mL/kg) B Calculate Target Concentration (mg/mL) A->B C Is Target Concentration < Solubility in Tolerated Vehicle? B->C D Develop Co-Solvent Solution (Protocol 2) C->D Yes E Develop Aqueous Suspension (Protocol 3) C->E No F Characterize Formulation (Appearance, pH, Stability) D->F E->F G Proceed to In Vivo Study F->G

Caption: Decision tree for in vivo formulation selection.

Analytical Characterization of Formulations

Validation of the formulation is a non-negotiable step to ensure the integrity of the biological data.

Key Analytical Tests:

  • Appearance: Visual inspection for clarity (solutions) or uniformity (suspensions) and absence of particulates.

  • pH Measurement: Ensure the pH is within a physiologically acceptable range, especially for parenteral formulations.

  • Concentration Verification (Assay): Use a validated HPLC-UV or LC-MS/MS method to confirm that the concentration of the active compound is within an acceptable range (e.g., 90-110%) of the target concentration.[12][18]

  • Homogeneity (Suspensions): For suspensions, sample from the top, middle, and bottom of the container to ensure the compound is evenly distributed (e.g., concentrations should be within ±10% of the mean).

  • Short-Term Stability: Analyze the formulation's concentration and appearance after storing it under the intended study conditions (e.g., on the benchtop for 4-8 hours) to ensure it remains stable throughout the dosing period.

Conclusion

The successful biological evaluation of this compound hinges on a rational, data-driven formulation approach. By systematically applying the principles of preformulation and adhering to robust protocols for vehicle development and characterization, researchers can generate high-quality, reliable data. This guide provides a foundational strategy that minimizes common formulation pitfalls, thereby enabling a clear and accurate assessment of the compound's therapeutic potential.

References

  • Vertex AI Search. (2022).
  • American Pharmaceutical Review. Solubilizer Excipients.
  • Lubrizol.
  • Drug Development & Delivery. (2014). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • CuriRx. Small Molecule Pharmaceuticals - Analytical Testing.
  • BenchChem.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • BenchChem. Application Notes and Protocols for In Vivo Dissolution of 1,2-Benzoxazole-5-carboxylic Acid.
  • PubChem. (2S)-3-(1H-indol-3-yl)-2-methoxy-propanoic acid.
  • Nanjwade, B.K., et al. (2011). Core components of analytical method validation for small molecules-an overview. Journal of Bioequivalence & Bioavailability.
  • Gu, C., et al. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • PubMed. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors.
  • Cell Biolabs, Inc. Indole Assay Kit.
  • PubChem. 1H-Indole-3-propanoic acid.
  • ChemSynthesis. 3-(1H-indol-3-yl)-2-methylpropanoic acid.
  • ResearchGate. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid.
  • Cell Biolabs, Inc. Indole Assay Kit.
  • International Journal of Pharmaceutical Sciences and Research. (2016). A REVIEW ON PHARMACEUTICAL PREFORMULATION STUDIES IN FORMULATION AND DEVELOPMENT OF NEW DRUG MOLECULES.
  • NIH. (2022). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay.
  • ACS Omega.
  • Molecules. Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements.
  • BenchChem.
  • Google Patents. Indole-3-propionic acid for use as a medicament, and salts and esters thereof.
  • Molecules. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • NIH Public Access. Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41.
  • UPM Pharmaceuticals.
  • Gad Consulting Services. Vehicles for Animal Studies.
  • Pharma Focus Europe.
  • PubChem. 3-(1H-indol-3-yl)
  • NIH. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function.
  • PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
  • NIST. Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8).
  • PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design.
  • ResearchGate. (2019). Synthesis and biological evaluation of new multi-target 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with potential antidepressant effect.
  • ResearchGate. (2024). Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells.
  • Charles River. (2022). It's All About the Dose – How to Link In Vitro and In Vivo.
  • Google Patents. Synthesis of 3-indolealkanoic acids.
  • MDPI.
  • ACS Catalysis. (2023). Uncovering Untapped Carboxylic Acid Reductases (CARs) for One-Step Biosynthesis and Diversification of Bioactive Nitrogen-Containing Heterocycles.
  • Refubium. 3 Results and Discussion - 3.1 Solubility and miscibility.
  • Anticancer Research. Oral Fenbendazole for Cancer Therapy in Humans and Animals.

Sources

Application Notes & Protocols: Computational Docking of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the computational docking of the novel small molecule, 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid, to relevant protein targets. As a structurally related compound to indole-3-propionic acid (IPA), a known metabolite with diverse biological activities, this molecule presents an interesting candidate for virtual screening against targets implicated in inflammation, cancer, and metabolic diseases. This guide is designed for researchers in drug discovery and computational biology, offering a step-by-step protocol from target selection and preparation to docking execution and results analysis, grounded in established scientific principles and methodologies.

Introduction and Rationale

Computational molecular docking is a powerful, cost-effective technique in modern drug discovery that predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[1][2] This in silico method allows for the rapid screening of virtual libraries and the generation of hypotheses about a compound's mechanism of action, thereby streamlining the drug development pipeline.[3]

The subject of this guide, this compound, is an indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with significant pharmacological activities, including anti-inflammatory and enzyme-inhibitory effects.[4][5] Specifically, it is a derivative of indole-3-propanoic acid (IPA), a metabolite produced by gut microbiota from tryptophan.[6][7] IPA and its analogs have been implicated in various physiological processes and are known to interact with targets like the aryl hydrocarbon receptor (AhR) and pregnane X receptor (PXR).[8][9] Given this background, our target molecule is a compelling candidate for exploring interactions with proteins involved in similar pathways.

This guide will utilize a semi-flexible docking approach, where the ligand is treated as flexible while the protein receptor is largely held rigid.[2] This method, implemented in widely-used software like AutoDock Vina, offers a balance between computational speed and accuracy, making it ideal for initial screening studies.[2]

Target Identification and Selection

The initial and most critical step in a docking study is the selection of a biologically relevant protein target.[10] Since the specific targets for this compound are not established, we propose a rational selection based on the activities of structurally similar indole compounds.

Proposed Primary Targets:

  • Cyclooxygenase-2 (COX-2): Many indole derivatives, like Indomethacin, are potent non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes.[5] COX-2 is a key enzyme in the prostaglandin synthesis pathway, a critical mediator of inflammation.

  • Tubulin: Vinca alkaloids, which contain an indole core, are classic anti-cancer agents that inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[11][12]

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): This nuclear receptor is a key regulator of metabolism and inflammation. Some indole-containing thiazolidinone derivatives have been identified as potential PPARγ modulators.[13]

For this protocol, we will proceed with Cyclooxygenase-2 (COX-2) as the primary example target due to the well-established role of indolepropanoic acid derivatives as anti-inflammatory agents.

Table 1: Selected Protein Target for Docking

Target NamePDB IDRationale
Cyclooxygenase-2 (COX-2)1CX2Well-characterized structure complexed with a selective inhibitor; relevant to the anti-inflammatory potential of indole derivatives.[5]

Prerequisites: Software and Data

This protocol requires a command-line environment (Linux, macOS, or Windows Subsystem for Linux) and several freely available software packages.

Table 2: Required Software

SoftwarePurposeDownload URL
UCSF Chimera / ChimeraX Visualization, Protein & Ligand Preparation
AutoDock Tools (MGLTools) Preparing PDBQT files for receptor and ligand[Link]
AutoDock Vina Docking Simulation Engine[Link]
PyMOL High-quality visualization of results[Link]

Experimental Workflow: A Step-by-Step Protocol

The computational docking workflow is a multi-step process that requires careful preparation of both the protein and the ligand to ensure a chemically and structurally accurate simulation.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase A 1. Ligand Preparation (Generate 3D structure, energy minimize, save as PDBQT) C 3. Grid Box Definition (Define docking search space around the active site) A->C B 2. Receptor Preparation (Download PDB, remove water/ligands, add hydrogens, save as PDBQT) B->C D 4. Run AutoDock Vina (Execute docking via command line) C->D E 5. Analyze Results (Evaluate binding affinity scores) D->E F 6. Visualize Poses (Inspect protein-ligand interactions in PyMOL/Chimera) E->F

Caption: High-level workflow for computational docking.

Protocol 1: Ligand Preparation

The goal of this step is to generate a low-energy, 3D conformation of the ligand and save it in the required PDBQT format, which includes partial charges and atom type definitions.

  • Obtain 2D Structure: Draw this compound in a chemical drawing program (e.g., ChemDraw, MarvinSketch) and save it as a SMILES string or SDF file.

  • Generate 3D Coordinates:

    • Use a tool like UCSF Chimera to convert the 2D structure into 3D.

    • Open Chimera. Go to Tools -> Structure Editing -> Build Structure.

    • In the Build Structure window, use the SMILES string input and paste the SMILES of your molecule.

    • Add hydrogens (Tools -> Structure Editing -> AddH). Specify pH 7.4 to ensure appropriate protonation states.

  • Energy Minimization:

    • Minimize the ligand's energy to obtain a stable conformation.

    • In Chimera, go to Tools -> Structure Editing -> Minimize Structure. Use default settings (AMBER force field). This step resolves any steric clashes.

  • Assign Charges & Save as PDBQT:

    • Docking algorithms require partial charges to be assigned to each atom.[14]

    • Open the minimized ligand in AutoDock Tools (ADT) .

    • Go to Ligand -> Input -> Open. Select your ligand file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT. Name it ligand.pdbqt.

Protocol 2: Receptor Preparation

This protocol prepares the target protein by cleaning the crystal structure and converting it to the PDBQT format.[15][16]

  • Download PDB File:

    • Go to the RCSB PDB database ([Link]) and download the structure 1CX2 in PDB format.

  • Clean the Protein Structure:

    • Crystal structures often contain non-essential molecules (water, co-crystallized ligands, ions) that must be removed.[17][18]

    • Open 1CX2.pdb in UCSF Chimera or PyMOL.

    • Remove water molecules (in Chimera: Select -> Structure -> solvent).

    • Delete the co-crystallized inhibitor and any other heteroatoms not essential for the protein's structure. For 1CX2, this involves removing the SC-558 ligand.

    • Isolate the protein chain(s) of interest. 1CX2 is a homodimer; for simplicity, we will use only Chain A for docking. Delete Chain B.

    • Save the cleaned protein as 1CX2_protein.pdb.

  • Prepare Receptor in AutoDock Tools:

    • Open ADT .

    • Go to File -> Read Molecule and open 1CX2_protein.pdb.

    • Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK. Adding polar hydrogens is crucial for correctly identifying potential hydrogen bonds.[14]

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose. Select 1CX2_protein and click Select Molecule. This assigns atom types.

    • Save the final receptor file in PDBQT format: Grid -> Macromolecule -> Write. Save as receptor.pdbqt.

Protocol 3: Docking Execution with AutoDock Vina

This protocol defines the search space and runs the docking simulation.

  • Define the Grid Box:

    • The grid box defines the three-dimensional space where Vina will search for binding poses.[19] It should be centered on the active site of the protein and large enough to accommodate the ligand.

    • In ADT , with the receptor.pdbqt loaded, go to Grid -> Grid Box.

    • To center the box on the known active site, load the original 1CX2.pdb file (with the inhibitor) and center the grid box visually on the inhibitor's location. Note the coordinates. A typical size for a drug-like molecule is 25 x 25 x 25 Å.

    • Record the center (x, y, z) and size (x, y, z) values. For 1CX2, a good starting point for the center is near the catalytic Tyr385 residue.

  • Create a Configuration File:

    • Create a text file named conf.txt. This file tells Vina where to find the input files and where to place the output.[20]

    • Add the following lines to conf.txt, replacing the coordinates with those from the previous step:

  • Run Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the Vina program using the following command (the exact path to the vina executable may vary):

    • Vina will run the simulation and generate two output files: all_poses.pdbqt containing the coordinates of the docked ligand poses, and log.txt containing the binding affinity scores.

Analysis and Interpretation of Results

Binding Affinity Score
  • AutoDock Vina reports the binding affinity in kcal/mol in the log.txt file.[10]

  • A more negative value indicates a stronger predicted binding affinity.[10]

  • The output will show a table of scores for the top poses (the number of which is defined by num_modes in conf.txt). The poses are ranked from best (most negative score) to worst.

Table 3: Example Docking Results from log.txt

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8522.431
3-8.12.1152.899
............

Causality Note: The binding affinity score is a prediction derived from a scoring function that approximates the free energy of binding. It considers factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions. While useful for ranking compounds, it is not an absolute measure and should be compared with controls.[23]

Visual Inspection of Binding Poses
  • Visual analysis is crucial to determine if the predicted binding is plausible.[21]

  • Use PyMOL or Chimera to open the receptor.pdbqt and the output all_poses.pdbqt files.

  • Analyze the top-ranked pose (Mode 1) for key interactions:

    • Hydrogen Bonds: Are there hydrogen bonds between the ligand's polar groups (e.g., the carboxylic acid) and key active site residues (e.g., Arg120, Tyr355 in COX-2)?

    • Hydrophobic Interactions: Does the indole ring of the ligand sit within a hydrophobic pocket of the active site?

    • Steric Clashes: Are there any unfavorable steric clashes between the ligand and the protein?

G A Load Receptor and Docked Poses (receptor.pdbqt & all_poses.pdbqt) B Analyze Top Pose (Mode 1) Binding Score < -7.0 kcal/mol? A->B C Plausible Binding? (Check H-Bonds, Hydrophobic Interactions) B->C Yes E Low Score or Poor Interactions B->E No D Hypothesis Generation (Ligand is a potential inhibitor) C->D Yes C->E No F Re-evaluate Docking Parameters (Adjust Grid Box, Increase Exhaustiveness) E->F

Caption: Decision workflow for analyzing docking results.

Trustworthiness and Validation

To ensure the reliability of a docking protocol, it is essential to perform a validation step. A standard method is re-docking , where the co-crystallized ligand is extracted from the PDB file and docked back into its receptor.

  • Protocol: Prepare the native ligand (SC-558 from 1CX2) and the receptor as described above. Run the docking simulation.

  • Success Criterion: A docking protocol is considered reliable if it can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[10][22] The RMSD measures the average distance between the atoms of the docked pose and the crystal structure pose.

Conclusion

This application note provides a detailed, self-contained protocol for performing a computational docking study of this compound against the COX-2 enzyme. By following these steps, researchers can generate initial hypotheses about the molecule's binding mode and affinity, guiding further experimental validation and lead optimization efforts. The principles and workflows described herein are broadly applicable to other ligand-target systems in structure-based drug discovery.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? Available at: [Link]

  • Abdalkareem Jasim, S., & Saadoun, A. (2025). Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer. Biological and Molecular Chemistry, 3(3), 239-252. Available at: [Link]

  • ProQuest. (n.d.). Computational Docking Technique for Drug Discovery: A Review. Available at: [Link]

  • MDPI. (n.d.). A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. Available at: [Link]

  • ResearchGate. (n.d.). A Comprehensive Review on Molecular Docking in Drug Discovery. Available at: [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Available at: [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Available at: [Link]

  • Biological and Molecular Chemistry. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Available at: [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available at: [Link]

  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Available at: [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Available at: [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Available at: [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Available at: [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Available at: [Link]

  • MDPI. (n.d.). Comprehensive Survey of Consensus Docking for High-Throughput Virtual Screening. Available at: [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Available at: [Link]

  • AutoDock Vina documentation. (n.d.). Basic docking. Available at: [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Available at: [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available at: [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

  • ScotChem. (n.d.). Preparing the protein and ligand for docking. Available at: [Link]

  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Available at: [Link]

  • MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Available at: [Link]

  • PubMed. (2025). Potential role of indole-3-propionic acid in tuberculosis: current perspectives and future prospects. Available at: [Link]

  • PubMed Central (PMC). (n.d.). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Available at: [Link]

  • American Physiological Society. (n.d.). Microbial metabolite indole-3-propionic acid supplementation does not protect mice from the cardiometabolic consequences of a Western diet. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Potential role of indole-3-propionic acid in tuberculosis: current perspectives and future prospects. Available at: [Link]

  • MDPI. (2024). Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. Available at: [Link]

  • PubMed. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Available at: [Link]

  • ResearchGate. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Available at: [Link]

  • PubChem. (n.d.). 1H-Indole-3-propanoic acid. Available at: [Link]

  • MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important indole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically involves a two-step process: the N-alkylation of an indole-3-propanoic acid derivative, followed by hydrolysis of an ester or nitrile precursor. While seemingly straightforward, this synthesis pathway presents several potential pitfalls that can significantly impact the final yield and purity.

Common challenges include:

  • Inefficient N-alkylation: Competing C3-alkylation and low reactivity of the indole nitrogen can lead to low yields of the desired N-substituted product.[1]

  • Difficult purification: The separation of the desired product from starting materials and byproducts can be challenging.

  • Hydrolysis complications: Incomplete hydrolysis or degradation of the indole ring under harsh basic conditions can reduce the overall yield.[2][3]

This guide will address these issues with practical, field-proven solutions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

N-Alkylation Step

Q1: My N-alkylation reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

A1: Low conversion in the N-alkylation of the indole ring is a common issue. The primary reasons are often related to the choice of base, solvent, and the reactivity of the alkylating agent.

  • Base Selection: The indole N-H is not highly acidic (pKa ≈ 17), so a sufficiently strong base is required for deprotonation to form the more nucleophilic indolide anion.[4] Sodium hydride (NaH) is a common and effective choice for this deprotonation.[4] Using weaker bases like carbonates or hydroxides may result in incomplete deprotonation and consequently, lower yields.

  • Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred as they can solvate the cation of the base without interfering with the nucleophilicity of the indolide anion.

  • Alkylating Agent: The reactivity of the 2-methoxyethyl halide is also a factor. While the bromide is often used, the iodide is a better leaving group and may lead to higher yields, though it is more expensive.

Troubleshooting Workflow for Low N-Alkylation Yield:

G start Low N-Alkylation Yield base Check Base (e.g., NaH) start->base solvent Optimize Solvent (e.g., DMF, THF) base->solvent If base is appropriate reagent Consider Alkylating Agent (e.g., 2-methoxyethyl iodide) solvent->reagent If solvent is optimal temp Adjust Reaction Temperature reagent->temp If yield is still low result Improved Yield temp->result

Caption: Troubleshooting decision tree for low N-alkylation yield.

Q2: I am observing significant amounts of a byproduct that appears to be C3-alkylated. How can I improve the N-selectivity?

A2: The indole ring has two primary nucleophilic sites: the N1 and C3 positions. While the N1 position is generally favored for alkylation under basic conditions, C3-alkylation can be a competing side reaction.[1]

To enhance N-selectivity:

  • Ensure Complete Deprotonation: As mentioned, using a strong base like NaH is crucial. The resulting indolide anion is a harder nucleophile, which favors attack at the more electronegative nitrogen atom.

  • Reaction Temperature: Running the reaction at a lower temperature can sometimes favor N-alkylation over C-alkylation. Start at 0 °C and allow the reaction to slowly warm to room temperature.

  • Protecting Groups: In more complex syntheses, employing a temporary protecting group at the C3 position can be a viable strategy, although this adds extra steps to the overall synthesis.

Hydrolysis Step

Q3: The hydrolysis of my ester/nitrile precursor is incomplete, or I am seeing degradation of my product. What adjustments can I make?

A3: The hydrolysis step is critical for obtaining the final carboxylic acid. Both incomplete reactions and product degradation are common hurdles.

  • For Ester Hydrolysis:

    • Base Concentration: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol or ethanol to ensure complete saponification.

    • Reaction Time and Temperature: Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times or excessive heat can lead to the degradation of the indole ring, which is sensitive to strongly basic conditions.[2][3]

  • For Nitrile Hydrolysis:

    • Harsher Conditions Needed: The hydrolysis of a nitrile to a carboxylic acid typically requires more forcing conditions than ester hydrolysis, often involving strong acid or base at elevated temperatures.[5]

    • Two-Stage Hydrolysis: A common method is a two-step process where the nitrile is first hydrolyzed to the corresponding amide under controlled conditions, followed by hydrolysis of the amide to the carboxylic acid. This can sometimes offer better control and reduce byproduct formation.[5]

Table 1: Recommended Hydrolysis Conditions

PrecursorReagentsSolventTemperatureTypical Time
Methyl/Ethyl Ester2-4 eq. NaOH or KOHMeOH/H₂O or EtOH/H₂ORoom Temp to 50°C2-12 h
NitrileConc. HCl or 6M NaOHH₂O/EtOHReflux12-48 h
Purification

Q4: I am struggling to purify the final product. What are the recommended methods?

A4: The purification of this compound can be achieved through a combination of techniques.

  • Acid-Base Extraction: After the hydrolysis and neutralization, an acid-base extraction is a powerful tool.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a saturated sodium bicarbonate solution. The desired carboxylic acid will be deprotonated and move into the aqueous layer.

    • Separate the aqueous layer and acidify it with a strong acid (e.g., 1M HCl) to precipitate the purified product.

    • Filter the precipitate and wash with cold water.

  • Recrystallization: If the product is a solid, recrystallization can be very effective for removing impurities.[6][7]

    • Common solvent systems include ethanol/water, acetone/hexane, or ethyl acetate/heptane. Experiment with different solvent pairs to find the optimal conditions for your product.

  • Column Chromatography: For particularly challenging purifications, silica gel column chromatography can be employed.

    • A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking on the column.

III. Detailed Experimental Protocols

Protocol 1: N-Alkylation of Ethyl 3-(1H-indol-3-yl)propanoate
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (10 mL per 1 g of indole) under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl 3-(1H-indol-3-yl)propanoate (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 1-bromo-2-methoxyethane (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoate
  • Dissolve the ethyl ester (1.0 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (3.0 eq.) and stir the mixture at room temperature or gently heat to 50 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired carboxylic acid.

IV. Visualizing the Synthesis Pathway

Synthesis_Pathway A Indole-3-propanoic acid ester B 1-(2-methoxyethyl)indole-3-propanoic acid ester A->B  N-Alkylation (NaH, 1-bromo-2-methoxyethane, DMF) C This compound B->C  Hydrolysis (NaOH, EtOH/H2O)

Caption: General synthesis pathway for the target molecule.

V. References

  • Cee, V.; Erlanson, D. ACS Med. Chem. Lett.2019 , 10, 1302-1308.

  • Cohen, J. D.; Baldi, B. G.; Slovin, J. P. Plant Physiol.1986 , 80(1), 14–19.

  • ChemHelpASAP. N-alkylation of an indole. YouTube, November 19, 2019.

  • Miller, D. D., et al. Process for the production of 3-indole-propionic acids. U.S. Patent 3,062,832, November 6, 1962.

  • Bandurski, R. S.; Schulze, A. Concentration of Indole-3-acetic Acid and Its Derivatives in Plants. Plant Physiol.1977 , 60(2), 211–213.

  • Di, M., et al. Metabolism of acetonitrile and propionitrile by Nocardia rhodochrous LL100-21. Appl. Environ. Microbiol.1978 , 35(5), 900–906.

  • Baldi, B. G.; Maher, B. R.; Cohen, J. D. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiol.1989 , 91(1), 9-12.

  • Buchwald, S. L., et al. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. J. Am. Chem. Soc.2019 , 141(29), 11653–11662.

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

  • ChemicalBook. 3-(1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID synthesis.

  • ResearchGate. (PDF) Directed synthesis and immunoactive properties of (2-hydroxyethyl)ammonium salts of 1-R-indol-3-ylsulfanyl(sulfonyl)alkanecarboxylic acids.

  • ResearchGate. (PDF) Synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives.

  • ResearchGate. (PDF) Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions.

  • PubMed Central (PMC). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders.

  • ASH Publications. Indole-3 Propionic Acid Deficiency and Gut Microbiota Imbalance in Follicular Lymphoma: Implications for Disease Progression and Therapeutic Potential.

  • Google Patents. WO2018042305A1 - Improved processes for preparation of bilastine using novel intermediates.

  • QEC, Inc. Search results for: 'preparation of 3-(2,3-dihydro-1H-indol-3-yl)propanoic acid'.

  • MDPI. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease.

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in various experimental assays. By understanding the physicochemical properties of this indole derivative and employing systematic strategies, you can ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The solubility of this compound is governed by its molecular structure. It possesses a hydrophobic indole ring and a methoxyethyl group, which contribute to low aqueous solubility.[1] While the propanoic acid moiety is a polar group, its contribution to overall solubility can be limited, especially at a pH below its pKa, where it is in its less soluble, non-ionized form.[2][3]

Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is happening and how can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." Your compound is likely highly soluble in the neat DMSO stock solution but crashes out when introduced to the aqueous environment of your assay buffer, where its solubility is significantly lower.[4][5] To mitigate this, it is crucial to perform serial dilutions in 100% DMSO to lower the compound's concentration before the final dilution step into the aqueous buffer.[4][6] This ensures that the compound is introduced to the aqueous phase at a concentration closer to its actual aqueous solubility limit.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based or enzyme assay?

A3: High concentrations of DMSO can be cytotoxic and interfere with assay components, potentially altering enzyme kinetics or cell membrane permeability.[4][7][8] It is critical to maintain the final DMSO concentration in your assay as low as possible, typically below 0.5%.[4] Always include a vehicle control in your experiments, which consists of the assay media with the same final DMSO concentration used for your test compound.[4]

Q4: Can I heat or sonicate my solution to improve the dissolution of this compound?

A4: Gentle warming (e.g., in a 37°C water bath) and sonication can aid in the dissolution of your compound in the initial solvent.[4] However, exercise caution as excessive heat may degrade some compounds.[4] Once dissolved, ensure the solution is at ambient temperature before adding it to your assay to avoid any temperature-induced artifacts.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Optimization

This section provides a systematic workflow to address solubility issues with this compound.

Initial Compound Handling and Stock Solution Preparation

The first step to successful experimentation is the correct preparation of your stock solution.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[9]

  • Gently vortex the tube until the compound is completely dissolved.[4]

  • If dissolution is slow, sonicate the tube in a water bath for several minutes.[4] Gentle warming can also be applied if necessary.[4]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4]

  • Store the stock solutions in tightly sealed containers at -20°C or -80°C to prevent water absorption by the hygroscopic DMSO.[4]

dot

Caption: Workflow for preparing a DMSO stock solution.

Addressing Precipitation in Aqueous Assay Media

If you encounter precipitation upon dilution, the following strategies can be employed.

As a carboxylic acid, the solubility of this compound is pH-dependent.[2][3] Increasing the pH of the assay buffer above the compound's pKa will ionize the carboxylic acid group, forming a more soluble carboxylate salt.[2][10]

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare a series of buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).

  • Add a small aliquot of your DMSO stock solution to each buffer to a final desired assay concentration.

  • Incubate for a set period (e.g., 1-2 hours) at the assay temperature.

  • Visually inspect for precipitation or use techniques like nephelometry for a quantitative assessment.

  • Determine the lowest pH at which the compound remains soluble.

Table 1: Hypothetical pH-Dependent Solubility of this compound

Buffer pHObservation at Final Concentration (e.g., 10 µM)
6.0Heavy Precipitation
6.5Moderate Precipitation
7.0Slight Precipitation
7.4Soluble
8.0Soluble

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble molecules, like your indole-based compound, forming inclusion complexes that have enhanced aqueous solubility.[11][12][13]

Experimental Protocol: Solubility Enhancement with Cyclodextrins

  • Prepare your aqueous assay buffer containing various concentrations of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Add your DMSO stock solution of the compound to the cyclodextrin-containing buffers.

  • Incubate and assess for solubility as described in the pH-dependent solubility test.

dot

G cluster_0 Solubility Troubleshooting cluster_1 Solutions A Precipitation Observed in Assay B pH Modification A->B C Use Cyclodextrins A->C D Optimize Dilution Protocol A->D B_sol Increase buffer pH > pKa B->B_sol C_sol Form inclusion complex C->C_sol D_sol Serial dilution in DMSO D->D_sol

Caption: Decision tree for troubleshooting solubility issues.

Impact on Different Assay Types

The choice of solvent and solubility enhancers can have different effects depending on the assay.

  • Cell-Based Assays: Be mindful that high concentrations of cyclodextrins can also have effects on cell membranes. It is crucial to run appropriate vehicle controls with the chosen cyclodextrin at the final concentration.

  • Enzyme Assays: The choice of organic solvent can impact enzyme activity and stability.[14][15] Hydrophilic solvents may strip essential water from the enzyme's surface, leading to decreased activity.[14] Always verify that your chosen solubilization method does not inhibit your enzyme of interest. Kinetic solvent viscosity effects should also be considered, as changes in the solvent can affect substrate binding and product release rates.[16][17]

  • Binding Assays: Ensure that any solubility enhancers used do not interfere with the binding of your compound to its target. For instance, a cyclodextrin could potentially sequester the compound, reducing its free concentration available for binding.

Summary of Recommendations

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSOHigh capacity to dissolve both polar and nonpolar compounds.[18]
Stock Concentration As high as practically solubleMinimizes the volume of DMSO added to the assay.
Storage -20°C or -80°C in small aliquotsPrevents degradation and minimizes water absorption.[4]
Final DMSO in Assay < 0.5%To avoid cytotoxicity and assay interference.[4][8]
Dilution Strategy Serial dilutions in 100% DMSOMitigates precipitation upon dilution into aqueous buffer.[6]
Solubility Enhancement Increase buffer pHIonizes the carboxylic acid, increasing aqueous solubility.[2]
Use of CyclodextrinsForms soluble inclusion complexes with the hydrophobic moiety.[11][12]
Controls Vehicle Control (DMSO/Excipient)Essential to differentiate compound effects from solvent/excipient effects.[4]

By following these guidelines and systematically troubleshooting, researchers can confidently work with this compound and generate reliable data in their assays.

References

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • Indole-3-propionic acid | Solubility of Things. Solubility of Things. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • What effects does DMSO have on cell assays? Quora. [Link]

  • Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Showing metabocard for Indole-3-propionic acid (HMDB0002302). Human Metabolome Database. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central. [Link]

  • Water-soluble indole-3-propionic acid.
  • Enzymatic catalysis in nonaqueous solvents. PubMed. [Link]

  • Effect on enzyme activity of different organic solvents. ResearchGate. [Link]

  • Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action. PubMed. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • How Mechanistic Enzymology Helps Industrial Biocatalysis: The Case for Kinetic Solvent Viscosity Effects. MDPI. [Link]

  • 3-(1H-indol-3-yl)propanoate. PubChem. [Link]

  • High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. MDPI. [Link]

  • Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]

  • 3-(1H-indol-3-yl)-2-methylpropanoic acid. ChemSynthesis. [Link]

  • 3-(1H-indol-3-yl)propanoic acid. Stenutz. [Link]

  • 1H-Indole-3-propanoic acid. PubChem. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • (2S)-3-(1H-indol-3-yl)-2-methoxy-propanoic acid. PubChem. [Link]

  • An In-Depth Analysis of pH- Independent Controlled Drug Delivery Systems and Prospects for the Future. Preprints.org. [Link]

Sources

Technical Support Center: Stabilizing 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stabilization of this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.

Section 1: Understanding the Molecule's Stability Profile

This compound contains an indole ring and a carboxylic acid moiety, both of which can be susceptible to degradation under certain conditions. The electron-rich indole nucleus is prone to oxidation, while the carboxylic acid group's ionization state is pH-dependent, affecting solubility and reactivity.[1][2]

FAQ 1: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are oxidation of the indole ring and potential reactions related to the carboxylic acid group.

  • Oxidative Degradation: The indole ring is susceptible to oxidation from atmospheric oxygen, light exposure, and the presence of metal ions.[1] This can lead to the formation of colored impurities, often appearing as a pink, red, or brown hue in the solution, which indicates the formation of oligomeric or polymeric species.[1] The initial step in the aerobic degradation of indole derivatives is often the formation of a 2-oxoindole intermediate.[3]

  • pH-Dependent Degradation: The stability of the compound can be influenced by the pH of the solution. Both acidic and alkaline conditions can accelerate degradation pathways such as hydrolysis of the methoxyethyl side chain or other rearrangements of the indole structure.[4]

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various photoproducts.[5] This can involve decarboxylation or cleavage of the C2-C3 bond in the indole ring.[5]

Below is a simplified representation of the potential oxidative degradation pathway.

Molecule This compound Oxidized_Intermediate Oxidized Intermediate (e.g., Hydroxylated or Peroxy Radical) Molecule->Oxidized_Intermediate O₂, Light, Metal Ions Degradation_Products Degradation Products (Colored Impurities, Oligomers) Oxidized_Intermediate->Degradation_Products Further Reactions Start Poor Solubility Observed Adjust_pH Adjust pH (above pKa) Start->Adjust_pH Use_Cosolvent Use Co-solvent (e.g., DMSO, Ethanol) Start->Use_Cosolvent Form_Salt Form a Salt Start->Form_Salt Use_Excipient Use Solubilizing Excipient (e.g., Cyclodextrin) Start->Use_Excipient Success Solubility Improved Adjust_pH->Success Use_Cosolvent->Success Form_Salt->Success Use_Excipient->Success

Caption: Decision tree for improving solubility.

Section 3: Protocols for Stabilization and Analysis

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps to prepare a stock solution of this compound with enhanced stability.

Materials:

  • This compound

  • High-purity, deoxygenated solvent (e.g., DMSO, ethanol, or buffered aqueous solution)

  • Antioxidant (e.g., Butylated hydroxytoluene (BHT) or Ascorbic Acid)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Solvent Deoxygenation: Sparge your chosen solvent with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry amber vial.

  • Antioxidant Addition (Optional but Recommended): If using an antioxidant, add it to the vial. A common concentration for BHT is 0.01%. [1]4. Dissolution: Add the deoxygenated solvent to the vial and gently swirl or sonicate to dissolve the compound completely.

  • Inert Atmosphere Blanketing: Before sealing the vial, flush the headspace with an inert gas.

  • Storage: Store the sealed vial at the recommended temperature (2-8°C for short-term, -20°C for long-term), protected from light. [1]

Protocol 2: Stability Assessment using HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the parent compound and detecting any degradation products. [6][7] HPLC Method Parameters (Example):

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol). [7][8]
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength where the indole chromophore has maximum absorbance (typically around 220 nm or 280 nm).
Column Temperature 25-30°C

Procedure:

  • Sample Preparation: Prepare samples of your solution at different time points (e.g., 0, 24, 48 hours) under your experimental conditions. Dilute the samples appropriately with the mobile phase.

  • Analysis: Inject the samples into the HPLC system.

  • Data Interpretation: Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. Look for the appearance of new peaks, which correspond to degradation products.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use antioxidants to stabilize my solution? A1: Yes, antioxidants are highly recommended for stabilizing indole-containing compounds. [1]Butylated hydroxytoluene (BHT) and ascorbic acid are commonly used. [1]It is important to ensure that the chosen antioxidant does not interfere with your downstream applications.

Q2: What is the ideal pH range for storing this compound in an aqueous solution? A2: While the optimal pH should be determined empirically, a slightly acidic to neutral pH range (pH 4-7) is generally a good starting point to balance the solubility of the carboxylate form with the stability of the indole ring. Extreme acidic or alkaline conditions should be avoided. [4] Q3: How can I confirm that the degradation is due to oxidation? A3: You can perform a comparative stability study. Prepare two sets of solutions. Store one under an inert atmosphere (e.g., nitrogen) and the other exposed to air. If the solution under the inert atmosphere shows significantly less degradation (as measured by HPLC), it strongly suggests that oxidation is the primary degradation pathway.

Q4: Is this compound sensitive to temperature? A4: Yes, elevated temperatures accelerate the rate of chemical degradation, including oxidation. [1]Therefore, it is crucial to store solutions at cool temperatures (2-8°C) or frozen (-20°C) for long-term stability. [1] Q5: Are there any specific solvents I should avoid? A5: Avoid using solvents that contain peroxides, as these can initiate oxidation. Also, be cautious with highly reactive solvents or those that could participate in side reactions with the indole or carboxylic acid moieties. Always use high-purity or HPLC-grade solvents.

References

  • Le, T. A., et al. (2020). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. Molecules, 25(8), 1989. Available from: [Link]

  • Wnuk, K., et al. (2022). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]

  • Martin, C., et al. (2019). Indole heterocycles can efficiently stabilize carbocation species... ResearchGate. Available from: [Link]

  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Available from: [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available from: [Link]

  • El-Ragehy, N. A., et al. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 52(9), 1034-1042. Available from: [Link]

  • Gülçin, İ. (2011). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. ResearchGate. Available from: [Link]

  • Frontiers. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition. Available from: [Link]

  • ACS Publications. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry. Available from: [Link]

  • Lin, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686. Available from: [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available from: [Link]

  • Wnuk, K., et al. (2025). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. ResearchGate. Available from: [Link]

  • ResearchGate. (2018). (PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives. ResearchGate. Available from: [Link]

  • Kusz, J., et al. (2019). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 9(1), 1-15. Available from: [Link]

  • PubMed. (2001). Influence of structure on the antioxidant activity of indolinic nitroxide radicals. Free Radical Biology and Medicine. Available from: [Link]

  • ACS Publications. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry. Available from: [Link]

  • National Genomics Data Center. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Genomics, Proteomics & Bioinformatics. Available from: [Link]

  • Atmospheric Chemistry and Physics. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Available from: [Link]

  • MDPI. (2024). Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. International Journal of Molecular Sciences. Available from: [Link]

  • Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available from: [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available from: [Link]

  • ResearchGate. (2025). Selected examples of indole-containing pharmaceuticals. ResearchGate. Available from: [Link]

  • ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. Available from: [Link]

  • ACS Publications. (2019). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B. Available from: [Link]

  • PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available from: [Link]

  • ResearchGate. (2015). Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate. Available from: [Link]

  • MDPI. (2024). Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules. Available from: [Link]

  • NIH. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health. Available from: [Link]

  • Bentham Science. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. Available from: [Link]

  • NIH. (2019). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. National Institutes of Health. Available from: [Link]

  • ACS Omega. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. Available from: [Link]

  • PubMed Central. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed Central. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants. Available from: [Link]

  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution. Google Patents.
  • MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts. Available from: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available from: [Link]

  • Ask Ayurveda. (2024). Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. Available from: [Link]

  • ResearchGate. (2023). Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts. ResearchGate. Available from: [Link]

  • ResearchGate. (1973). Photoionization of Indole in Alkaline Aqueous Solutions at 77 °K Institute of Biophysics, Faculty of Agriculture, Kyushu Univer. ResearchGate. Available from: [Link]

  • ResearchGate. (2016). (PDF) Excipients That Facilitate Amorphous Drug Stabilization. ResearchGate. Available from: [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available from: [Link]

  • PubMed Central. (2012). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. PLoS ONE. Available from: [Link]

  • ACS Publications. (1983). The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Journal of the American Chemical Society. Available from: [Link]

  • ChemSynthesis. (2025). 3-(1H-indol-3-yl)-2-methylpropanoic acid. ChemSynthesis. Available from: [Link]

  • PubChem. 3-(1H-indol-3-yl)propanoate. PubChem. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Indole-3-Propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of indole-3-propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Troubleshooting Guide: Overcoming Common Hurdles

This section provides in-depth solutions to specific problems you may encounter during the N-alkylation of indole-3-propanoic acid.

Q1: My reaction shows low or no conversion of the starting indole-3-propanoic acid. What are the likely causes and how can I fix this?

Low conversion is a frequent issue stemming from several factors. Here’s a systematic approach to troubleshooting:

  • Insufficient Basicity: The indole N-H is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for deprotonation to form the reactive indolate anion.[1]

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for this reaction.[1][2] Other strong bases like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) can also be effective.[1][3] The choice of base can be critical for success.

  • Poor Reagent or Solvent Purity: Water and other protic impurities can quench the strong base and the indolate anion, effectively stopping the reaction.[1]

    • Solution: Ensure all reagents are of high purity and use anhydrous (dry) solvents.[1] It is highly recommended to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering.[1]

  • Inadequate Solubility: If the indole, base, or alkylating agent has poor solubility in the chosen solvent, the reaction rate will be severely limited.[1]

    • Solution: Select a more appropriate solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP) are often excellent choices as they effectively dissolve the indolate anion and other reactants.[1]

  • Low Reaction Temperature: The reaction may lack the necessary activation energy at lower temperatures.

    • Solution: Increasing the reaction temperature can significantly improve the yield of N-alkylation.[1][4] For many systems, raising the temperature from room temperature to 80 °C or higher can be beneficial.[1][2]

Q2: I'm observing significant C3-alkylation as a side product. How can I improve the selectivity for N-alkylation?

Competition between N- and C3-alkylation is a classic challenge in indole chemistry, as the C3 position is often more nucleophilic than the nitrogen.[4][5] Here’s how to favor the desired N-alkylation:

  • Strategic Choice of Base and Solvent: The combination of a strong base like NaH in a polar aprotic solvent such as DMF or THF generally promotes N-alkylation.[2][4] The base deprotonates the indole nitrogen, enhancing its nucleophilicity for the subsequent reaction. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[4]

  • Elevated Reaction Temperature: Higher temperatures can sometimes favor N-alkylation over C-alkylation. In some cases, increasing the temperature to 80 °C has resulted in complete N-alkylation.[2][4]

  • Control of Stoichiometry: To minimize side reactions like dialkylation, where both the nitrogen and a carbon atom are alkylated, it's crucial to control the amount of the alkylating agent.[1]

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent. Adding the alkylating agent slowly or dropwise to the reaction mixture can also help.[1]

Q3: The carboxylic acid group of my indole-3-propanoic acid is interfering with the reaction. What are my options?

The acidic proton of the carboxylic acid can react with the base, and the carboxylate can act as a competing nucleophile.

  • Protection of the Carboxylic Acid: The most direct way to prevent interference is to protect the carboxylic acid group.

    • Solution: Convert the carboxylic acid to an ester, such as a methyl, ethyl, or benzyl ester.[6] These groups are generally stable under the basic conditions of N-alkylation and can be removed later by hydrolysis. Another option is to use an oxazoline protecting group.[6]

  • Use of Excess Base: If protection is not desirable, using a sufficient excess of the base can deprotonate both the indole N-H and the carboxylic acid O-H. However, this can lead to solubility issues and potential side reactions.

Q4: My purification is proving difficult, with the product being hard to separate from byproducts. Any suggestions?

Purification challenges often arise from triphenylphosphine oxide (TPPO) if using a Mitsunobu reaction, or from unreacted starting materials and side products.

  • For Mitsunobu Reactions: TPPO is a common and often troublesome byproduct.

    • Solution: TPPO can sometimes be removed by filtration if it precipitates from the reaction mixture.[7] Column chromatography is a standard method for separating the desired product from TPPO and other impurities.

  • General Purification Strategies:

    • Aqueous Workup: A thorough aqueous workup can help remove water-soluble impurities and unreacted base. Washing the organic layer with dilute acid can remove basic impurities, while a wash with a mild base can remove acidic impurities.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. Choosing the right solvent system (eluent) is key to achieving good separation.

Frequently Asked Questions (FAQs)

Here we answer some broader questions about the N-alkylation of indole-3-propanoic acid.

What are the "standard" reaction conditions for N-alkylation of an indole?

Classic conditions often involve using sodium hydride (NaH) as the base and an alkyl halide as the alkylating agent in a polar aprotic solvent like DMF or THF.[2] However, the optimal conditions can vary significantly depending on the specific substrate and alkylating agent.

Are there alternative methods to the traditional base-and-alkyl-halide approach?

Yes, several other methods exist:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with alcohols using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] This method is known for proceeding with inversion of stereochemistry at the alcohol carbon.[8]

  • Phase-Transfer Catalysis: This technique can be employed, particularly when using a base like sodium hydroxide. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide ion into the organic phase where the indole is dissolved.[10]

  • Borrowing-Hydrogen Methodology: A more sustainable approach involves the use of alcohols as alkylating agents, catalyzed by transition metals. This "borrowing-hydrogen" or "hydrogen autotransfer" method generates the electrophile in situ.[11]

How does the choice of solvent affect the reaction?

The solvent plays a crucial role in the N-alkylation of indoles.[1][12] Polar aprotic solvents like DMF and DMSO are generally preferred because they can effectively dissolve the ionic intermediates (the indolate anion) and promote the Sₙ2 reaction with the alkylating agent.[1] In contrast, less polar or protic solvents can hinder the reaction.

What is the mechanism of the N-alkylation of indole with an alkyl halide?

The reaction typically proceeds through a two-step mechanism:

  • Deprotonation: A strong base removes the acidic proton from the indole nitrogen, forming a nucleophilic indolate anion.

  • Nucleophilic Substitution: The indolate anion then acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, displacing the halide and forming the N-C bond.

Data Presentation

Table 1: Recommended Bases and Solvents for N-Alkylation of Indoles
BaseCommon SolventsTypical Temperature RangeNotes
Sodium Hydride (NaH)DMF, THF, DMSO0 °C to 100 °CHighly effective, but requires anhydrous conditions and careful handling.[1][2][4]
Potassium Hydroxide (KOH)DMSO, DMFRoom Temperature to 100 °CA strong, less hazardous alternative to NaH.[1][13]
Cesium Carbonate (Cs₂CO₃)DMF, AcetonitrileRoom Temperature to 80 °CA milder base, often effective for more sensitive substrates.[1][3]
Potassium Carbonate (K₂CO₃)DMF, AcetoneRoom Temperature to RefluxA common and cost-effective base, may require higher temperatures.

Experimental Protocols

General Protocol for N-Alkylation of Indole-3-Propanoic Acid using NaH
  • To a solution of indole-3-propanoic acid (1.0 eq.) in anhydrous DMF (0.1–0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1–1.5 eq. of a 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0–1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2–24 hours, monitoring the progress by TLC or LC-MS. If necessary, the reaction can be heated to a temperature between 50–80 °C to drive it to completion.[2]

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for Mitsunobu N-Alkylation of Indole-3-Propanoic Acid
  • Dissolve indole-3-propanoic acid (1.0 eq.), the desired alcohol (1.0–1.2 eq.), and triphenylphosphine (1.2–1.5 eq.) in anhydrous THF (0.1–0.5 M) under an inert atmosphere.[7]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2–1.5 eq.) in THF dropwise to the reaction mixture.[7]

  • Allow the reaction to warm to room temperature and stir for 4–24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts.

Visualizations

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Indole-3-propanoic Acid Alkylating Agent Base Anhydrous Solvent deprotonation Deprotonation (e.g., NaH, 0°C to RT) reagents->deprotonation alkylation Alkylation (Add Alkylating Agent, RT to 80°C) deprotonation->alkylation Formation of Indolate Anion quench Quench Reaction alkylation->quench extract Aqueous Extraction quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify product N-Alkylated Product purify->product

Caption: General workflow for the N-alkylation of indole-3-propanoic acid.

Troubleshooting_Tree cluster_base Base Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Conversion? weak_base Is the base strong enough? start->weak_base Yes solubility Are all components soluble? start->solubility No, but... wet_reagents Are reagents/solvents anhydrous? weak_base->wet_reagents Yes use_stronger_base Use NaH, KOH weak_base->use_stronger_base No wet_reagents->solubility Yes dry_reagents Dry reagents/solvents wet_reagents->dry_reagents No temperature Is the temperature high enough? solubility->temperature Yes change_solvent Use DMF, DMSO solubility->change_solvent No increase_temp Increase Temperature temperature->increase_temp No

Caption: Decision tree for troubleshooting low conversion in N-alkylation.

References

  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles. BenchChem Technical Support.
  • Stoltz, B. M., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • BenchChem. (2025).
  • Tan, J., et al. (2017). Effect of solvent on the alkylation.
  • Delaunay, J., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles.
  • Nalli, M., et al. (2016). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Tetrahedron Letters, 57(43), 4871-4874.
  • Burakova, E. A., et al. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Russian Chemical Bulletin, 51(10), 1829-1840.
  • Humphries, A. C., et al. (2006). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Organic Process Research & Development, 10(6), 1146-1150.
  • Reddy, L. M., et al. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters, 20(15), 4561-4565.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.org.
  • Bakherad, M., et al. (2020).
  • Bagley, M. C., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 127-134.
  • Shie, J.-J., & Fang, J.-M. (2006). N-alkylation of indole derivatives. U.S.
  • Organic Chemistry Portal. (n.d.).
  • Weiss, M. J. (1961). Process for n-alkylation of indoles. U.S.
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic-chemistry.org.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Organic-chemistry.org.
  • Kovács, L., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2309.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic-chemistry.org.

Sources

Technical Support Center: Enhancing the Purity of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this indole derivative and aim to achieve the highest levels of purity. Achieving high purity is critical for obtaining reliable experimental data and ensuring the safety and efficacy of potential therapeutic agents.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in fundamental chemical principles and field-proven methodologies.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound. Each entry follows a question-and-answer format to provide clear, actionable solutions.

Question 1: My final product has a persistent yellow or brownish tint, even after initial purification. What is the likely cause and how can I remove it?

Answer:

Probable Cause: The discoloration is typically due to the presence of minor, highly conjugated or oxidized impurities. Indole rings are susceptible to oxidation, which can generate colored byproducts. Residual acid catalysts from synthesis steps, if not completely removed, can also promote degradation over time.[2][3]

Recommended Solution:

  • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities. Dissolve your crude product in a suitable hot solvent (e.g., ethyl acetate or ethanol). Add a small amount (typically 1-2% by weight) of activated charcoal. Heat the mixture at reflux for 15-30 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal. The Celite is crucial to prevent fine charcoal particles from passing through the filter paper.

  • Recrystallization: After the charcoal treatment, allow the filtrate to cool slowly to induce crystallization. This process is highly effective at excluding impurities from the crystal lattice, resulting in a significantly purer, colorless product.

Causality Explained: Activated charcoal possesses a highly porous structure with a large surface area, allowing it to adsorb large, flat, conjugated molecules (which are often the source of color) through van der Waals forces. Recrystallization then separates the target molecule from more soluble impurities based on differential solubility.[4]

Question 2: My HPLC analysis shows a significant impurity peak with a shorter retention time than my product. NMR suggests it's the starting material, indole-3-propanoic acid. How do I remove it?

Answer:

Probable Cause: This indicates an incomplete N-alkylation reaction. The starting material, indole-3-propanoic acid, contains an N-H bond, making it more polar than the N-alkylated product. In reversed-phase HPLC, more polar compounds elute earlier, consistent with your observation.

Recommended Solution: Flash column chromatography is the most effective method for separating the product from the more polar starting material.

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. A good starting point is a gradient of ethyl acetate in hexanes. Crucially, because your target compound and the main impurity are both carboxylic acids, peak tailing can be a significant issue on silica gel. To mitigate this, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent system.

  • Elution Profile: The less polar product, this compound, will elute before the more polar starting material, indole-3-propanoic acid.

Causality Explained: The addition of a small amount of acid to the mobile phase protonates the carboxylic acid functional groups on both molecules, reducing their interaction with the acidic silica surface and leading to sharper, more symmetrical peaks.[5] Separation is achieved because the N-H group of the starting material provides an additional site for interaction (hydrogen bonding) with the silica gel, causing it to be retained more strongly than the N-alkylated product.

Question 3: I've successfully removed the starting materials, but my HPLC/LC-MS still shows several low-level unknown impurities. How can I identify and eliminate them?

Answer:

Probable Cause: These are likely side-products from the synthesis. If a Fischer indole synthesis was used to prepare the core, various related indole structures could have formed.[6][7] Other possibilities include products of degradation or side-reactions involving the methoxyethyl side chain.

Recommended Solution:

  • Impurity Identification: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the impurity peaks. This data is invaluable for proposing potential structures.[1] For example, an impurity with a mass corresponding to the loss of the methoxy group could indicate cleavage of the ether linkage.

  • Purification Strategy:

    • High-Performance Flash Chromatography: Modern automated flash chromatography systems offer superior resolution over traditional gravity columns and can often separate closely related impurities.

    • Recrystallization with Solvent Screening: If chromatography is challenging, a systematic approach to recrystallization may be effective. Test a range of solvents with varying polarities (e.g., isopropanol, acetonitrile, toluene, ethyl acetate/heptane mixtures) to find a system where the product has high solubility when hot and low solubility when cold, while the impurities remain in solution.

    • Preparative HPLC: For achieving the highest possible purity (>99.5%), preparative HPLC is the gold standard, although it is more resource-intensive.

Self-Validating Protocol: The effectiveness of any purification step should be immediately validated by running an analytical HPLC on the purified fractions. Only combine fractions that meet your required purity threshold.

Purification & Analysis Workflow

The following diagram illustrates a typical workflow for the purification and analysis of this compound.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & QC Crude Crude Reaction Mixture Workup Aqueous Workup (Acid-Base Extraction) Crude->Workup Quench & Extract Column Flash Column Chromatography Workup->Column Primary Method Recrystallize Recrystallization Column->Recrystallize Polishing Step TLC TLC Monitoring Column->TLC In-process check HPLC HPLC Purity Check (>98%?) Recrystallize->HPLC HPLC->Column No, re-purify Final Pure Product (>98%) HPLC->Final Yes Characterize Characterization (NMR, LC-MS, HRMS) Final->Characterize

Caption: A standard workflow for purifying the target compound.

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to assess the purity of my compound?

A multifaceted analytical approach is highly recommended for a comprehensive purity validation.[1]

Technique Primary Application Key Insights
HPLC-UV Quantitative purity assessmentDetermines the area percentage of the main peak relative to all other peaks.[5]
LC-MS Impurity identificationProvides the mass-to-charge ratio of unknown impurities, aiding in their structural elucidation.[1]
¹H and ¹³C NMR Structural confirmation and purityConfirms the chemical structure of the main component and can detect impurities with distinct signals.
qNMR Absolute purity determinationA primary analytical method that can determine absolute purity against a certified internal standard without needing reference standards for the impurities.[1]

Q: Can you provide a starting protocol for flash column chromatography?

A: Certainly. This protocol is a robust starting point that can be optimized based on your specific impurity profile.

Protocol 1: Flash Column Chromatography

  • Column Packing: Select a silica gel column appropriately sized for your sample amount (typically a 40-100x sample-to-silica mass ratio). Pack the column using a slurry of silica in your starting eluent (e.g., 100% hexanes).

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), add silica gel, and evaporate the solvent completely. This creates a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Starting Eluent: Hexanes/Ethyl Acetate (9:1) + 0.5% Acetic Acid.

    • Gradient: Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate over 10-15 column volumes.

    • The acetic acid is critical for preventing peak tailing of your carboxylic acid product.[5]

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

  • Analysis & Pooling: Analyze the fractions containing your product by HPLC to confirm their purity before combining them.

  • Solvent Removal: Evaporate the solvent from the pooled, pure fractions under reduced pressure.

Q: What are the ideal storage conditions for the purified this compound?

A: Indole derivatives can be sensitive to light, air, and heat. To ensure long-term stability, the purified solid should be stored:

  • In the dark: Use an amber vial or store in a light-proof container.

  • At low temperature: Refrigeration (2-8 °C) or freezing (-20 °C) is recommended.

  • Under an inert atmosphere: Backfill the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[3]

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common purification issues.

G start Crude Product Analysis (HPLC/TLC) q1 Is the main impurity known starting material? start->q1 q2 Is the product visibly colored? q1->q2 No sol1 Perform Flash Chromatography with acidified eluent. q1->sol1 Yes q3 Are there multiple closely eluting impurities? q2->q3 No sol2 1. Treat with Activated Charcoal 2. Recrystallize. q2->sol2 Yes sol3 1. Optimize Chromatography 2. Screen Recrystallization Solvents 3. Consider Preparative HPLC q3->sol3 Yes end_node Pure Product q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: A decision tree for troubleshooting purification challenges.

References

  • BenchChem. (2025). A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples.
  • Roberts, J., & Touster, O. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271.
  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
  • Leontiev, R., et al. (2020). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. International Journal of Molecular Sciences, 21(8), 2965.
  • Imada, Y., et al. (1992). Process of preparing purified aqueous indole solution. U.S. Patent 5,085,991.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Sherrill, W. M., & Snieckus, V. (2006). Why Do Some Fischer Indolizations Fail?. Organic letters, 8(23), 5341–5344.
  • MDPI. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available from: [Link]

  • BenchChem. (2025). Application Note: Purification of Propanoic Acid, 3-(trichlorogermyl)- by Recrystallization.
  • Boonmahome, P., & Mongkolthanaruk, W. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology, 11(3), 187-192.

Sources

Technical Support Center: Managing Cytotoxicity of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid in their cell culture experiments. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the management of its cytotoxic effects. As experts in the field, we understand that unexpected cytotoxicity can be a significant hurdle in drug discovery and development. This resource synthesizes technical knowledge with practical, field-proven insights to help you navigate these challenges effectively.

Understanding the Challenge: Cytotoxicity of Indole Derivatives

Indole-based compounds are a prominent class of heterocyclic molecules with a wide array of biological activities, making them attractive candidates for drug development.[1][2] However, like many biologically active small molecules, they can exhibit cytotoxic effects that are often cell-type specific and dose-dependent.[3][4] The propanoic acid moiety in the target compound may also influence its cellular uptake and subsequent biological effects.[4]

This guide will walk you through a systematic approach to identifying, characterizing, and mitigating the cytotoxicity of this compound.

Frequently Asked Questions (FAQs)

Q1: My initial screens with this compound show high levels of cytotoxicity across multiple cell lines. What are the first troubleshooting steps?

A1: When encountering broad cytotoxicity, it's crucial to first rule out experimental artifacts before attributing the effect solely to the compound's intrinsic properties.[5]

  • Verify Compound Concentration and Purity: Double-check all calculations for stock solutions and dilutions. Ensure the compound's purity is as expected, as impurities could be responsible for the observed toxicity.

  • Assess Solvent Toxicity: The vehicle used to dissolve the compound, commonly dimethyl sulfoxide (DMSO), can be cytotoxic at higher concentrations.[2][6] It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, although the tolerance can be cell-line dependent.[5] Always include a vehicle-only control in your experiments.

  • Compound Stability: Confirm that the compound is stable in your cell culture medium for the duration of the experiment.[5] Degradation products may exhibit higher toxicity than the parent compound.

Q2: How can I determine if the observed effect is cytotoxic (cell-killing) or cytostatic (inhibiting proliferation)?

A2: Differentiating between cytotoxicity and cytostaticity is a critical step in understanding your compound's mechanism of action.[5]

  • Cytotoxicity results in a decrease in the number of viable cells. This can be measured using assays that assess membrane integrity, such as those employing membrane-impermeable dyes.[7]

  • Cytostaticity leads to a halt in cell proliferation without causing cell death. In this case, the total cell number will plateau over time, while cell viability remains high.[5]

A time-course experiment measuring both cell viability (e.g., using a trypan blue exclusion assay or a fluorescent live/dead stain) and total cell number (e.g., using a cell counter or a DNA-binding dye for endpoint analysis) can effectively distinguish between these two effects.[8][9]

Q3: What are the potential mechanisms of cytotoxicity for an indole-based compound like this?

A3: While the specific mechanism for this compound may not be fully elucidated, indole derivatives can induce cytotoxicity through several pathways:

  • Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death, characterized by events like DNA fragmentation and chromatin condensation.[10]

  • Oxidative Stress: The indole ring can be metabolized to produce reactive oxygen species (ROS), leading to cellular damage.[1]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is a common mechanism of drug-induced cytotoxicity.[10]

  • Aryl Hydrocarbon Receptor (AhR) Activation: Some indole compounds are known to activate the AhR, which can lead to the overexpression of certain enzymes and subsequent cellular stress.[11]

Troubleshooting Guide: A Step-by-Step Approach to Reducing Cytotoxicity

If you have confirmed that the cytotoxicity is a genuine effect of this compound, the following strategies can help mitigate this issue.

Step 1: Optimizing Experimental Parameters

Minor adjustments to your experimental setup can have a significant impact on the observed cytotoxicity.

  • Concentration-Response Curve (Dose Titration): The first and most critical step is to perform a detailed dose-response experiment to determine the compound's IC50 (the concentration that inhibits 50% of the biological response). This will help you identify a therapeutic window where you can observe the desired biological effect with minimal cytotoxicity. It's common to use serial dilutions, often in two- to ten-fold increments.[6]

  • Exposure Time: The duration of compound exposure can influence cytotoxicity.[12] Consider shorter incubation times to see if the desired effect can be achieved before significant cell death occurs.

  • Cell Seeding Density: The initial number of cells plated can affect their sensitivity to a cytotoxic agent. Optimizing the seeding density for your specific cell line and assay is recommended.[2]

Step 2: Modifying Cell Culture Conditions

The in vitro environment can be manipulated to reduce non-specific cytotoxicity.

  • Serum Concentration: The presence of serum in the culture medium can sometimes mitigate the toxicity of a compound by reducing its cellular uptake.[11] If you are using a serum-free medium, consider performing experiments with a low percentage of Fetal Bovine Serum (FBS) to see if this reduces cytotoxicity.

  • Co-treatment with Antioxidants: If you hypothesize that oxidative stress is a contributing factor to the cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help to alleviate the toxic effects.

Experimental Protocols

Here are detailed protocols for key experiments mentioned in this guide.

Protocol 1: Determining the IC50 using an MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[7]

  • Prepare serial dilutions of your compound in complete culture medium.[7] Remember to include a vehicle-only control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of your compound.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.

Protocol 2: Distinguishing Cytotoxicity from Cytostaticity using Live/Dead Staining and Cell Counting

Materials:

  • Cells of interest

  • Complete culture medium

  • Compound of interest

  • Trypan Blue solution (0.4%) or a fluorescent live/dead staining kit

  • Hemocytometer or automated cell counter

  • 24-well plates

Procedure:

  • Seed cells in a 24-well plate.

  • Treat cells with the compound at various concentrations and time points (e.g., 0, 24, 48, 72 hours).

  • At each time point, harvest the cells from one well of each condition.

  • Stain an aliquot of the cell suspension with Trypan Blue and count the number of live (unstained) and dead (blue) cells using a hemocytometer.

  • Calculate the total number of cells and the percentage of viable cells for each condition and time point.

  • Plot the total cell number and the percentage of cell viability over time for each concentration. A decrease in total cell number and viability indicates a cytotoxic effect, while a plateau in cell number with high viability suggests a cytostatic effect.

Visualizing Experimental Workflows

To aid in your experimental design, here are diagrams illustrating the key workflows.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_dilutions Prepare Compound Serial Dilutions add_compound Add Compound to Cells prepare_dilutions->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for Determining the IC50 of a Compound.

Cyto_vs_Static_Workflow cluster_timepoints Time-Course Harvest cluster_analysis Analysis cluster_interpretation Interpretation start Seed Cells & Treat with Compound harvest_24h Harvest at 24h start->harvest_24h harvest_48h Harvest at 48h start->harvest_48h harvest_72h Harvest at 72h start->harvest_72h stain_count Stain with Live/Dead Dye & Count Cells harvest_24h->stain_count harvest_48h->stain_count harvest_72h->stain_count plot_viability Plot % Viability vs. Time stain_count->plot_viability plot_cell_number Plot Total Cell Number vs. Time stain_count->plot_cell_number cytotoxic Cytotoxic: Viability & Cell Number Decrease plot_viability->cytotoxic cytostatic Cytostatic: Viability High, Cell Number Plateaus plot_viability->cytostatic plot_cell_number->cytotoxic plot_cell_number->cytostatic

Caption: Workflow to Differentiate Cytotoxic and Cytostatic Effects.

Summary of Key Mitigation Strategies

StrategyRationaleKey Considerations
Dose Titration To identify a non-toxic concentration range for your experiments.Perform a wide range of concentrations to accurately determine the IC50.
Time-Course Analysis To determine if a shorter exposure time can achieve the desired effect with less toxicity.Correlate with the compound's mechanism of action if known.
Solvent Control To ensure the observed toxicity is not due to the vehicle.Keep the final solvent concentration as low as possible (e.g., DMSO < 0.5%).
Serum Modulation Serum proteins may bind to the compound, reducing its free concentration and cellular uptake.Be aware that serum components can interfere with some assays.
Co-treatment with Antioxidants To counteract potential cytotoxicity induced by oxidative stress.This is a mechanistic investigation and may not be a routine mitigation strategy.

We trust this technical guide will be a valuable resource in your research with this compound. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024).
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). MDPI.
  • In vitro cytotoxic activity of selected indole derivatives in a panel... (2016).
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research.
  • (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. (2026). American Chemical Society.
  • (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. MDPI.
  • The mechanism of indole acetic acid cytotoxicity. PubMed.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).
  • Technical Support Center: Managing In Vitro Cytotoxicity. Benchchem.
  • New cytotoxic indole derivatives with anti-FADU potential produced by the endophytic fungus Penicillium oxalicum 2021CDF-3 through the OSMAC str
  • Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert.
  • Facile synthesis, characterization, and cytotoxicity study of new 3-(indol-2-yl)bicyclotetrazatridecahexaens. (2025).
  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC.
  • 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. (2023). MDPI.
  • Is there any protocols for making stock solution in cytotoxicity assay? (2017).
  • CANCER CELL CULTURE BASICS HANDBOOK. Thermo Fisher Scientific.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the structural elucidation of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with overlapping signals and complex splitting patterns inherent to this molecule's structure. We will progress from foundational 1D NMR interpretation to advanced 2D NMR troubleshooting techniques.

PART 1: Frequently Asked Questions (FAQs) - First-Line Analysis

This section addresses common initial questions and issues encountered during the NMR analysis of this molecule.

Q1: My spectrum is very crowded. Where should I even begin the analysis?

A: The most effective starting point is to conceptually break the molecule into its three constituent fragments and analyze the expected chemical shift regions for each:

  • Indole Ring: Aromatic protons typically appear in the δ 7.0-8.0 ppm region. The C2-H proton is often a distinct singlet further downfield.

  • Propanoic Acid Side Chain: The two methylene groups (-CH₂-CH₂-) will be in the aliphatic region, typically between δ 2.5 and 3.5 ppm. The methylene group alpha to the carbonyl (C=O) will be further downfield than the one alpha to the indole ring.

  • N-(2-methoxyethyl) Group: Expect two triplets for the -CH₂-CH₂- system and a sharp singlet for the methoxy (-OCH₃) protons. The methylene group attached to the nitrogen will be downfield of the one attached to the oxygen. The methoxy singlet is a key landmark signal, usually found around δ 3.3-3.4 ppm.[1][2]

Q2: I can't find the carboxylic acid proton (-COOH). Is my sample degraded?

A: Not necessarily. The carboxylic acid proton is notoriously broad and its chemical shift is highly variable (typically δ 10-12 ppm).[3][4] Its disappearance or broadness can be due to several factors:

  • Proton Exchange: It can exchange with residual water (H₂O) in the deuterated solvent.

  • Solvent Effects: Its position and shape are highly dependent on the solvent used.

  • Concentration: Concentration can affect the extent of hydrogen bonding, altering the shift.

Troubleshooting Tip: To confirm its presence, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -COOH proton will exchange with deuterium and the peak will disappear.[3]

Q3: The aromatic region (δ 7.0-8.0 ppm) is a complex multiplet. How can I assign the individual indole protons?

A: This is a classic challenge with substituted indoles. The protons at positions 4, 5, 6, and 7 often overlap. While the C2-H proton is usually a distinct singlet, the others require advanced techniques for unambiguous assignment. A 2D COSY experiment is the first step to identify which protons are coupled to each other, and 2D HSQC/HMBC experiments will be necessary for full confirmation. These are detailed in the troubleshooting guides below.

PART 2: A Systematic Guide to Spectral Interpretation

A logical workflow is critical for tackling complex spectra. This process ensures that all available data is used to build a coherent structural picture.

Step-by-Step 1D NMR Analysis Workflow

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Troubleshooting A Acquire ¹H & ¹³C/DEPT Spectra B Identify Solvent & Reference (TMS) A->B C Analyze Chemical Shift Regions (Aromatic, Aliphatic, Heteroatom-Attached) B->C D Integrate ¹H Signals (Determine Proton Ratios) C->D E Analyze Multiplicity (Splitting) (Identify Coupled Neighbors) D->E F Propose Fragment Structures E->F G Run COSY (Map ¹H-¹H Connections) F->G If Ambiguity Exists H Run HSQC (Link Protons to Carbons) G->H I Run HMBC (Connect Fragments via Long-Range Couplings) H->I J Final Structure Elucidation I->J

Caption: A logical workflow for NMR structure elucidation.

Expected Chemical Shifts and Multiplicities

The following table summarizes the predicted ¹H and ¹³C NMR data for this compound. Note that actual shifts can vary based on solvent and concentration.

FragmentAtom Label¹H Chemical Shift (ppm)¹H Multiplicity¹³C Chemical Shift (ppm)DEPT-135
Indole Ring H2~7.2-7.4s (singlet)~122-125CH (+)
H4~7.6-7.8d (doublet)~119-121CH (+)
H5~7.1-7.3t (triplet)~120-123CH (+)
H6~7.0-7.2t (triplet)~118-120CH (+)
H7~7.5-7.7d (doublet)~110-112CH (+)
C3--~112-115C (absent)
C3a--~127-129C (absent)
C7a--~136-138C (absent)
Propanoic Acid Hα (CH₂-COOH)~2.6-2.8t (triplet)~34-37CH₂ (-)
Hβ (Indole-CH₂)~3.0-3.2t (triplet)~20-23CH₂ (-)
COOH~10-12br s (broad singlet)~173-176C (absent)
N-methoxyethyl H1' (N-CH₂)~4.2-4.4t (triplet)~48-51CH₂ (-)
H2' (O-CH₂)~3.6-3.8t (triplet)~70-73CH₂ (-)
OCH₃~3.3-3.4s (singlet)~58-60CH₃ (+)

PART 3: Troubleshooting Guides for Complex Spectra

When 1D NMR spectra are insufficient due to signal overlap or ambiguity, 2D NMR techniques are essential for unambiguous structure elucidation.[5][6][7]

Guide 1: Resolving ¹H-¹H Coupling Networks with COSY

Issue: The aliphatic region (δ 2.5-4.5 ppm) contains four overlapping triplets, making it difficult to definitively assign the propanoic acid and methoxyethyl chains.

Principle of Solution: Correlation Spectroscopy (COSY) is a 2D experiment that shows which protons are coupled to each other (typically through 2-3 bonds).[8] A cross-peak between two proton signals in the COSY spectrum indicates that they are spin-spin coupled.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

  • Acquisition:

    • Load a standard COSY pulse program on the spectrometer.

    • Acquire a quick ¹H spectrum to determine the spectral width.

    • Set the spectral width to encompass all proton signals (e.g., 0-12 ppm).

    • Run the COSY experiment. Typical acquisition times range from 10-30 minutes.

  • Data Interpretation:

    • The 1D proton spectrum appears on both the horizontal and vertical axes (the diagonal).

    • Off-diagonal peaks (cross-peaks) show correlations.

    • Expected Correlations:

      • A cross-peak between the triplet at ~3.1 ppm (Hβ) and the triplet at ~2.7 ppm (Hα) confirms the propanoic acid spin system.

      • A cross-peak between the triplet at ~4.3 ppm (H1') and the triplet at ~3.7 ppm (H2') confirms the N-methoxyethyl spin system.

Guide 2: Linking Protons to Carbons with HSQC

Issue: You have identified the proton spin systems but need to confirm which system belongs to which fragment and definitively assign the carbons.

Principle of Solution: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[5][9] This is an extremely powerful tool for assigning carbon signals. An edited HSQC can also distinguish CH/CH₃ groups from CH₂ groups.[9]

Experimental Protocol:

  • Sample Preparation: Use the same sample as for the COSY experiment. A slightly more concentrated sample may be beneficial.

  • Acquisition:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2 on Bruker instruments).

    • Set the ¹H spectral width as before. Set the ¹³C spectral width to encompass all expected carbons (e.g., 0-180 ppm).

    • The experiment is optimized for an average one-bond J-coupling of ~145 Hz.

    • Acquisition time is typically 30-60 minutes.

  • Data Interpretation:

    • Each peak in the 2D spectrum represents a C-H bond.

    • The peak at (~3.3 ppm, ~59 ppm) confirms the -OCH₃ group.

    • The peak at (~4.3 ppm, ~49 ppm) confirms the N-CH₂ group.

    • The peak at (~3.1 ppm, ~21 ppm) confirms the Indole-CH₂ group.

    • This experiment will clearly resolve and assign all protonated carbons in the molecule.

Guide 3: Assembling the Molecular Skeleton with HMBC

Issue: The individual fragments (indole, propanoic acid, methoxyethyl) have been identified, but their connectivity needs to be proven. How do we know the propanoic acid is at C3 and the methoxyethyl is at N1?

Principle of Solution: Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[9][10] It is the key experiment for piecing together the molecular puzzle by connecting fragments across non-protonated (quaternary) carbons and heteroatoms.

Experimental Protocol:

  • Sample Preparation: Use the same sample.

  • Acquisition:

    • Load a standard HMBC pulse program.

    • Set spectral widths as in the HSQC experiment.

    • The experiment is optimized for a long-range J-coupling, typically 8-10 Hz.

    • Acquisition time is typically 1-3 hours.

  • Data Interpretation: Look for key long-range correlations that link the molecular fragments.

Indole [label=<

Indole Core C2 (~123 ppm) C3 (~113 ppm) C3a (~128 ppm) C7a (~137 ppm)

];

Propanoic [label=<

Propanoic Acid Hβ (~3.1 ppm) Cα (~35 ppm) COOH (~175 ppm)

];

Methoxyethyl [label=<

N-methoxyethyl H1' (~4.3 ppm) OCH₃ (~3.3 ppm)

];

Propanoic:h_beta -> Indole:c2 [label="³J"]; Propanoic:h_beta -> Indole:c3a [label="³J"]; Propanoic:h_beta -> Propanoic:c_alpha [label="²J"]; Propanoic:h_beta -> Propanoic:cooh [label="³J"];

Methoxyethyl:h1_prime -> Indole:c2 [label="³J"]; Methoxyethyl:h1_prime -> Indole:c7a [label="³J"]; }

Caption: Key HMBC correlations for structural assembly.

  • Confirming C3-Substitution: Look for a correlation from the Hβ protons (~3.1 ppm) of the propanoic acid chain to the C2 and C3a carbons of the indole ring. This unequivocally places the propanoic acid chain at the C3 position.

  • Confirming N1-Substitution: Look for correlations from the H1' protons (~4.3 ppm) of the methoxyethyl group to the C2 and C7a carbons of the indole ring. This proves the attachment of the side chain to the indole nitrogen.

By systematically applying this workflow of 1D and 2D NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved, overcoming the challenges of signal complexity and overlap.

References

  • Brown, D. (n.d.). Interpretation of the 1H NMR spectrum of propanoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Slideshare. (n.d.). Use of NMR in structure elucidation. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Nagwa. (2019). Question Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR analysis of the sugar ester moieties at the propionic acid side chain. Retrieved from [Link]

  • Brown, D. (n.d.). Interpretation of the 1H NMR spectrum of methoxyethane. Doc Brown's Chemistry. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

Sources

Technical Support Center: Scaling up the Synthesis of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis and scale-up of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during laboratory and pilot-scale production.

Synthetic Strategy Overview

The most direct and scalable approach to synthesizing this compound involves the N-alkylation of a suitable indole-3-propanoic acid precursor. This strategy is generally preferred over constructing the indole ring via methods like the Fischer synthesis for this specific target, as it utilizes readily available starting materials and involves a more straightforward transformation.

The core reaction is the deprotonation of the indole nitrogen followed by nucleophilic substitution with a 2-methoxyethyl electrophile.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification (if applicable) cluster_2 Workup & Purification SM Indole-3-propanoic acid (or methyl ester) Base Base Addition (e.g., NaH, KOH) SM->Base Anion Indolate Anion Intermediate Base->Anion AlkylatingAgent Alkylation (2-bromo-1-methoxyethane) Anion->AlkylatingAgent Product_Ester Methyl 3-[1-(2-methoxyethyl) -1H-indol-3-yl]propanoate AlkylatingAgent->Product_Ester Hydrolysis Base Hydrolysis (e.g., NaOH, LiOH) Product_Ester->Hydrolysis FinalProduct Final Product: This compound Hydrolysis->FinalProduct Quench Aqueous Quench & Acidification FinalProduct->Quench Extract Extraction Quench->Extract Purify Crystallization / Chromatography Extract->Purify QC QC Analysis Purify->QC

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs: N-Alkylation Step

The N-alkylation of the indole ring is the most critical step where issues of yield and purity often arise. This section addresses common problems in a question-and-answer format.

Question 1: My N-alkylation reaction has stalled, showing low or no conversion of the starting indole. What's going wrong?

Answer: Low conversion is a frequent issue that typically points to problems with the deprotonation of the indole nitrogen or the reactivity of the alkylating agent.

Potential Causes & Solutions:

  • Insufficient Basicity: The indole N-H has a pKa of approximately 17 in DMSO and requires a sufficiently strong base for complete deprotonation to form the reactive indolate anion.[1]

    • Solution: If using weaker bases like K₂CO₃ or Cs₂CO₃ with limited success, switch to a stronger base. Sodium hydride (NaH, 60% dispersion in mineral oil) is a common and highly effective choice for achieving complete deprotonation.[1][2] Potassium hydroxide (KOH) in a suitable solvent can also be effective.[1]

  • Reagent and Solvent Purity: Strong bases like NaH are extremely sensitive to moisture. Trace amounts of water or other protic impurities in the reagents or solvent will quench the base and the indolate anion, halting the reaction.[1]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle. Ensure the indole starting material and alkylating agent are dry. The entire reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Low Reaction Temperature: While some reactions proceed at room temperature, sluggish conversions may require heating to increase the reaction rate.

    • Solution: After the initial deprotonation and addition of the alkylating agent, slowly warm the reaction mixture. Monitor the reaction progress by TLC or LC-MS at different temperatures (e.g., 40 °C, 60 °C, 80 °C) to find the optimal condition without causing degradation.

Question 2: I'm observing a significant amount of an impurity that I suspect is the C3-alkylated isomer. How can I improve N-selectivity?

Answer: Achieving high regioselectivity between N-alkylation and C3-alkylation is a classic challenge in indole chemistry. The indole nucleus has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. While the C3 position is intrinsically more nucleophilic in a neutral indole, the N1-anion (indolate) formed with a strong base is a potent N-nucleophile.[3][4]

Controlling Factors for N/C3 Selectivity:

FactorCondition for High N-SelectivityRationale
Base Strong, non-nucleophilic base (e.g., NaH)Ensures complete deprotonation to the indolate anion, making the nitrogen the primary site of attack. Incomplete deprotonation leaves residual neutral indole, which favors C3 attack.[5]
Solvent Polar aprotic (e.g., DMF, THF)These solvents effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the indolate anion.[2][5]
Temperature Higher temperatures (e.g., 80 °C)In some cases, higher temperatures have been shown to favor the thermodynamically preferred N-alkylation product over the kinetically favored C-alkylation product.[2][5]
Counter-ion Less coordinating cations (e.g., Cs⁺, K⁺)Can sometimes improve N-selectivity by creating a "freer" indolate anion, though this is system-dependent.

Troubleshooting Workflow for Poor Regioselectivity:

G Start Problem: Significant C3-Alkylation Side Product CheckBase Is the base strong enough? (e.g., NaH, KOtBu) Start->CheckBase CheckSolvent Is the solvent polar aprotic and anhydrous? (e.g., DMF, THF) CheckBase->CheckSolvent Yes CheckBase->CheckSolvent No UseStrongerBase Action: Switch to NaH or KOH. Ensure >1.1 equivalents. CheckBase->UseStrongerBase No CheckTemp Have you tried optimizing the temperature? CheckSolvent->CheckTemp Yes CheckSolvent->CheckTemp No UseDrySolvent Action: Use anhydrous DMF or THF under an inert atmosphere. CheckSolvent->UseDrySolvent No Solution High N-Selectivity Achieved CheckTemp->Solution Yes CheckTemp->Solution No IncreaseTemp Action: Screen temperatures (e.g., 40-80 °C). Monitor by LC-MS. CheckTemp->IncreaseTemp No UseStrongerBase->CheckSolvent UseDrySolvent->CheckTemp IncreaseTemp->Solution

Caption: Troubleshooting workflow for C3-alkylation side products.

Question 3: My reaction is complete, but I am struggling with the workup and purification on a larger scale. What are the best practices?

Answer: Scaling up workup and purification requires shifting from chromatography-heavy lab methods to more robust, scalable techniques like extraction and crystallization.

Scale-Up Best Practices:

  • Quenching: The quenching of reactive bases like NaH is highly exothermic and produces hydrogen gas.

    • Procedure: On a large scale, never quench directly with water. First, cool the reaction vessel in an ice bath. Slowly add a protic solvent that reacts less violently than water, such as isopropanol or ethanol, dropwise until gas evolution ceases. Only then should you proceed with the addition of water.

  • Extraction and pH Adjustment: The product is a carboxylic acid, which allows for a straightforward acid-base extraction to remove neutral impurities.

    • Procedure:

      • After quenching, dilute the mixture with water and a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

      • Add a base (e.g., 1M NaOH) to adjust the aqueous pH to >10. This will deprotonate your carboxylic acid product, moving it into the aqueous layer.

      • Separate the layers. The organic layer will contain neutral impurities (like unreacted alkylating agent or C3-alkylated byproducts if you started with the ester).

      • Wash the basic aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 2M HCl) to a pH of ~3-4. Your product will precipitate out.

      • Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the protonated, neutral product.

  • Purification:

    • Crystallization: This is the most economical and scalable purification method. Screen various solvent/anti-solvent systems to find conditions that provide high purity and yield. Common systems for similar molecules include ethyl acetate/heptane, acetone/water, or isopropanol/water.

    • Chromatography: While not ideal for manufacturing scale, flash chromatography on silica gel is necessary if crystallization fails to remove critical impurities, such as the C3-isomer.

Detailed Experimental Protocol (Lab Scale)

This protocol describes the synthesis starting from methyl indole-3-propanoate for improved handling and solubility.

Step 1: N-Alkylation of Methyl Indole-3-propanoate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl indole-3-propanoate (1.0 eq).

  • Solvent: Add anhydrous dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise over 15-20 minutes.

    • Safety Note: NaH reacts with moisture to produce flammable hydrogen gas. Handle with care under an inert atmosphere.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution should become clear or a uniform slurry.

  • Alkylation: Cool the mixture back to 0 °C. Add 2-bromo-1-methoxyethane (1.3 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS until the starting material is consumed. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Workup (Quench): Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of isopropanol, followed by water.

Step 2: Saponification to the Final Acid

  • Hydrolysis: To the crude reaction mixture from Step 1, add a solution of sodium hydroxide (NaOH, 3.0 eq) in water.

  • Heating: Heat the mixture to 50-60 °C and stir for 2-4 hours, or until LC-MS analysis confirms the complete hydrolysis of the ester.

  • Workup (Purification):

    • Cool the reaction mixture to room temperature and dilute with water.

    • Perform a basic wash with MTBE to remove any neutral organic impurities.

    • Separate the layers and cool the aqueous layer to 0 °C.

    • Acidify the aqueous layer to pH 3-4 with 2M HCl. A precipitate should form.

    • Extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Final Purification

  • Crystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add heptane as an anti-solvent until turbidity is observed. Allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the solid by vacuum filtration, wash with cold heptane, and dry under vacuum to afford the pure this compound.

References

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Vertex AI Search.
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC - NIH.
  • Optimizing reaction conditions for N-alkyl
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH.
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Recent advances in the synthesis of indoles and their applic
  • Fischer indole synthesis applied to the total synthesis of n
  • Improving yield in Fischer indole synthesis of precursors. Benchchem.
  • Automated and Accelerated Synthesis of Indole Deriv
  • Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.
  • Multicomponent synthesis of 3-indolepropionic acids. Sigma-Aldrich.
  • Why Do Some Fischer Indoliz
  • Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkyl
  • A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry.

Sources

Validation & Comparative

Comparative Analysis of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic Acid and Other Indole Derivatives in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone in medicinal chemistry, celebrated for its structural versatility and presence in a multitude of biologically active molecules.[1][2][3] This heterocyclic scaffold is not only integral to essential endogenous molecules like the neurotransmitter serotonin and the hormone melatonin but also forms the core of numerous pharmaceuticals with a wide therapeutic index.[1] The diverse pharmacological activities of indole derivatives, including anticancer, antimicrobial, antidiabetic, and neuroprotective effects, make them a subject of intense research in modern drug discovery.[1][2][4][5]

A particularly prominent and historically significant application of indole derivatives is in the management of inflammation.[6] The archetypal non-steroidal anti-inflammatory drug (NSAID), Indomethacin, features an indole core and has been a clinical mainstay for decades, primarily through its inhibition of cyclooxygenase (COX) enzymes.[6][7] This guide provides a comparative analysis of the potential anti-inflammatory activity of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid against other well-characterized indole derivatives. While direct experimental data for this specific molecule is not extensively available in public literature, we can infer its potential activity and guide future research by examining the structure-activity relationships (SAR) of related compounds. This analysis will focus on the key structural motifs that govern anti-inflammatory efficacy, particularly the inhibition of the COX enzymes.

Structural Features Influencing Anti-Inflammatory Activity of Indole Derivatives

The anti-inflammatory action of many indole derivatives is attributed to their ability to inhibit the COX enzymes, COX-1 and COX-2, which are critical for the synthesis of pro-inflammatory prostaglandins.[6] The general structure of an indole-based anti-inflammatory agent can be broken down into key components, each contributing to the molecule's overall activity and selectivity.

A logical workflow for assessing the anti-inflammatory potential of a novel indole derivative is outlined below:

G cluster_0 Initial Screening cluster_1 In Vivo Efficacy cluster_2 Safety & Selectivity A In Vitro COX-1/COX-2 Inhibition Assay B Cell-based Prostaglandin E2 (PGE2) Assay A->B Confirm cellular activity C Carrageenan-Induced Paw Edema Model B->C Validate in vivo efficacy D Adjuvant-Induced Arthritis Model C->D Assess chronic inflammation E Ulcerogenic Index Determination C->E Evaluate gastric safety F In Vitro COX Selectivity Index (COX-2/COX-1) E->F Correlate GI safety with selectivity

Caption: Workflow for evaluating the anti-inflammatory potential of novel indole derivatives.

The N-1 Substituent:

The substituent at the N-1 position of the indole ring plays a crucial role in determining the potency and selectivity of COX inhibition. In Indomethacin, this position is occupied by a p-chlorobenzoyl group, which is known to contribute significantly to its high potency. Alterations at this position can modulate the activity and shift the selectivity towards COX-2, which is often desirable to reduce the gastrointestinal side effects associated with COX-1 inhibition.[6]

For our target compound, This compound , the N-1 position is occupied by a 2-methoxyethyl group. This flexible, non-aromatic substituent is a departure from the bulky aromatic groups found in many potent COX inhibitors. The presence of the ether oxygen could potentially form hydrogen bonds with amino acid residues in the active site of the COX enzymes.

The C-3 Side Chain:

The acetic acid side chain at the C-3 position of Indomethacin is another critical feature for its anti-inflammatory activity. This acidic moiety is thought to mimic the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes, allowing it to bind to the active site.

Our compound of interest has a propanoic acid side chain at the C-3 position. The additional methylene group in the propanoic acid chain, compared to the acetic acid chain of Indomethacin, will alter the spatial orientation of the terminal carboxyl group. This could influence the binding affinity and orientation within the COX active site.

Comparative Data of Selected Indole Derivatives

To contextualize the potential activity of this compound, we can compare the structural features and reported activities of other indole derivatives.

CompoundN-1 SubstituentC-3 Side ChainPrimary TargetReported Activity (IC50)Reference
Indomethacin p-ChlorobenzoylAcetic acidCOX-1/COX-2COX-1: ~0.1 µM, COX-2: ~1.0 µM[6]
Tenidap Thienyl-carbonylAcetic acidCOX/5-LOX-[6]
Compound S3 (E)-((3-nitrophenyl)methylidene)acetohydrazide2-acetohydrazideCOX-2Potent anti-inflammatory activity[7]
Compound 125a Substituted pyrimidineAcetic acidCOX-2/5-LOXCOX-2: 0.12 µM, 5-LOX: 7.73 µM[8]
This compound 2-MethoxyethylPropanoic acidHypothesized: COXTo be determined-

Hypothesized Activity Profile of this compound

Based on the structure-activity relationships of known indole-based anti-inflammatory agents, we can hypothesize the following for our target compound:

  • COX Inhibition: The presence of the indole core and the C-3 propanoic acid side chain suggests that the compound is likely to exhibit some level of COX inhibitory activity.

  • Potency: The 2-methoxyethyl group at the N-1 position is less bulky and more flexible than the p-chlorobenzoyl group of Indomethacin. This may result in a lower binding affinity and thus lower potency compared to Indomethacin.

  • COX Selectivity: The nature of the N-1 substituent is a key determinant of COX-1/COX-2 selectivity. The flexible and polar 2-methoxyethyl group could potentially favor binding to the slightly larger and more accommodating active site of COX-2, possibly leading to some degree of COX-2 selectivity.

Experimental Protocols for Comparative Assessment

To empirically determine the activity of this compound and compare it to other indole derivatives, the following experimental protocols are recommended.

In Vitro COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of isolated COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzymes, which is coupled to the oxidation of a chromogenic substrate, resulting in a colorimetric signal. Inhibition of the enzyme leads to a decrease in the signal.

Protocol:

  • Prepare a stock solution of the test compound (e.g., in DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add various concentrations of the test compound or a reference inhibitor (e.g., Indomethacin).

  • Incubate for a specified time at room temperature.

  • Initiate the reaction by adding arachidonic acid (substrate) and the chromogenic substrate.

  • Read the absorbance at the appropriate wavelength over time using a plate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

G cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A Prepare Reagents: - COX-1/COX-2 Enzyme - Reaction Buffer - Heme - Test Compounds B Incubate Enzyme with Test Compound A->B C Initiate Reaction with Arachidonic Acid & Substrate B->C D Measure Absorbance C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F

Caption: Workflow for the in vitro COX inhibition assay.

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Protocol:

  • Fast male Wistar rats overnight with free access to water.

  • Administer the test compound or vehicle orally at a predetermined dose.

  • After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups relative to the vehicle control group.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is lacking in the current literature, a comparative analysis based on established structure-activity relationships of other indole derivatives provides a valuable framework for predicting its potential as an anti-inflammatory agent. The unique 2-methoxyethyl substituent at the N-1 position and the propanoic acid side chain at C-3 differentiate it from classic indole-based NSAIDs like Indomethacin.

Future research should focus on the synthesis and biological evaluation of this compound using the protocols outlined in this guide. Determining its in vitro COX inhibitory profile and in vivo anti-inflammatory efficacy will be crucial to understanding its therapeutic potential. Furthermore, exploring its effects on other inflammatory pathways, such as the 5-lipoxygenase (5-LOX) pathway, could reveal a multi-targeted mechanism of action, a desirable trait for next-generation anti-inflammatory drugs. The insights gained from such studies will not only elucidate the specific activity of this molecule but also contribute to the broader understanding of how structural modifications to the indole scaffold can be fine-tuned to develop safer and more effective anti-inflammatory therapies.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic
  • Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. PubMed.
  • Indole as a Core Anti-Inflammatory Agent- A Mini Review.
  • Full article: Indole Derivatives (2010–2020)
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evalu
  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Rel
  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Structure/activity relationships of indole derivatives.
  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Analgesic and Anti-Inflammatory Potential of Indole Deriv
  • (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid.

Sources

A Senior Application Scientist's Comparative Guide to the Validation of a Bioassay for 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Validation Journey for a Novel Chemical Entity

The compound 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid represents a novel chemical entity. Its indole-3-propanoic acid core is structurally related to Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota known to interact with various biological targets, including the Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR).[1][2][3] These interactions suggest potential roles in modulating inflammation, metabolism, and cellular homeostasis.[4][5] Given the therapeutic potential of modulating such pathways, establishing a robust and reliable bioassay is a critical first step in characterizing the pharmacological activity of this new compound and advancing it through the drug discovery pipeline.[6][7]

This guide provides a comparative framework for the validation of two distinct bioassay formats for our target compound, which we will hypothetically consider as a modulator of a nuclear receptor signaling pathway. The two assays selected for comparison are:

  • A Cell-Based Reporter Gene Assay: To measure the compound's ability to activate or inhibit a specific nuclear receptor pathway within a physiologically relevant cellular environment.[7][8]

  • A Biochemical Ligand Binding Assay: To quantify the direct interaction and binding affinity of the compound to the purified nuclear receptor protein.

The validation of any analytical method is a formal process to confirm that the procedure is suitable for its intended purpose.[9][10] Our approach will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, ensuring regulatory compliance and data integrity.[11][12][13][14][15][16][17]

Hypothetical Target and Mechanism of Action

For the purpose of this guide, we will hypothesize that this compound acts as an agonist for an orphan nuclear receptor, "Nuclear Receptor X" (NRX). Upon binding, NRX translocates to the nucleus, heterodimerizes with the Retinoid X Receptor (RXR), and binds to a specific DNA sequence (NRX Response Element - NRE), initiating the transcription of a reporter gene (e.g., Luciferase).

cluster_0 Cytoplasm cluster_1 Nucleus Compound Test Compound (Agonist) NRX NRX Receptor Compound->NRX Binding NRX_active Activated NRX NRX->NRX_active Translocation RXR RXR NRX_active->RXR Heterodimerization Dimer NRX-RXR Heterodimer NRX_active->Dimer RXR->Dimer NRE NRE (DNA Response Element) Dimer->NRE Binds to DNA Reporter Reporter Gene (e.g., Luciferase) NRE->Reporter Initiates Transcription Signal Measurable Signal (Light Output) Reporter->Signal

Caption: Hypothetical signaling pathway of Nuclear Receptor X (NRX) activation.

Comparative Bioassay Validation

The objective of a bioassay is to measure the biological activity or potency of a substance.[18] The validation process for both the cell-based and biochemical assays will assess similar parameters, but the experimental design and acceptance criteria will differ based on the nature of the assay.

I. Assay Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[13][18]

  • Cell-Based Reporter Assay:

    • Protocol: Test the compound in a parental cell line (lacking the NRX-NRE reporter construct) to ensure the signal is dependent on the specific reporter system. Additionally, test structurally related but inactive compounds and known ligands for other nuclear receptors to demonstrate selectivity for NRX.

    • Rationale: This confirms that the observed activity is mediated through the intended pathway and not due to off-target effects or assay artifacts like autofluorescence.

  • Biochemical Ligand Binding Assay (e.g., Radioligand Binding or Fluorescence Polarization):

    • Protocol: Perform competition binding experiments where the test compound displaces a known high-affinity radiolabeled or fluorescently-labeled ligand for NRX. Assess non-specific binding in the presence of a large excess of unlabeled ligand.

    • Rationale: This directly demonstrates that the compound binds to the target protein and allows for the quantification of its binding affinity (Ki).

II. Linearity, Range, and Sensitivity

This establishes the concentration range over which the assay is precise, accurate, and linear.[11]

  • Cell-Based Reporter Assay:

    • Protocol: Generate a dose-response curve with a series of dilutions of the test compound (typically 8-12 points). The response (e.g., luminescence) is plotted against the logarithm of the compound concentration.

    • Rationale: This determines the EC50 (potency) and the dynamic range of the assay. The useful range is the linear portion of the sigmoidal curve.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[19] For cell-based assays, this is often defined as the lowest concentration that gives a response significantly above the background (e.g., Mean of blank + 10x Standard Deviation of blank).

  • Biochemical Ligand Binding Assay:

    • Protocol: Similar to the cell-based assay, a competition binding curve is generated by incubating a fixed concentration of labeled ligand and receptor with increasing concentrations of the unlabeled test compound.

    • Rationale: This determines the IC50, which can be converted to a binding affinity constant (Ki). The range is defined by the concentrations that produce a response between 20% and 80% inhibition of binding.

    • Sensitivity: The sensitivity is dictated by the affinity of the labeled ligand and the specific activity (for radioligands) or quantum yield (for fluorophores).

III. Accuracy and Precision
  • Accuracy: The closeness of test results to the true value.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the percent coefficient of variation (%CV).[9]

  • Cell-Based and Biochemical Assays:

    • Protocol:

      • Repeatability (Intra-assay precision): Analyze multiple replicates (n≥3) of control samples (e.g., high, medium, low concentrations) on the same plate/day.

      • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, and/or with different batches of reagents.

    • Rationale: This ensures the assay is reproducible and reliable over time and across different experimental conditions. For potency assays, the EC50 or IC50 values should be consistent.

IV. Robustness

Robustness measures the capacity of an assay to remain unaffected by small, deliberate variations in method parameters.[9]

  • Cell-Based Reporter Assay:

    • Protocol: Introduce slight variations in parameters such as cell seeding density, incubation time, and serum concentration in the media.

    • Rationale: Identifies critical parameters that must be tightly controlled to ensure assay consistency.

  • Biochemical Ligand Binding Assay:

    • Protocol: Vary parameters like incubation temperature, buffer pH, and salt concentration.

    • Rationale: Ensures the stability of the receptor and the ligand-receptor interaction under minor procedural fluctuations.

Quantitative Data Comparison

The following table presents hypothetical validation data for our two proposed assays.

Parameter Cell-Based Reporter Assay Biochemical Binding Assay Acceptance Criteria (Typical)
Specificity No signal in parental cellsSpecific displacement of labeled ligandSignal/Background > 10; Specific binding > 80%
Potency (EC50/IC50) EC50 = 75 nMIC50 = 50 nMConsistent with reference compound
Range 10 nM - 1 µM5 nM - 500 nMR² > 0.98 for linear portion
LOD 5 nM1 nMSignal > 3x Background Noise
LOQ 10 nM5 nM%CV < 20%; Accuracy 80-120%
Intra-Assay Precision %CV = 8%%CV = 5%%CV < 15%
Inter-Assay Precision %CV = 12%%CV = 9%%CV < 20%
Accuracy (% Recovery) 95-108%98-105%80-120% of nominal value
Robustness Stable with ±5% cell density changeStable within ±0.2 pH unitsKey parameters show no significant effect on results

Experimental Protocols

Protocol 1: Cell-Based Luciferase Reporter Assay
  • Cell Culture: Maintain HEK293 cells stably expressing the NRX receptor and an NRE-driven luciferase reporter construct in DMEM with 10% FBS and appropriate selection antibiotics.

  • Assay Plate Preparation: Seed cells into a 96-well white, clear-bottom plate at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound in assay medium (DMEM with 0.5% charcoal-stripped FBS). Replace the culture medium with the compound dilutions.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Lysis and Signal Detection: Remove the medium, lyse the cells, and add a luciferase substrate according to the manufacturer's instructions (e.g., Promega ONE-Glo™).

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Protocol 2: Biochemical Fluorescence Polarization (FP) Binding Assay
  • Reagent Preparation: Prepare assay buffer (e.g., PBS, 0.01% BSA, 1 mM DTT). Prepare a fluorescently-labeled tracer ligand at 2x its Kd concentration and purified NRX protein at a concentration determined by titration.

  • Compound Dilution: Prepare a serial dilution of the unlabeled test compound in assay buffer.

  • Assay Reaction: In a 384-well black plate, add the test compound, the tracer ligand, and finally the NRX protein to initiate the binding reaction. Include controls for background (buffer only) and maximum polarization (tracer + protein, no competitor).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to reach binding equilibrium.

  • Data Acquisition: Measure fluorescence polarization (mP) using a suitable plate reader.

  • Data Analysis: Plot the mP values against the log of the competitor concentration. Fit the data to a competitive binding equation to determine the IC50, which is then converted to a Ki using the Cheng-Prusoff equation.

Workflow Visualization

cluster_cell Cell-Based Assay Workflow cluster_biochem Biochemical Assay Workflow C_Seed Seed Cells in 96-well plate C_Incubate1 Incubate 24h C_Seed->C_Incubate1 C_Treat Add Compound Serial Dilutions C_Incubate1->C_Treat C_Incubate2 Incubate 18-24h C_Treat->C_Incubate2 C_Lyse Lyse Cells & Add Substrate C_Incubate2->C_Lyse C_Read Read Luminescence C_Lyse->C_Read C_Analyze Calculate EC50 C_Read->C_Analyze B_Plate Add Compound, Tracer, & Protein to 384-well plate B_Incubate Incubate 1-2h (RT) B_Plate->B_Incubate B_Read Read Fluorescence Polarization (mP) B_Incubate->B_Read B_Analyze Calculate IC50 / Ki B_Read->B_Analyze

Caption: Comparative experimental workflows for the two bioassay formats.

Conclusion and Recommendations

Both the cell-based reporter assay and the biochemical binding assay provide valuable, complementary information for the characterization of this compound.

  • The Biochemical Binding Assay offers a direct measure of target engagement and affinity. It is generally higher throughput, has lower variability, and is less prone to compound interference with cellular machinery. It is ideal for primary screening and structure-activity relationship (SAR) studies.

  • The Cell-Based Reporter Assay provides data in a more physiologically relevant context, confirming that the compound can cross cell membranes and elicit a functional downstream response.[6][8] It is crucial for confirming the mechanism of action and is a better predictor of in vivo efficacy.

Recommendation: For a comprehensive validation and characterization of a novel compound like this compound, a tiered approach is recommended. The biochemical assay should be used for initial hit validation and lead optimization due to its robustness and direct measure of affinity. Promising compounds should then be progressed to the cell-based assay to confirm functional activity and cellular potency. A fully validated assay of either type is essential for supporting progression into more complex preclinical models.[20]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Custom Cell-Based Assay Development. Concept Life Sciences. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]

  • Houghton, R. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1465-1473. [Link]

  • Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. U.S. Food and Drug Administration. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • Little, T. (2019). Essentials in Bioassay Development. BioPharm International, 32(11), 34-39. [Link]

  • Defining the Process of Assay Development and Validation. InfinixBio. [Link]

  • Platenburg, G. (2008). A Practical Approach to Biological Assay Validation. EDQM. [Link]

  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. IQVIA. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Abildgaard, A., et al. (2018). The microbial metabolite indole-3-propionic acid improves glucose metabolism in rats, but does not affect behaviour. Archives of Physiology and Biochemistry, 124(4), 306-312. [Link]

  • Mondal, S., et al. (2019). Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. Drug Development Research, 80(3), 361-372. [Link]

  • 3-Indolepropionic acid. Wikipedia. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]

  • Pivari, F., et al. (2024). Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. International Journal of Molecular Sciences, 25(6), 3349. [Link]

  • Cheu, R. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Emery Pharma. [Link]

  • Roager, H. M., & Licht, T. R. (2018). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. Emerging Microbes & Infections, 7(1), 1-11. [Link]

  • Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Gijón, M. A., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(19), 8016-8035. [Link]

  • Indole-3-propionic acid. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Patel, K., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. International Journal of ChemTech Research, 12(4), 115-123. [Link]

  • 1H-Indole-3-propanoic acid. PubChem. [Link]

  • Hrytsyna, I., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Pharmaceuticals, 16(3), 398. [Link]

  • Terent'ev, A. O., et al. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 28(21), 7356. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic Acid in Diverse Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic efficacy and potential off-target liabilities. This guide provides an in-depth technical comparison of potential cross-reactivity for the compound 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid . Due to the limited publicly available data on this specific molecule, we will infer its potential cross-reactivity profile by examining structurally similar indole-3-propionic acid derivatives with known biological targets. This guide will equip you with the foundational knowledge and experimental frameworks to assess the selectivity of this and other novel compounds.

The Critical Nature of Selectivity in Drug Discovery

A compound's journey from a promising hit to a viable drug candidate is paved with rigorous testing, a significant portion of which is dedicated to characterizing its selectivity. A highly selective compound interacts primarily with its intended biological target, minimizing engagement with other proteins and pathways that could lead to unforeseen side effects. Conversely, a non-selective compound, or a "polypharmacological" agent, may interact with multiple targets, which can sometimes be therapeutically advantageous but more often introduces a complex risk-benefit profile. Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely an academic exercise but a critical step in de-risking a drug development program.

Inferred Target Profile of this compound

The core structure of this compound, an indole-3-propionic acid, is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. By analyzing the known activities of structurally related compounds, we can anticipate the potential primary and secondary targets for our compound of interest.

Signaling_Pathways cluster_cPLA2a cPLA2α Pathway cluster_FLAP FLAP Pathway cluster_Serotonin Serotonin Receptor Signaling cluster_PPARg PPARγ Signaling cluster_nucleus Nucleus cPLA2a_node cPLA2α Arachidonic_Acid Arachidonic Acid cPLA2a_node->Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX Leukotrienes_cPLA2a Leukotrienes Arachidonic_Acid->Leukotrienes_cPLA2a LOX FLAP_node FLAP Five_LO 5-LO FLAP_node->Five_LO Leukotrienes_FLAP Leukotrienes Five_LO->Leukotrienes_FLAP Arachidonic Acid Arachidonic_Acid_FLAP Arachidonic Acid Serotonin_Receptor Serotonin Receptor G_Protein G-Protein Serotonin_Receptor->G_Protein Second_Messengers Second Messengers (e.g., cAMP, IP3) G_Protein->Second_Messengers Cellular_Response_Serotonin Cellular Response Second_Messengers->Cellular_Response_Serotonin PPARg_node PPARγ RXR RXR PPARg_node->RXR PPRE PPRE PPARg_node->PPRE Bind to DNA RXR->PPRE Bind to DNA Gene_Transcription Gene Transcription PPRE->Gene_Transcription

Figure 1: Inferred Potential Targets. This diagram illustrates the potential biological targets of this compound based on the known activities of structurally similar indole-3-propionic acid derivatives.

Figure 2: Associated Signaling Pathways. This diagram depicts the primary signaling pathways associated with the potential targets of this compound.

Table 1: Potential Cross-Reactivity Profile Based on Structural Analogs

Target ClassSpecific ExamplesKnown Activity of AnalogsPotential Effect of this compound
Phospholipases Cytosolic Phospholipase A2α (cPLA2α)InhibitionPotential for inhibition, which could have anti-inflammatory effects.
Leukotriene Biosynthesis 5-Lipoxygenase-Activating Protein (FLAP)InhibitionPossible inhibition, leading to reduced leukotriene production and anti-inflammatory actions.[1][2]
G-Protein Coupled Receptors (GPCRs) Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)Agonism, Antagonism, Partial AgonismPotential to modulate serotonergic signaling, which could have implications for CNS-related activities.[3]
Nuclear Receptors Peroxisome Proliferator-Activated Receptor γ (PPARγ)ActivationPotential for activation, which is associated with metabolic regulation and anti-inflammatory effects.[4][5]

A Comparative Guide to Cross-Reactivity Assays

To empirically determine the selectivity profile of this compound, a tiered approach employing a variety of in vitro assays is recommended. The choice of assay depends on the target class and the desired information (e.g., binding affinity, functional activity).

Assay_Workflow Start Compound of Interest Primary_Screening Primary Screening (e.g., Single-point concentration against a broad panel) Start->Primary_Screening Hit_Identification Hit Identification (>50% inhibition/activation) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (IC50/EC50 determination) Hit_Identification->Dose_Response Yes Selectivity_Profile Comprehensive Selectivity Profile Hit_Identification->Selectivity_Profile No significant hits Secondary_Assays Secondary/Orthogonal Assays (e.g., Cellular functional assays) Dose_Response->Secondary_Assays Secondary_Assays->Selectivity_Profile

Figure 3: Tiered Assay Workflow. This diagram outlines a typical workflow for assessing the cross-reactivity of a compound, starting from broad screening to detailed characterization of hits.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays utilize purified proteins (enzymes or receptors) to directly measure the interaction of a compound with its target. These assays are often the first step in a screening cascade due to their high-throughput nature and relatively low cost.

  • Enzyme Inhibition Assays: These are fundamental for assessing a compound's effect on enzymatic activity.[6] The principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound.

  • Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor.[3] A common format is the competitive binding assay, where the test compound competes with a radiolabeled or fluorescently tagged ligand of known affinity.

Cellular Assays: Probing Functional Consequences

Cellular assays provide a more physiologically relevant context by measuring the effect of a compound on a biological process within a living cell. These are crucial for confirming that the biochemical activity observed translates into a functional cellular response.

  • Second Messenger Assays: For GPCRs, changes in intracellular second messengers like cyclic AMP (cAMP) or inositol phosphates (IPs) are measured to determine if a compound is an agonist, antagonist, or inverse agonist.[7]

  • Reporter Gene Assays: These assays are engineered to produce a measurable signal (e.g., light or color) in response to the activation or inhibition of a specific signaling pathway.

  • Phenotypic Assays: These assays measure a more complex cellular phenotype, such as cell viability, proliferation, or apoptosis, providing a holistic view of the compound's cellular effects.

Broad Selectivity Profiling: A Global View of Off-Target Effects

For a comprehensive assessment of cross-reactivity, broad selectivity panels are invaluable. These panels typically consist of hundreds of targets, providing a global view of a compound's off-target interactions. Commercial services like the Eurofins SafetyScreen44™ panel offer a standardized and efficient way to identify potential liabilities early in the drug discovery process.[8][9][10][11][12]

Experimental Protocols

The following are generalized protocols for key assays to assess the cross-reactivity of this compound. It is crucial to optimize these protocols for each specific target and assay format.

Protocol: Radioligand Receptor Binding Assay (Generic)
  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Protocol: Enzyme Inhibition Assay (Generic Kinase Assay)
  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (peptide or protein), ATP, and the test compound in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound.

  • Initiation of Reaction: Start the enzymatic reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature for a defined period, ensuring the reaction proceeds within the linear range.

  • Detection of Product Formation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or by measuring the depletion of ATP.

  • Data Analysis: Plot the enzyme activity as a function of the test compound concentration and determine the IC50 value.

Protocol: Cellular cAMP Assay for GPCRs
  • Cell Culture: Culture cells stably or transiently expressing the target GPCR in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist mode, pre-incubate with the test compound before adding a known agonist.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: For agonists, plot the cAMP concentration as a function of the test compound concentration to determine the EC50. For antagonists, determine the shift in the agonist dose-response curve to calculate the IC50.

Conclusion and Recommendations

While the precise cross-reactivity profile of This compound remains to be empirically determined, its structural similarity to known bioactive indole-3-propionic acid derivatives suggests a potential for interaction with targets such as cPLA2α, FLAP, serotonin receptors, and PPARγ.

It is strongly recommended that a comprehensive experimental evaluation be undertaken to definitively characterize the selectivity of this compound. A tiered approach, beginning with broad panel screening followed by more focused biochemical and cellular assays for any identified hits, will provide the necessary data to confidently assess its therapeutic potential and off-target liability. The protocols and comparative information provided in this guide serve as a robust framework for designing and executing such a study.

References

  • What are FLAP inhibitors and how do they work?
  • Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed. (2024-01-05).
  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PubMed Central. (2023-01-02).
  • What's all the FLAP about?
  • Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PubMed Central. (2025-01-02).
  • Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists | PLOS One - Research journals.
  • In vitro profile of selected PPARγ γ agonists. Affinity to PPARγ γ...
  • FLAP | Inhibitors - MedchemExpress.com.
  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025-11-14).
  • PPARγ Selective Inhibitors | Activators | Agonists | Antagonists | Modul
  • Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PubMed Central.
  • Selected inhibitors of cPLA2α The structures of selected inhibitors of...
  • Structural insights into serotonin receptor ligands polypharmacology - Chemaxon. (2019-09-12).
  • Structural requirements and cell-type specificity for ligand activation of peroxisome proliferator-activ
  • Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC.
  • Structural insights into serotonin receptor ligands polypharmacology - PubMed. (2018-05-10).
  • Structural insights into serotonin receptor ligands polypharmacology. - Semantic Scholar.
  • Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels) - bioRxiv. (2020-07-01).
  • Regulation of phospholipase A2 enzymes: selective inhibitors and their pharmacological potential - PubMed.
  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025-05-26).
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI.
  • Nucleophilic reactivities of indoles - PubMed.
  • Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones - NIH.
  • Selective inhibition of cytosolic phospholipase A2 in activated human monocytes.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI.
  • SafetyScreen44™ Panel - Eurofins.
  • SafetyScreen87 Panel - TW - Eurofins Discovery.
  • A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery.
  • C(sp 2 )
  • Specialized In Vitro Safety Pharmacology Profiling Panels - Eurofins Discovery.
  • Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - Semantic Scholar.
  • Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells - MDPI. (2024-03-16).
  • Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hep
  • Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed. (2022-01-22).
  • Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PMC - PubMed Central.
  • (PDF)
  • A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors - NIH.
  • Esterified Indole-3-propionic Acid: A Novel Inhibitor against Cholinesterase Identified through Experimental and Comput
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
  • Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - NIH.
  • Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay.
  • Gut Microbiota Metabolite 3-Indolepropionic Acid Directly Activates Hepatic Stellate Cells by ROS/JNK/p38 Signaling P
  • Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - ResearchG
  • Gut Microbiota Metabolite 3-Indolepropionic Acid Directly Activates Hepatic Stellate Cells by ROS/JNK/p38 Signaling P
  • Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed. (2014-04-07).
  • GPCR Screening Services - Cre
  • Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hep
  • Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PubMed. (2020-10-27).

Sources

"3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid versus indole-3-propionic acid biological effects"

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the biological effects of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid and indole-3-propionic acid is currently not feasible due to the lack of publicly available scientific literature and experimental data for "this compound." This compound appears to be a novel or non-commercial synthetic derivative with no established biological profile in peer-reviewed studies.

Indole-3-propionic acid (IPA), in contrast, is an extensively studied tryptophan metabolite produced by the gut microbiota, with well-documented antioxidant, neuroprotective, and anti-inflammatory properties.

Given the absence of data for a direct comparison, this guide will instead focus on the established biological effects of Indole-3-Propionic Acid (IPA) and provide a theoretical framework and the necessary experimental protocols for how one would characterize and compare a novel derivative like this compound against it. This serves as a practical guide for researchers undertaking such a comparative study.

Part 1: The Known Biological Profile of Indole-3-Propionic Acid (IPA)

Indole-3-propionic acid is a pleiotropic molecule impacting several physiological systems. Its primary effects are rooted in its potent antioxidant and signaling capabilities.

Potent Antioxidant Activity

IPA is recognized as a highly efficient scavenger of hydroxyl radicals, which are among the most reactive and damaging free radicals in biological systems. Unlike many other antioxidants, IPA can terminate radical chain reactions directly, offering robust protection against oxidative stress-induced cellular damage. This mechanism is central to its neuroprotective effects.

Neuroprotection

A significant body of research highlights IPA's role in neuroprotection. It has been shown to protect neurons from oxidative damage implicated in neurodegenerative diseases like Alzheimer's disease. One key mechanism is its ability to scavenge free radicals, thereby preventing lipid peroxidation and neuronal cell death. Furthermore, IPA is known to interact with the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of detoxification enzymes and transporters.

Gut-Brain Axis Signaling and Anti-inflammatory Effects

As a product of gut microbial metabolism of tryptophan, IPA is a key signaling molecule in the gut-brain axis. It contributes to maintaining intestinal barrier integrity. It has been demonstrated that IPA can ameliorate inflammation by activating the aryl hydrocarbon receptor (AhR) in intestinal epithelial cells, leading to the production of anti-inflammatory cytokines like IL-10.

Part 2: A Proposed Framework for Comparative Analysis

To compare the novel derivative, this compound (let's call it "Methoxy-IPA"), against the known effects of IPA, a multi-tiered experimental approach is required. The primary scientific question is: How does the addition of a 2-methoxyethyl group at the N1 position of the indole ring alter the biological activity compared to the parent compound, IPA?

This modification could potentially alter the compound's:

  • Lipophilicity: Affecting cell membrane permeability and bioavailability.

  • Electronic properties: Influencing its ability to donate an electron for radical scavenging.

  • Steric hindrance: Affecting its ability to bind to target receptors like PXR or AhR.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a head-to-head comparison.

G Comparative Experimental Workflow cluster_0 Phase 1: Physicochemical & In Vitro Screening cluster_1 Phase 2: Cell-Based Mechanistic Assays cluster_2 Phase 3: Data Analysis & Comparison A Compound Synthesis & Characterization (IPA vs. Methoxy-IPA) B Antioxidant Capacity Assays (e.g., ORAC, DPPH) A->B Test Compounds C Receptor Binding Assays (PXR, AhR) A->C Test Compounds D Cell Viability & Cytotoxicity (e.g., MTT Assay) A->D Test Compounds K Quantitative Comparison (IC50, EC50, Binding Affinity) C->K E Neuronal Cell Culture Model (e.g., SH-SY5Y cells) F Oxidative Stress Induction (e.g., H2O2, 6-OHDA) E->F G Measurement of Neuroprotection F->G G->K H Intestinal Epithelial Cell Model (e.g., Caco-2 cells) I Inflammatory Challenge (e.g., LPS, TNF-α) H->I J Measurement of Anti-inflammatory Markers (e.g., IL-8, IL-10) I->J J->K L Mechanistic Insights K->L

Caption: Workflow for comparing a novel IPA derivative to IPA.

Part 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for the core experiments proposed in the workflow.

Protocol: Comparative Antioxidant Capacity using ORAC Assay

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the free radical scavenging capacity of a compound.

Objective: To quantify and compare the antioxidant potency of IPA and Methoxy-IPA.

Methodology:

  • Reagent Preparation:

    • Prepare a fluorescein stock solution (1 mM) in 75 mM phosphate buffer (pH 7.4).

    • Prepare an AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution (250 mM) in phosphate buffer. AAPH is a free radical initiator.

    • Prepare serial dilutions of IPA, Methoxy-IPA, and a Trolox (a water-soluble vitamin E analog) standard in phosphate buffer (e.g., from 1 to 100 µM).

  • Assay Procedure (96-well plate format):

    • Pipette 150 µL of the fluorescein working solution into each well.

    • Add 25 µL of the compound dilution (IPA, Methoxy-IPA, Trolox, or buffer as a blank) to the appropriate wells.

    • Incubate the plate at 37°C for 15 minutes in a fluorescence microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay every 2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample from the fluorescence decay curve.

    • Subtract the AUC of the blank from the AUC of the samples.

    • Plot a standard curve of Net AUC versus Trolox concentration.

    • Calculate the ORAC value for IPA and Methoxy-IPA in Trolox Equivalents (TE) by comparing their Net AUC to the Trolox standard curve.

Protocol: Assessing Neuroprotection in a SH-SY5Y Cell Model

This protocol uses a human neuroblastoma cell line (SH-SY5Y) to model oxidative stress-induced neuronal death.

Objective: To determine if Methoxy-IPA provides superior, equivalent, or inferior protection against oxidative damage compared to IPA.

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Experimental Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of IPA or Methoxy-IPA (e.g., 10, 50, 100, 250 µM) for 24 hours. Include a vehicle control (medium only).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxin like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) at a pre-determined toxic concentration (e.g., 100 µM) for another 24 hours. A control group should not receive the toxin.

  • Cell Viability Measurement (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Solubilize the formazan crystals by adding 100 µL of DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage relative to the untreated control group (100% viability).

    • Compare the percentage of cell survival in IPA- and Methoxy-IPA-treated groups against the toxin-only group.

Part 4: Hypothetical Data and Interpretation

While real data is unavailable, we can construct hypothetical tables to illustrate how results would be presented.

Table 1: Hypothetical Antioxidant Capacity and Neuroprotective Efficacy

CompoundORAC Value (µM TE/µM)Neuroprotection (EC50 in µM)†
Indole-3-propionic acid (IPA)2.5 ± 0.385 ± 7
Methoxy-IPA1.8 ± 0.2120 ± 11
Trolox (Reference)1.0 (by definition)N/A

†EC50 value represents the concentration required to achieve 50% of the maximum protective effect against H2O2-induced cell death.

Interpretation of Hypothetical Data: In this hypothetical scenario, the addition of the methoxyethyl group decreased the intrinsic antioxidant capacity (lower ORAC value) and reduced the neuroprotective potency (higher EC50 value) compared to IPA. This could suggest that the modification at the N1 position interferes with the indole ring's ability to stabilize radicals or interact with its cellular targets.

Signaling Pathway Considerations

The modification could also impact receptor binding. A comparative receptor binding assay would be crucial.

G Hypothetical PXR Receptor Binding Comparison cluster_0 Ligand Binding cluster_1 Cellular Response IPA IPA PXR PXR Receptor IPA->PXR High Affinity (?) M_IPA Methoxy-IPA M_IPA->PXR Lower Affinity (?) Response Gene Transcription (Detoxification Enzymes) PXR->Response

Caption: Steric hindrance from the methoxyethyl group may alter PXR binding.

While a direct comparison between this compound and indole-3-propionic acid cannot be made without experimental data, this guide provides the scientific rationale and a robust set of protocols for conducting such a study. By systematically evaluating the physicochemical properties, in vitro antioxidant capacity, and cell-based activities related to neuroprotection and inflammation, researchers can elucidate how specific structural modifications to the indole scaffold impact its valuable biological effects. The N1-methoxyethyl substitution in "Methoxy-IPA" represents a key chemical change that could significantly modulate its interaction with biological targets, making the proposed comparative analysis a critical step in its potential development.

A Comparative Guide to Evaluating the Selectivity of Novel CRTH2 Antagonists for Allergic Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the selectivity of novel compounds targeting the Chemoattractant Receptor-Homologous molecule expressed on T-Helper 2 cells (CRTH2). For the purpose of this guide, we will use the hypothetical compound 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid as our lead candidate and outline the necessary comparisons against established CRTH2 antagonists to rigorously define its selectivity profile.

The development of selective antagonists for the CRTH2 receptor, a key player in the type 2 inflammatory cascade, represents a promising therapeutic strategy for allergic diseases such as asthma.[1] Prostaglandin D2 (PGD2), released primarily from mast cells, is the natural ligand for CRTH2 and activates it to induce chemotaxis of eosinophils, basophils, and Th2 lymphocytes—cellular events that orchestrate allergic inflammation.[1][2] Therefore, a highly selective antagonist is critical to ensure that the therapeutic effect is achieved by modulating this specific pathway without engaging other related prostanoid receptors (e.g., DP1 or thromboxane receptors) or other off-target GPCRs, which could lead to unforeseen side effects.

The Target: CRTH2 Signaling in Allergic Inflammation

CRTH2, also known as DP2, is a G-protein-coupled receptor (GPCR) that, upon binding PGD2, signals through Gαi proteins.[3] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the mobilization of intracellular calcium. These signaling events culminate in potent pro-inflammatory responses, including cell migration and mediator release from key allergic effector cells.[1][4] A successful antagonist must effectively block these downstream events at the target receptor with high potency and selectivity.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane CRTH2 CRTH2 (DP2) Receptor G_protein Gi/o Protein CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PGD2 PGD2 (Ligand) PGD2->CRTH2 Binds & Activates Antagonist Test Antagonist (e.g., 3-[1-(2-methoxyethyl)- 1H-indol-3-yl]propanoic acid) Antagonist->CRTH2 Binds & Blocks Ca_mobilization Ca2+ Mobilization PLC->Ca_mobilization Chemotaxis Cell Chemotaxis (Eosinophils, Th2 cells) Ca_mobilization->Chemotaxis Inflammation Allergic Inflammation Chemotaxis->Inflammation

Caption: CRTH2 signaling pathway initiated by PGD2 and blocked by a selective antagonist.

Comparator Compounds: Establishing a Selectivity Benchmark

To contextualize the performance of our lead candidate, it must be compared against a panel of well-characterized molecules. These comparators should include compounds with varying selectivity profiles to provide a comprehensive picture.

Compound NameMechanism of ActionKey Selectivity Notes
Fevipiprant (QAW039) Potent, selective, and reversible competitive CRTH2 antagonist.[5][6]Highly selective; inactive against a panel of 165 other receptors, ion channels, and enzymes at concentrations up to 10 µM.[7]
Setipiprant (ACT-129968) Selective, orally available CRTH2 antagonist.[8]Does not antagonize the related thromboxane (TP) receptor, which also mediates some PGD2 effects.[8]
AMG 009 Potent dual antagonist of CRTH2 and the DP1 receptor.[9]Serves as a useful tool to differentiate CRTH2-mediated effects from those mediated by the DP1 receptor. IC50 values are 3 nM for CRTH2 and 12 nM for DP1.[9][10]
Ramatroban Dual antagonist of the TP receptor and CRTH2.Useful for dissecting the relative contributions of the TP and CRTH2 pathways in inflammatory models.[11]

Experimental Workflow for Selectivity Profiling

A multi-tiered approach is essential for robust selectivity evaluation, moving from simple binding assays to more complex cell-based and functional assays. This workflow ensures that selectivity is assessed at multiple biological levels.

Selectivity_Workflow A Tier 1: Primary Target Engagement (Binding & Functional Assays) B Tier 2: Closely Related Receptor Panel (Prostanoid Receptor Family) A->B Confirm on-target activity C Tier 3: Broad Off-Target Panel (GPCRs, Kinases, Ion Channels) B->C Rule out family members D Tier 4: Cellular Functional Assays (Primary Human Cells) C->D Assess broad liabilities E Data Analysis & Selectivity Index Calculation D->E Confirm functional effect

Caption: A tiered workflow for systematically evaluating antagonist selectivity.

Key Experimental Protocols

Here we detail the essential, self-validating protocols required to generate the data for our comparative analysis.

Protocol 4.1: Radioligand Binding Assay for CRTH2 Affinity

This assay directly measures the affinity (Ki) of the test compound for the CRTH2 receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of the test compound for human CRTH2.

Methodology:

  • Membrane Preparation: Use membranes from a stable cell line overexpressing the human CRTH2 receptor (e.g., HEK293-CRTH2).

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Competition Setup: In a 96-well plate, combine:

    • A fixed concentration of [3H]-PGD2 (radioligand).

    • Increasing concentrations of the test compound (e.g., 0.1 nM to 100 µM).

    • A fixed amount of CRTH2-expressing cell membranes.

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of an unlabeled, known CRTH2 ligand (e.g., 10 µM Fevipiprant).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 4.2: Eosinophil Shape Change Assay (Functional Antagonism)

This is a robust functional assay that measures the ability of an antagonist to block the PGD2-induced shape change in human eosinophils, a primary physiological response mediated by CRTH2.[6]

Objective: To determine the functional potency (IC50) of the test compound in a CRTH2-mediated cellular response.

Methodology:

  • Eosinophil Isolation: Isolate eosinophils from fresh human whole blood from healthy, non-allergic donors using negative selection (e.g., magnetic bead-based kits).

  • Compound Pre-incubation: Pre-incubate the isolated eosinophils with increasing concentrations of the test compound (or vehicle control) for 15-30 minutes at 37°C.

  • Agonist Challenge: Stimulate the eosinophils with a fixed concentration of PGD2 (typically at its EC80, the concentration giving 80% of the maximal response) for 5-10 minutes at 37°C.

  • Fixation: Stop the reaction by adding ice-cold paraformaldehyde to fix the cells.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The shape change is detected as an increase in the Forward Scatter (FSC) signal.

  • Data Analysis:

    • Determine the baseline FSC for unstimulated cells and the maximal FSC for cells stimulated with PGD2 alone.

    • For each concentration of the test compound, calculate the percentage inhibition of the PGD2-induced shape change.

    • Plot the percentage inhibition against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The data generated should be compiled into clear tables to facilitate direct comparison. The selectivity index is a critical metric, calculated by dividing the off-target IC50 or Ki by the on-target IC50 or Ki. A higher index indicates greater selectivity.

Table 1: Comparative Binding Affinity and Functional Potency

CompoundCRTH2 Ki (nM)Eosinophil Shape Change IC50 (nM)
This compound Experimental ValueExperimental Value
Fevipiprant 1.1[6]0.44[6]
Setipiprant Literature ValueLiterature Value
AMG 009 3.0[9]Literature Value

Table 2: Selectivity Profile Against Related Prostanoid Receptors

CompoundCRTH2 Ki (nM)DP1 Ki (nM)TP Ki (nM)DP1 Selectivity Index (DP1 Ki / CRTH2 Ki)
This compound Experimental ValueExperimental ValueExperimental ValueCalculated Value
Fevipiprant 1.1>10,000>10,000>9000
Setipiprant Literature ValueLiterature Value>10,000[8]Calculated Value
AMG 009 3.012[9]Literature Value4

Interpretation: An ideal candidate will exhibit a low nanomolar Ki and IC50 for CRTH2, similar to or better than Fevipiprant. Crucially, its Ki values for DP1 and TP receptors should be in the high micromolar range, resulting in a selectivity index of >1000-fold. A profile similar to AMG 009 would indicate a dual antagonist, which may or may not be therapeutically desirable depending on the drug development strategy. The absence of activity against a broad panel of other GPCRs and enzymes (data not shown, but generated in Tier 3) would further confirm a clean selectivity profile, a hallmark of a promising drug candidate.[7]

References

  • Setipiprant - Wikipedia. Wikipedia.

  • Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date. National Institutes of Health (NIH).

  • Novel Selective Orally Active CRTH2 Antagonists for Allergic Inflammation Developed from in Silico Derived Hits. ACS Publications.

  • Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma. National Institutes of Health (NIH).

  • Fevipiprant - Wikipedia. Wikipedia.

  • Disposition and Metabolism of Setipiprant, a Selective Oral CRTH2 Antagonist, in Humans. Springer.

  • Setipiprant, a selective oral antagonist of human CRTH2: relative bioavailability of a capsule and a tablet formulation in healthy female and male subjects. PubMed.

  • Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation. PubMed.

  • Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers. National Institutes of Health (NIH).

  • Definition of CRTH2 antagonist ACT-774312. National Cancer Institute (NCI).

  • The oral CRTh2 antagonist QAW039 (fevipiprant): A phase II study in uncontrolled allergic asthma. ResearchGate.

  • Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics. PubMed.

  • CRTH2 antagonists in asthma: current perspectives. Taylor & Francis Online.

  • CRTH2 antagonists in asthma: current perspectives. ResearchGate.

  • AMG-009. TargetMol.

  • tcsc6808 AMG-009. Taiclone.

Sources

Comparative Guide to the Synthesis and Characterization of Indole-3-Propanoic Acid Derivatives: Ensuring Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic routes and characterization methodologies for indole-3-propanoic acid derivatives, with a focus on ensuring experimental reproducibility. We will use the hypothetical compound, 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid , as a central case study to illustrate key principles and compare it with the well-characterized, naturally occurring Indole-3-propionic acid (IPA) and a more complex synthetic analogue, 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid . This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel indole-based compounds.

Introduction: The Significance of Indole-3-Propanoic Acids

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and pharmaceuticals.[1] Indole-3-propanoic acid (IPA) and its derivatives are of particular interest due to their diverse biological activities. IPA itself, a metabolite of tryptophan produced by gut microbiota, has demonstrated neuroprotective, anti-inflammatory, and antioxidant properties.[2][3] Synthetic derivatives, on the other hand, are being explored for a wide range of therapeutic applications, including as anticancer, antihypertensive, and antimicrobial agents.[1][4][5]

The reproducibility of experiments involving these compounds is paramount for advancing research and development. This guide will dissect the critical aspects of their synthesis and characterization, providing the rationale behind experimental choices to empower researchers to achieve consistent and reliable results.

Part 1: Synthesis of Indole-3-Propanoic Acid Derivatives

The synthesis of indole-3-propanoic acid derivatives can be broadly divided into two key stages: the formation or modification of the indole core and the introduction of the propanoic acid side chain. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Case Study 1: Hypothetical Synthesis of this compound

A plausible and reproducible synthesis for this target compound would involve a two-step process starting from commercially available indole-3-propionic acid. This approach offers the advantage of building upon a well-established scaffold.

Step 1: N-Alkylation of Indole-3-propionic acid

The introduction of the 2-methoxyethyl group onto the indole nitrogen is a critical step. Direct N-alkylation of indoles can be challenging due to the relatively low nucleophilicity of the indole nitrogen. A robust method involves the use of a strong base to deprotonate the indole nitrogen, followed by reaction with the appropriate alkylating agent.[6]

Experimental Protocol: N-Alkylation

  • Deprotonation: To a solution of indole-3-propionic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Stirring: Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium salt of the indole can be monitored by the cessation of hydrogen gas evolution.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.5 eq) to the reaction mixture and stir at room temperature for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Acidify the aqueous layer with 1 M HCl to pH 3-4 and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Reproducibility:

  • Choice of Base and Solvent: NaH is a strong, non-nucleophilic base that effectively deprotonates the indole nitrogen. Anhydrous DMF is an excellent polar aprotic solvent for this reaction, ensuring the solubility of the reactants and the resulting anion. The use of anhydrous conditions is crucial to prevent the quenching of the base and the indole anion.

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction. The subsequent alkylation is carried out at room temperature to ensure a reasonable reaction rate without promoting side reactions.

  • Purification: Column chromatography is essential for separating the desired N-alkylated product from any unreacted starting material and potential C-alkylated byproducts, ensuring the purity of the final compound.

Step 2: Esterification and Reduction (Alternative Route)

An alternative, and often more controlled, approach involves the protection of the carboxylic acid as an ester before N-alkylation, followed by deprotection.

Experimental Protocol: Esterification and N-Alkylation

  • Esterification: React indole-3-propionic acid with methanol in the presence of a catalytic amount of sulfuric acid under reflux to form the methyl ester.

  • N-Alkylation: Perform the N-alkylation on the methyl ester as described in the previous protocol.

  • Hydrolysis: Hydrolyze the resulting ester using a base such as lithium hydroxide (LiOH) in a mixture of methanol and water to yield the final carboxylic acid.[7]

Causality and Reproducibility:

  • Protection Strategy: Protecting the carboxylic acid as an ester prevents potential side reactions with the base used for N-alkylation. This can lead to cleaner reactions and higher yields, enhancing reproducibility.

  • Hydrolysis Conditions: Basic hydrolysis with LiOH is a standard and reliable method for deprotecting methyl esters. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) is necessary to avoid over-reaction or incomplete hydrolysis.

Diagram of Synthetic Workflow

G cluster_0 Route 1: Direct N-Alkylation cluster_1 Route 2: Protection Strategy A Indole-3-propionic acid B This compound A->B 1. NaH, DMF 2. 1-bromo-2-methoxyethane C Indole-3-propionic acid D Methyl indole-3-propionate C->D MeOH, H2SO4 E Methyl 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoate D->E 1. NaH, DMF 2. 1-bromo-2-methoxyethane F This compound E->F LiOH, MeOH/H2O

Caption: Synthetic routes for this compound.

Case Study 2: Synthesis of Indole-3-Propionic Acid (IPA)

As a naturally occurring compound, IPA can be isolated from biological sources, but for research purposes, a reliable synthetic route is often preferred to ensure purity and scalability. A common method is the reaction of indole with acrylonitrile followed by hydrolysis.[8]

Experimental Protocol: Synthesis of IPA

  • Michael Addition: To a solution of indole (1.0 eq) in a suitable solvent, add a catalytic amount of a base (e.g., potassium hydroxide). Add acrylonitrile (1.2 eq) dropwise and stir the reaction mixture at a controlled temperature.

  • Hydrolysis: After the reaction is complete, the resulting 3-indolepropionitrile is hydrolyzed to the carboxylic acid using a strong acid (e.g., HCl) or base (e.g., NaOH) under reflux.

  • Purification: The product is isolated by acidification and filtration, followed by recrystallization.

Causality and Reproducibility:

  • Catalyst: The choice and amount of base catalyst are critical for the initial Michael addition. Insufficient catalyst can lead to slow or incomplete reactions, while an excess may promote side reactions.

  • Hydrolysis: Complete hydrolysis of the nitrile is essential. Incomplete hydrolysis will result in a mixture of the nitrile, amide, and carboxylic acid, complicating purification and affecting the final yield and purity. Reaction progress should be monitored carefully.

Case Study 3: Synthesis of 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid

This more complex derivative is synthesized via a Knoevenagel condensation.[9]

Experimental Protocol: Knoevenagel Condensation

  • Reactant Synthesis: The starting materials, rhodanine-3-propionic acid and indole-3-carbaldehyde, are first synthesized or procured.

  • Condensation: A mixture of rhodanine-3-propionic acid (1.0 eq) and indole-3-carbaldehyde (1.0 eq) is refluxed in a suitable solvent (e.g., acetic acid) with a catalyst (e.g., sodium acetate).

  • Purification: The product typically precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Causality and Reproducibility:

  • Purity of Starting Materials: The purity of the starting aldehydes and the rhodanine derivative is crucial for a clean reaction and high yield. Impurities can lead to the formation of side products that are difficult to remove.

  • Reaction Conditions: The choice of solvent and catalyst, as well as the reaction temperature and time, must be carefully controlled to ensure complete reaction and minimize decomposition of the product.

Part 2: Characterization and Purity Assessment

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds, which is a prerequisite for reproducible biological experiments.

Technique This compound (Expected) Indole-3-Propionic Acid (IPA) (Literature) [10][11]3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Literature) [9]
¹H NMR Signals for the methoxyethyl group (e.g., δ ~3.3-3.6 ppm for -OCH₃ and -CH₂-), indole protons, and propanoic acid chain.Characteristic signals for the indole ring protons, the propanoic acid chain (e.g., δ ~2.6-3.4 ppm), and the NH proton (δ ~10.78 ppm).Signals for the indole and rhodanine rings, the methylene protons of the propionic acid, and the vinylic proton of the indolylmethylene group.
¹³C NMR Resonances corresponding to the carbons of the methoxyethyl group, the indole ring, and the propanoic acid chain.Defined peaks for the indole carbons and the propanoic acid carbons.Resonances for all carbons in the complex structure, including the thione carbon (C=S) at a characteristic downfield shift.
Mass Spec (MS) Molecular ion peak corresponding to the calculated molecular weight.Molecular ion peak at m/z 189.21.Molecular ion peak corresponding to its molecular weight.
IR Spectroscopy C=O stretch of the carboxylic acid (~1700 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), and C-O stretch of the ether.C=O stretch (~1700 cm⁻¹), N-H stretch (~3400 cm⁻¹), and O-H stretch.C=O stretches for the carboxylic acid and the rhodanine ring, C=S stretch, and N-H stretch.
Purity (HPLC) Single peak with >95% purity.Single peak with >95% purity.Single peak with >95% purity.

Self-Validating Systems for Trustworthiness:

  • Orthogonal Techniques: Employing multiple characterization techniques (e.g., NMR, MS, and HPLC) provides a self-validating system. If the data from all techniques are consistent with the expected structure and purity, it significantly increases confidence in the result.

  • Internal Standards: For quantitative analysis (e.g., qNMR or HPLC with a calibration curve), the use of a certified internal standard is crucial for obtaining accurate and reproducible concentration measurements.

  • Reference Spectra: Comparing experimentally obtained spectra with literature data or a well-characterized in-house reference standard is a powerful method for identity confirmation.

Diagram of Characterization Workflow

G Start Synthesized Compound NMR NMR (1H, 13C) - Structure Elucidation Start->NMR MS Mass Spectrometry - Molecular Weight Confirmation Start->MS IR IR Spectroscopy - Functional Group Analysis Start->IR HPLC HPLC - Purity Assessment NMR->HPLC MS->HPLC IR->HPLC Final Characterized Compound (Structure & Purity Confirmed) HPLC->Final

Caption: A comprehensive workflow for the characterization of synthesized compounds.

Part 3: Comparative Analysis and Best Practices for Reproducibility

Parameter This compound Indole-3-Propionic Acid (IPA) 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid
Synthetic Complexity Moderate (multi-step)Low to Moderate (often two steps)High (requires synthesis of precursors)
Key Reproducibility Challenge Ensuring complete N-alkylation without C-alkylation.Achieving complete and clean hydrolysis of the nitrile intermediate.Purity of starting materials and control of condensation reaction conditions.
Purification Method Column chromatography followed by recrystallization.Recrystallization.Recrystallization.
Characterization Standard spectroscopic methods.Well-documented spectra available for comparison.Requires careful interpretation of complex spectra.

Best Practices for Ensuring Reproducibility:

  • Detailed Record Keeping: Maintain a meticulous laboratory notebook detailing all reaction parameters, including reagent sources and lot numbers, reaction times, temperatures, and observations.

  • Characterization of Intermediates: When performing multi-step syntheses, fully characterize each intermediate to ensure its identity and purity before proceeding to the next step.

  • Standardized Protocols: Develop and adhere to standardized operating procedures (SOPs) for all syntheses and analytical methods.

  • Instrument Calibration: Regularly calibrate all analytical instruments (e.g., NMR, MS, HPLC, balances) to ensure accurate and reliable data.

  • Reagent Quality: Use high-purity reagents and solvents from reliable sources. The quality of starting materials can significantly impact the outcome of a reaction.

Conclusion

The reproducibility of experiments with indole-3-propanoic acid derivatives is contingent upon a thorough understanding and control of their synthesis and characterization. By carefully selecting synthetic routes, employing appropriate purification techniques, and utilizing a comprehensive suite of analytical methods, researchers can ensure the quality and consistency of their compounds. This guide provides a framework for approaching the synthesis and characterization of these important molecules, with the ultimate goal of generating robust and reproducible scientific data.

References

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • Humphrey, J. M., & Hartwig, J. F. (2019). Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. Angewandte Chemie International Edition, 58(5), 1538–1542. Retrieved from [Link]

  • Lesyk, R., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Molecules, 28(5), 2266. Retrieved from [Link]

  • Zhang, J., et al. (2021). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition, 8, 743663. Retrieved from [Link]

  • Tudose, C., et al. (2017). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 22(12), 2093. Retrieved from [Link]

  • Wang, Y. J., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 10975–10981. Retrieved from [Link]

  • Jiao, L., & Bach, T. (2014). Ligand-Controlled C2−H and C3−H selective oxidative Heck reaction of indoles. Synthesis, 46(01), 35-41. Retrieved from [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777. Retrieved from [Link]

  • Wikipedia. (2023). 3-Indolepropionic acid. Retrieved from [Link]

  • Karon, J., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Retrieved from [Link]

  • Liu, Y., et al. (2023). Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. Journal of Inflammation Research, 16, 3757–3772. Retrieved from [Link]

  • Dodd, D., et al. (2021). Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects. American Journal of Physiology-Gastrointestinal and Liver Physiology, 320(5), G839–G853. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-3-propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Pivari, F., et al. (2024). Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. International Journal of Molecular Sciences, 25(6), 3326. Retrieved from [Link]

  • Wang, S., et al. (2020). Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier. Journal of Agricultural and Food Chemistry, 68(40), 11135–11143. Retrieved from [Link]

  • Jayanthi, S., et al. (2021). Esterified Indole-3-propionic Acid: A Novel Inhibitor against Cholinesterase Identified through Experimental and Computational Approaches. ACS Omega, 6(4), 2999–3013. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 941656. Retrieved from [Link]

  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Retrieved from [Link]

  • American Cyanamid. (1962). U.S. Patent No. 3,062,832. Washington, DC: U.S. Patent and Trademark Office.
  • Sharma, V., et al. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 15(6), 786-803. Retrieved from [Link]

  • Schiattarella, G. G., et al. (2020). Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. Frontiers in Cardiovascular Medicine, 7, 58. Retrieved from [Link]

  • Palko, M., et al. (2007). Synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives. Arkivoc, 2007(14), 162-173. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthetic route of 3,3-diindolepropionic acid derivatives. ResearchGate. Retrieved from [Link]

  • Gribble, G. W. (1985). A Convenient Synthesis of Alkyl-Substituted N-Protected Indoles via Acylation and Reductive Deoxygenation. The Journal of Organic Chemistry, 50(26), 5613–5618. Retrieved from [Link]

  • Konopelski, P., & Mogilnicka, I. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease. Nutrients, 14(19), 3975. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2014). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 19(9), 14758–14770. Retrieved from [Link]

  • Amgen Inc. (2006). U.S. Patent No. 7,067,676. Washington, DC: U.S. Patent and Trademark Office.
  • Human Metabolome Database. (n.d.). Indole-3-propionic acid (HMDB0002302). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Konopelski, P., & Mogilnicka, I. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease. Nutrients, 14(19), 3975. Retrieved from [Link]

  • Danilenko, V. P., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 89, 129323. Retrieved from [Link]

  • Danilenko, V. P., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. ResearchGate. Retrieved from [Link]

Sources

A Strategic Guide to Benchmarking 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic Acid Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive, technically-grounded strategy for the characterization and benchmarking of the novel compound, 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid. Given the absence of established biological targets for this specific molecule, this document outlines a systematic approach, beginning with target identification and culminating in a rigorous comparative analysis against well-established inhibitors. This framework is designed to ensure scientific integrity and generate robust, publishable data.

The structural backbone of our compound of interest is indole-3-propanoic acid. Derivatives of this scaffold are known to exhibit a range of biological activities, from neuroprotective effects to inhibition of specific enzymes.[1][2][3][4][5] Notably, the presence of a carboxylic acid moiety is a key feature in many nonsteroidal anti-inflammatory drugs (NSAIDs) that are also known to inhibit enzymes of the aldo-keto reductase (AKR) superfamily.[6][7][8][9][10] Based on this structural rationale, we will proceed with the hypothesis that Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) is a plausible molecular target. AKR1C3 is a critical enzyme in androgen biosynthesis and prostaglandin metabolism, making it a significant target in cancers such as castrate-resistant prostate cancer (CRPC).[6][7][11][12][13][14]

This guide will therefore use the AKR1C3 enzyme as a model target to demonstrate the complete workflow from initial characterization to final benchmarking.

Phase 1: Target Identification and Validation

The initial and most critical phase is to ascertain the molecular target of this compound. A multi-pronged approach, combining computational and experimental methods, provides the highest probability of success.

1.1. In Silico Screening: Before committing to expensive and time-consuming wet-lab experiments, computational methods can provide valuable direction. A logical first step is to perform a similarity search using databases like PubChem or ChEMBL to identify structurally related molecules with known biological activities. Following this, molecular docking simulations can be performed against a panel of potential targets. Given the indolepropanoic acid core, this panel should include enzymes like cyclooxygenases (COX-1/COX-2), and, based on our central hypothesis, various members of the aldo-keto reductase family, with a primary focus on AKR1C3.

1.2. In Vitro Target Validation: The most direct method for target identification is to screen the compound against a broad panel of enzymes or receptors. However, a more focused approach based on our in silico findings is often more resource-efficient. Assuming our hypothesis is correct, the next step is to experimentally validate the interaction between this compound and AKR1C3. This is achieved by determining the compound's half-maximal inhibitory concentration (IC50) against purified, recombinant AKR1C3. A positive result (i.e., a measurable IC50 in the micromolar range or lower) provides the necessary validation to proceed with in-depth benchmarking.

G cluster_0 Phase 1: Target Identification Workflow Start Start Compound This compound Start->Compound InSilico In Silico Screening (Similarity Search, Docking) Compound->InSilico InVitro In Vitro Screening (Enzyme/Receptor Panels) Compound->InVitro Hypothesis Hypothesize Target (e.g., AKR1C3) InSilico->Hypothesis Validation Target Validation Assay (Determine IC50) Hypothesis->Validation InVitro->Validation Benchmarking Proceed to Benchmarking Validation->Benchmarking

Figure 1: A streamlined workflow for target identification and validation.

Phase 2: Benchmarking Against Known AKR1C3 Inhibitors

Once AKR1C3 is confirmed as a target, the next step is to quantitatively compare the inhibitory potency of this compound with that of established, high-potency inhibitors. For this purpose, we have selected two well-characterized NSAIDs known to inhibit AKR1C3:

  • Indomethacin: A widely used NSAID that also inhibits AKR1C3 and is often used as a reference compound in related studies.[6][7][15][16]

  • Flufenamic Acid: Another NSAID known for its potent, albeit non-selective, inhibition of AKR1C enzymes.[9][17][18]

The primary metric for comparison will be the IC50 value, determined under identical, rigorously controlled experimental conditions.

Comparative Inhibitory Potency Data
CompoundTarget EnzymeIC50 (µM)Selectivity Notes
This compound AKR1C3To Be DeterminedSelectivity against other AKR isoforms (e.g., AKR1C1, AKR1C2) should be assessed.
Indomethacin AKR1C3~7.35[16]Displays selectivity for AKR1C3 over AKR1C1 and AKR1C2.[6][7]
Flufenamic Acid AKR1C3~0.30[8]Potent but generally non-selective inhibitor of AKR1C isoforms.[17]

Table 1: Summary of compounds for benchmarking analysis. The IC50 values for known inhibitors are sourced from published literature and serve as a baseline for comparison.

AKR1C3 Signaling Context

AKR1C3 plays a pivotal role in two major pathways: the conversion of weak androgens to more potent forms (e.g., androstenedione to testosterone) and the metabolism of prostaglandins (e.g., PGD2 to 9α,11β-PGF2).[11][14][19] Inhibition of AKR1C3 can therefore disrupt these pathways, which is of significant therapeutic interest, particularly in hormone-dependent cancers.

G cluster_pathway AKR1C3-Mediated Pathways cluster_inhibitors Points of Inhibition Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Substrate Testosterone Testosterone Proliferation Cell Proliferation & Survival Testosterone->Proliferation Activates AR Signaling PGD2 PGD2 PGD2->AKR1C3 Substrate PGF2a 9α,11β-PGF2 PGF2a->Proliferation Activates FP Receptor AKR1C3->Testosterone Product AKR1C3->PGF2a Product OurCompound 3-[1-(2-methoxyethyl)-1H- indol-3-yl]propanoic acid OurCompound->AKR1C3 Inhibits Indomethacin Indomethacin Indomethacin->AKR1C3 Inhibits FlufenamicAcid Flufenamic Acid FlufenamicAcid->AKR1C3 Inhibits

Figure 2: AKR1C3's role in androgen and prostaglandin pathways and the action of inhibitors.

Phase 3: Experimental Protocols

To ensure data integrity and reproducibility, the following detailed protocol for an in vitro AKR1C3 inhibition assay should be strictly followed. This spectrophotometric assay is a standard and reliable method for measuring AKR1C3 activity.[20]

Protocol: AKR1C3 Enzymatic Inhibition Assay

Objective: To determine the IC50 values of test compounds against human recombinant AKR1C3.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the consumption of the NADPH cofactor during the AKR1C3-catalyzed reduction of a substrate.

Materials:

  • Human recombinant AKR1C3 enzyme

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • 9,10-Phenanthrenequinone (PQ) - Substrate

  • Potassium phosphate buffer (pH 7.4)

  • DMSO (for dissolving compounds)

  • Test compounds: this compound, Indomethacin, Flufenamic acid

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of NADPH in buffer.

    • Prepare a 10 mM stock solution of the substrate (PQ) in DMSO.

    • Prepare 10 mM stock solutions of all test compounds in DMSO. From these, create a series of dilutions in DMSO to achieve the final desired concentrations for the dose-response curve (e.g., from 0.1 µM to 100 µM).

  • Assay Setup:

    • The final reaction volume will be 200 µL.

    • In each well of the 96-well plate, add the following in order:

      • 178 µL of potassium phosphate buffer.

      • 2 µL of the appropriate compound dilution in DMSO (for control wells, add 2 µL of DMSO only).

      • 10 µL of 2 mM NADPH solution (final concentration: 100 µM).

      • 5 µL of recombinant AKR1C3 enzyme (the final concentration should be optimized to yield a linear reaction rate for at least 10 minutes).

    • Mix gently and pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction and Data Acquisition:

    • Initiate the enzymatic reaction by adding 5 µL of 400 µM PQ solution (final concentration: 10 µM).

    • Immediately place the plate in the spectrophotometer, pre-heated to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for a total of 10-15 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min). The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control:

      • % Inhibition = 100 * (1 - (V_inhibitor / V_DMSO))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.

Trustworthiness through Self-Validation: This protocol incorporates several self-validating controls:

  • No-enzyme control: To ensure the observed activity is enzyme-dependent.

  • No-substrate control: To account for any non-specific NADPH degradation.

  • DMSO-only control (0% inhibition): Represents the maximum enzyme activity.

  • Positive control inhibitor (Indomethacin/Flufenamic Acid): Ensures the assay is performing as expected and provides a direct comparison to known inhibitors run in parallel.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and logical pathway for characterizing a novel compound, this compound, using AKR1C3 as a plausible and high-value therapeutic target. By following this phased approach—from hypothesis-driven target identification to a meticulously controlled benchmarking assay—researchers can generate high-quality, comparative data.

Should the results indicate that this compound is a potent and selective inhibitor of AKR1C3, subsequent steps would involve:

  • Selectivity Profiling: Testing the compound against other AKR isoforms (AKR1C1, AKR1C2) to establish a selectivity index.

  • Mechanism of Inhibition Studies: Performing enzyme kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit AKR1C3 activity in relevant cancer cell lines (e.g., prostate or breast cancer cells).

  • Structural Biology: Co-crystallization of the compound with AKR1C3 to elucidate the binding mode and guide further structure-activity relationship (SAR) studies.

This comprehensive approach ensures that the evaluation of novel chemical entities is conducted with the highest degree of scientific integrity, providing a solid foundation for further drug development efforts.

References

  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link]

  • Indomethacin to inhibit AKR1C3 intracrine androgen production and sensitizes prostate cancer (PCa) to enzalutamide. ASCO Publications. [Link]

  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. ACS Publications. [Link]

  • Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. National Institutes of Health. [Link]

  • Roles of AKR1C3 in malignancy. National Institutes of Health. [Link]

  • Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3. National Institutes of Health. [Link]

  • Overview of the major pathways for AKR1C3's action on tumor cells. ResearchGate. [Link]

  • Inhibition of AKR1C3 with indomethacin downregulates Myc pathway and AR/AR-V7 signaling in resistant cells. ResearchGate. [Link]

  • Nonsteroidal anti-inflammatory drugs and their analogues as inhibitors of aldo-keto reductase AKR1C3: new lead compounds for the development of anticancer agents. PubMed. [Link]

  • AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. Frontiers. [Link]

  • Development of Potent and Selective Inhibitors of Aldo−Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenylanthranilates. University of Pennsylvania. [Link]

  • Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid. PubMed. [Link]

  • Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. National Institutes of Health. [Link]

  • Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. National Institutes of Health. [Link]

  • Esterified Indole-3-propionic Acid: A Novel Inhibitor against Cholinesterase Identified through Experimental and Computational Approaches. ACS Omega. [Link]

  • Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer. National Institutes of Health. [Link]

  • Classification of AKR1C3 inhibitors. AKR1C3 inhibitors are divided into... ResearchGate. [Link]

  • Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Semantic Scholar. [Link]

  • AKR1C3. Wikipedia. [Link]

  • New enzymatic assay for the AKR1C enzymes. PubMed. [Link]

  • Indole-3-propionic acid inhibits gut dysbiosis and endotoxin leakage to attenuate steatohepatitis in rats. National Institutes of Health. [Link]

  • Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. [Link]

  • The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. National Institutes of Health. [Link]

  • 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link]

  • X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor. RSC Publishing. [Link]

  • Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. MDPI. [Link]

  • (PDF) Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. ResearchGate. [Link]

  • Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. National Institutes of Health. [Link]

  • 1H-Indole-3-propanoic acid. PubChem. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

Sources

A Comparative Guide to Structural Analogues of Indole-3-Propanoic Acid: Efficacy in Neuroprotection and Antioxidant Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-propanoic acid (IPA) is a tryptophan metabolite produced by the gut microbiota, recognized for its potent neuroprotective and antioxidant properties.[1][2] This guide provides a comparative analysis of structural analogues of IPA, focusing on how specific chemical modifications influence their efficacy. While the specific compound 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid is not extensively documented in public literature, this guide will use the well-studied IPA core to explore structure-activity relationships (SAR) relevant to its class. We will delve into modifications on the indole ring, the propanoic acid side chain, and the indole nitrogen, synthesizing data from various studies to provide a clear comparison of their biological performance. This document is intended to serve as a resource for researchers in medicinal chemistry and neuropharmacology, offering insights into the rational design of novel therapeutic agents based on the indolepropanoic acid scaffold.

Introduction: The Therapeutic Potential of Indole-3-Propanoic Acid (IPA)

Indole-3-propanoic acid (IPA) has emerged as a molecule of significant interest in therapeutic research, particularly for neurodegenerative diseases like Alzheimer's.[3][4] Produced by gut bacteria such as Clostridium sporogenes, IPA is a potent scavenger of hydroxyl radicals, arguably more so than melatonin, and it achieves this without generating pro-oxidant intermediates.[3] Its neuroprotective effects are attributed to multiple mechanisms, including reducing oxidative stress, modulating inflammatory pathways, and interacting with key cellular receptors like the aryl hydrocarbon receptor (AhR) and pregnane X receptor (PXR).[3][5][6]

The development of structural analogues of IPA is a key strategy in medicinal chemistry to enhance its natural therapeutic properties. The goal is to improve aspects like potency, selectivity, bioavailability, and metabolic stability. This guide will systematically compare different classes of IPA analogues based on the location of their structural modifications.

The Core Scaffold: Understanding IPA's Mechanism of Action

IPA's neuroprotective and antioxidant activities are multifaceted. A primary mechanism is its direct radical scavenging ability, which protects cells from oxidative damage.[1] Additionally, IPA modulates inflammatory responses in the central nervous system. For instance, it can attenuate the release of pro-inflammatory cytokines from astrocytes and microglia.[5][6] This anti-inflammatory action is crucial in the context of neurodegenerative diseases, which are often characterized by chronic neuroinflammation.

Below is a simplified representation of IPA's key mechanisms of action.

IPA_Mechanism_of_Action Tryptophan Tryptophan (in gut) GutMicrobiota Gut Microbiota (e.g., C. sporogenes) Tryptophan->GutMicrobiota Metabolism IPA Indole-3-Propanoic Acid (IPA) GutMicrobiota->IPA Synthesis ROS Reactive Oxygen Species (ROS) IPA->ROS Scavenges PXR PXR Activation IPA->PXR Activates AhR AhR Activation IPA->AhR Activates NFkB NF-κB Pathway IPA->NFkB Inhibits OxidativeStress Oxidative Stress & Lipid Peroxidation ROS->OxidativeStress Causes Neuroprotection Neuroprotection PXR->Neuroprotection Promotes AhR->Neuroprotection Promotes ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->ProInflammatory Promotes

Caption: Simplified signaling pathways for IPA's neuroprotective effects.

Comparative Efficacy of Structural Analogues

The therapeutic efficacy of IPA can be fine-tuned by modifying three key regions of the molecule: the indole ring, the propanoic acid side chain, and the indole nitrogen (N1 position).

Class 1: Indole Ring Modifications

Substitutions on the bicyclic indole core can significantly alter the electronic properties and steric profile of the molecule, impacting its antioxidant capacity and receptor interactions.

  • Electron-Donating Groups (EDGs): Adding EDGs like methoxy (-OCH₃) groups, particularly at the 5-position, has been shown to enhance antioxidant activity. The 5-methoxyindole derivatives often exhibit strong neuroprotection against oxidative stress.[7]

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs can modulate activity in different ways, sometimes increasing potency for specific targets but potentially reducing general antioxidant capacity.

  • Structure-Activity Relationship (SAR) Insights: Studies on flavonoids have shown that the presence and position of hydroxyl groups are critical for antioxidant activity, a principle that can be extrapolated to the indole nucleus.[8] For instance, hydroxylated IPA derivatives are particularly effective at inhibiting deoxyribose degradation.[7]

Class 2: Propanoic Acid Side Chain Modifications

The propanoic acid moiety is crucial for the molecule's solubility and interaction with biological targets.

  • Esterification: Converting the carboxylic acid to an ester can increase lipophilicity, potentially improving blood-brain barrier permeability. A diester of curcumin conjugated with IPA (CUR-IPA) demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[9][10]

  • Hydrazone Hybrids: Synthesizing hydrazone derivatives from the propanoic acid chain has yielded multifunctional compounds with neuroprotective, antioxidant, and MAO-B inhibitory activity.[7]

  • Thiazolidinone Conjugates: The synthesis of compounds like 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid has been explored to create polypharmacological agents with potential anti-inflammatory and anti-allergic properties.[11]

Class 3: Indole Nitrogen (N1) Modifications

This brings us to analogues related to the user's initial query, this compound. Alkylation or arylation at the N1 position can drastically alter the molecule's physicochemical properties.

  • N-Alkylation: Introducing an alkyl chain, such as a 2-methoxyethyl group, increases lipophilicity. This can enhance cell membrane permeability and alter how the molecule fits into receptor binding pockets.

  • N-Arylation: Adding an aryl group at the N1 position has been a key strategy in developing potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammation. Structure-activity relationship studies revealed that a 1-(p-O-substituted)phenyl group on the indole core is essential for good inhibitory activity.[12]

Data Summary Table

The following table summarizes the comparative efficacy of representative IPA analogues based on available data.

Analogue Class Specific Modification Primary Biological Target/Activity Key Findings Reference
Parent Compound Indole-3-Propanoic Acid (IPA)Hydroxyl Radical Scavenger, PXR/AhR AgonistPotent neuroprotective antioxidant.[1][3]
Indole Ring Mod. 5-Methoxyindole Carboxylic Acid (5MICA) derivativesNeuroprotection against H₂O₂Syringaldehyde derivatives of 5MICA showed strong neuroprotection.[7]
Side Chain Mod. CUR-IPA (Curcumin-IPA diester)Acetylcholinesterase (AChE) InhibitionShowed moderate inhibition of hAChE with an IC₅₀ of 59.30 µM.[9][10]
Side Chain Mod. IPA-Hydrazone HybridsMAO-B Inhibition, AntioxidantDihydroxy derivatives effectively decreased superoxide anion generation.[7]
N1 Position Mod. 3-(1-Aryl-1H-indol-5-yl)propanoic acidscPLA2α InhibitionN1-phenyl substitution is critical for potent anti-inflammatory activity.[12]

Experimental Protocols & Workflows

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides a detailed protocol for a common assay used to evaluate the antioxidant capacity of IPA analogues.

Protocol: DPPH Radical Scavenging Assay

This assay is a standard method to determine the free radical scavenging activity of a compound.

Objective: To quantify the ability of an IPA analogue to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (HPLC grade)

  • Test compounds (IPA and its analogues)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

  • Preparation of Test Solutions: Prepare a stock solution of each test compound and ascorbic acid in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the various concentrations of the test compounds or ascorbic acid to the corresponding wells. c. For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Data Analysis: Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Workflow Diagram

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol plate_setup Add 100 µL DPPH to 96-well plate prep_dpph->plate_setup prep_samples Prepare Serial Dilutions of IPA Analogues add_samples Add 100 µL of Test Compound/Control prep_samples->add_samples plate_setup->add_samples incubation Incubate in Dark (30 mins, RT) add_samples->incubation read_absorbance Measure Absorbance at 517 nm incubation->read_absorbance calculate Calculate % Inhibition read_absorbance->calculate analyze Determine IC50 Value calculate->analyze

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

The indole-3-propanoic acid scaffold is a highly promising starting point for the development of novel therapeutics, particularly for neurodegenerative disorders. Structure-activity relationship studies have demonstrated that its biological efficacy can be significantly enhanced through strategic chemical modifications.

  • Key Takeaways:

    • Substitutions on the indole ring , especially with electron-donating groups, can enhance antioxidant properties.

    • Modifications of the propanoic acid side chain into esters or hydrazones can introduce new biological activities, such as enzyme inhibition, creating multifunctional molecules.[7][9]

    • Alterations at the indole nitrogen (N1) position are crucial for tuning lipophilicity and targeting specific enzymes like cPLA2α.[12]

Future research should focus on creating hybrid molecules that combine the most favorable modifications. For example, an analogue with a 5-methoxy group on the indole ring, an N1-aryl substituent, and an esterified propanoic acid chain could potentially exhibit potent antioxidant, anti-inflammatory, and neuroprotective effects with improved bioavailability. Further in vivo studies are necessary to validate the therapeutic potential of these optimized analogues in relevant disease models.

References

  • Benchchem. A Comparative Guide to the Antioxidant Efficacy of Indole-3-Propionic Acid and Indole-Propylamine.
  • Katariya, D., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. Available from: [Link]

  • Allied Academies. (n.d.). Synthesis and in-vitro biological activity some novel 3-indole propionic acid derivatives.
  • ResearchGate. (n.d.). Synthesis and biological activities of indole-3-propionic acids. Available from: [Link]

  • Gontijo, V. S., et al. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. PubMed Central. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic route of 3,3-diindolepropionic acid derivatives. Available from: [Link]

  • Sivaji, N., et al. (2022). Esterified Indole-3-propionic Acid: A Novel Inhibitor against Cholinesterase Identified through Experimental and Computational Approaches. ACS Omega. Available from: [Link]

  • Wikipedia. (2023). 3-Indolepropionic acid. Available from: [Link]

  • PubChem. (n.d.). 1H-Indole-3-propanoic acid. Available from: [Link]

  • Lee, Y. S., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. Available from: [Link]

  • Wnuk, M., et al. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. MDPI. Available from: [Link]

  • Stasiak, A., et al. (2023). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. MDPI. Available from: [Link]

  • Sivaji, N., et al. (2022). Esterified Indole-3-propionic Acid: A Novel Inhibitor against Cholinesterase Identified through Experimental and Computational Approaches. ACS Publications. Available from: [Link]

  • ResearchGate. (n.d.). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. Available from: [Link]

  • Negatu, D. A., et al. (2020). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. PubMed Central. Available from: [Link]

  • ResearchGate. (n.d.). Indole-3-Propionic Acid Attenuates Neuroinflammation and Cognitive Deficits by Inhibiting the RAGE-JAK2-STAT3 Signaling Pathway. Available from: [Link]

  • Geddo, F., et al. (2024). Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. MDPI. Available from: [Link]

  • Hrytsenko, I., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Available from: [Link]

  • Wnuk, M., et al. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. PubMed. Available from: [Link]

  • Arora, A., et al. (1997). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. PubMed. Available from: [Link]

  • Shutov, R. V., et al. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available from: [Link]

Sources

Safety Operating Guide

Proper Disposal of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The structural similarity to 3-Indolepropionic acid suggests that it should be handled with care, considering its potential for skin and eye irritation, as well as respiratory irritation if handled as a dust or aerosol.[1][2] Therefore, treating this compound as hazardous waste is the most prudent and compliant approach.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, the following personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Protective Clothing: A lab coat and closed-toe shoes are required.

  • Respiratory Protection: When handling the solid compound where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.[3]

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

II. Step-by-Step Disposal Protocol

The disposal of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid must be carried out in strict accordance with local, state, and federal regulations. The following is a comprehensive, step-by-step guide for its proper disposal.

Step 1: Waste Identification and Segregation

Proper identification and segregation of chemical waste are critical to prevent dangerous reactions.[5]

  • Designate a Waste Stream: This compound should be classified as a non-halogenated organic solid waste.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. In particular, keep it separate from:

    • Strong oxidizing agents[6]

    • Bases (to avoid exothermic reactions)

    • Aqueous waste streams

Step 2: Container Selection and Management

The integrity of the waste container is paramount for safe storage and transport.

  • Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) is a suitable choice for organic solids and acids.[4] Avoid using metal containers for acidic waste.[5][7]

  • Container Condition: The container must be in good condition, free from cracks or leaks, and have a secure, screw-top lid.[5][7]

  • Filling Capacity: Do not fill the container beyond 90% of its capacity to allow for potential vapor expansion and to prevent spills during handling and transport.[4]

  • Keep Closed: The waste container must be kept closed at all times, except when actively adding waste.[5][8]

Step 3: Labeling the Hazardous Waste Container

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[5][9]

Your hazardous waste label must include the following information:

  • The words "HAZARDOUS WASTE "[5]

  • Full Chemical Name: "this compound"

  • Hazard Identification: Indicate the primary hazards (e.g., "Irritant").

  • Generator Information: Your name, laboratory, and contact information.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7][8]

  • Location: The SAA should be in the same room where the waste is generated.

  • Segregation within SAA: Store the container with other compatible organic waste, away from incompatible materials like bases and oxidizers.[5]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste may be accumulated in an SAA.[8]

  • Time Limits: A container can remain in the SAA for up to one year from the accumulation start date, or until it is full, at which point it must be transferred to the central accumulation area within three days.[5]

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Container (e.g., HDPE) ppe->container label Label Container as 'Hazardous Waste' with Full Chemical Name container->label segregate Segregate Waste: Keep away from bases and oxidizers label->segregate store Store in Designated SAA segregate->store full Container Full or Accumulation Time Limit Reached? store->full full->store No request_pickup Arrange for Pickup by EH&S or Licensed Waste Disposal Company full->request_pickup Yes end End: Compliant Disposal request_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.

    • Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container.[10]

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

V. Regulatory Framework

The management of hazardous waste in laboratories is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Academic and research institutions may operate under specific regulations, such as 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste in laboratories.[11][12] It is imperative to be familiar with your institution's specific Laboratory Management Plan and disposal policies.[11]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • How to Dispose of Acetic Acid. Lab Alley. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • How do labs dispose acids or chemical residue? Reddit r/NoStupidQuestions. [Link]

  • Safety Data Sheet: Indole-3-propionic acid. Carl ROTH. [Link]

  • Safety Data Sheet for Propionic acid. DC Fine Chemicals. [Link]

  • Safety Data Sheet: 3-Indolepropionic acid. MetaSci. [Link]

  • Safety Data Sheet: Indole-3-Propionic Acid. MP Biomedicals. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.